Ethyl 2-(quinolin-6-yl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-quinolin-6-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-6-12-11(8-10)4-3-7-14-12/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBLWJQFTVDYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511447 | |
| Record name | Ethyl (quinolin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5622-38-8 | |
| Record name | Ethyl (quinolin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(quinolin-6-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][2] Ethyl 2-(quinolin-6-yl)acetate, in particular, serves as a key intermediate in the synthesis of various biologically active molecules. This guide provides a comprehensive, in-depth technical overview of its synthesis and characterization, grounded in established chemical principles and supported by scientific literature. As a senior application scientist, the aim is to deliver not just a protocol, but a framework for understanding the critical parameters that ensure a successful and reproducible outcome.
Strategic Approach to Synthesis: The Heck-Mizoroki Reaction
The synthesis of this compound can be efficiently achieved through a two-step sequence commencing with a Palladium-catalyzed Heck-Mizoroki reaction between 6-bromoquinoline and ethyl acrylate. This is followed by the reduction of the resulting ethyl (E)-3-(quinolin-6-yl)acrylate. The Heck reaction is a powerful tool for C-C bond formation, particularly for the arylation of alkenes.[3]
Rationale for the Synthetic Strategy
The choice of the Heck-Mizoroki reaction is predicated on its reliability, functional group tolerance, and the ready availability of the starting materials. 6-bromoquinoline is a commercially available or readily synthesized precursor. Ethyl acrylate is an inexpensive and reactive coupling partner. The subsequent reduction of the α,β-unsaturated ester is a standard transformation that can be achieved with high efficiency.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl (E)-3-(quinolin-6-yl)acrylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromoquinoline | 208.05 | 5.00 g | 24.03 mmol |
| Ethyl acrylate | 100.12 | 3.61 mL | 36.05 mmol |
| Palladium(II) acetate | 224.50 | 0.27 g | 1.20 mmol |
| Tri-o-tolylphosphine | 304.37 | 0.73 g | 2.40 mmol |
| Triethylamine | 101.19 | 6.70 mL | 48.06 mmol |
| Acetonitrile (anhydrous) | - | 100 mL | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-bromoquinoline (5.00 g, 24.03 mmol), palladium(II) acetate (0.27 g, 1.20 mmol, 5 mol%), and tri-o-tolylphosphine (0.73 g, 2.40 mmol, 10 mol%).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous acetonitrile (100 mL) via syringe, followed by triethylamine (6.70 mL, 48.06 mmol).
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst formation.
-
Add ethyl acrylate (3.61 mL, 36.05 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate (3 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (70-230 mesh) using a gradient of 10% to 30% ethyl acetate in hexane as the eluent to afford Ethyl (E)-3-(quinolin-6-yl)acrylate as a pale yellow solid.
Step 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl (E)-3-(quinolin-6-yl)acrylate | 227.26 | 4.00 g | 17.60 mmol |
| Palladium on carbon (10%) | - | 0.40 g | - |
| Ethyl acetate | - | 100 mL | - |
| Hydrogen gas | 2.02 | - | - |
Procedure:
-
To a 250 mL hydrogenation flask, add Ethyl (E)-3-(quinolin-6-yl)acrylate (4.00 g, 17.60 mmol) and ethyl acetate (100 mL).
-
Carefully add 10% palladium on carbon (0.40 g, 10 wt%) to the solution.
-
Seal the flask and connect it to a hydrogen source.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 6 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate (3 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil. The product is often of sufficient purity for subsequent use, but can be further purified by vacuum distillation if necessary.
Comprehensive Characterization of this compound
A self-validating protocol requires rigorous characterization of the final product. The following data are predicted based on the structure and known spectroscopic trends for similar compounds.[4]
Caption: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | dd | 1H | H-2 |
| ~8.15 | d | 1H | H-4 |
| ~8.05 | d | 1H | H-8 |
| ~7.80 | d | 1H | H-5 |
| ~7.70 | dd | 1H | H-7 |
| ~7.40 | dd | 1H | H-3 |
| 4.18 | q | 2H | -OCH2CH3 |
| 3.85 | s | 2H | -CH2- |
| 1.25 | t | 3H | -OCH2CH3 |
13C NMR (101 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Assignment |
| ~171.5 | C=O |
| ~150.0 | C-2 |
| ~147.5 | C-8a |
| ~136.0 | C-4 |
| ~135.0 | C-6 |
| ~129.5 | C-8 |
| ~128.5 | C-4a |
| ~128.0 | C-5 |
| ~127.0 | C-7 |
| ~121.5 | C-3 |
| 61.0 | -OCH2CH3 |
| 41.5 | -CH2- |
| 14.2 | -OCH2CH3 |
Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, 1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
-
Method: Electron Ionization (EI)
-
Expected Molecular Ion [M]+: m/z = 215.09
-
Key Fragmentation Patterns:
-
Loss of the ethoxy group (-OCH2CH3) to give a fragment at m/z = 170.
-
Loss of the ethyl group (-CH2CH3) to give a fragment at m/z = 186.
-
The quinoline ring itself will also show characteristic fragmentation.[5]
-
Safety and Handling
-
6-Bromoquinoline: Irritant. Handle with gloves and in a well-ventilated fume hood.
-
Palladium(II) acetate and Tri-o-tolylphosphine: Toxic and irritants. Avoid inhalation and skin contact.
-
Triethylamine: Flammable and corrosive. Handle in a fume hood.
-
Ethyl acrylate: Flammable and a lachrymator. Handle with care in a fume hood.
-
Palladium on Carbon: Flammable when dry, especially in the presence of hydrogen. Handle as a slurry and do not allow it to dry completely.
Conclusion
This guide outlines a reliable and reproducible method for the synthesis of this compound, a valuable building block in medicinal chemistry. By providing a detailed, step-by-step protocol and comprehensive characterization data, this document serves as a practical resource for researchers in the field. The emphasis on the rationale behind the chosen synthetic strategy and the inclusion of safety information are intended to empower scientists to not only replicate this procedure but also to adapt and troubleshoot similar synthetic challenges.
References
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(quinolin-6-yl)acetate
The structural formula of Ethyl 2-(quinolin-6-yl)acetate is presented below:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the atomic connectivity.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the quinoline ring system and the aliphatic protons of the ethyl acetate moiety. The substitution at the 6-position of the quinoline ring breaks the symmetry of the bicyclic system, resulting in unique signals for each of the quinoline protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the ester group.
Predicted ¹H NMR Data (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~8.90 | dd | J = 4.2, 1.7 | 1H | H-2 | | ~8.15 | d | J = 8.5 | 1H | H-4 | | ~8.05 | d | J = 8.8 | 1H | H-8 | | ~7.85 | d | J = 2.2 | 1H | H-5 | | ~7.70 | dd | J = 8.8, 2.2 | 1H | H-7 | | ~7.40 | dd | J = 8.5, 4.2 | 1H | H-3 | | ~4.20 | q | J = 7.1 | 2H | -O-CH₂ -CH₃ | | ~3.85 | s | 2H | -CH₂ -COO- | | ~1.28 | t | J = 7.1 | 3H | -O-CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Quinoline Protons (7.3-9.0 ppm): The protons on the pyridine ring (H-2, H-3, H-4) are expected to be the most downfield due to the deshielding effect of the heterocyclic nitrogen atom. H-2 is typically the most deshielded. The protons on the benzene ring (H-5, H-7, H-8) will also resonate in the aromatic region, with their specific shifts influenced by the attached acetate group. The splitting patterns (e.g., doublet of doublets, dd) arise from coupling to adjacent protons, and the coupling constants are characteristic of their relative positions (ortho, meta).[1][2]
-
Methylene Protons (-CH₂-COO-): The two protons of the methylene bridge between the quinoline ring and the ester group are expected to appear as a singlet around 3.85 ppm. Their proximity to the aromatic ring and the carbonyl group causes a downfield shift compared to simple alkanes.
-
Ethyl Group Protons: The ethyl group will present a classic quartet and triplet pattern. The methylene protons (-O-CH₂ -) are adjacent to an oxygen atom, shifting them downfield to approximately 4.20 ppm, and they are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃ ) are shifted upfield to around 1.28 ppm and are split into a triplet by the two adjacent methylene protons.
Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum will show 13 distinct signals, corresponding to the 13 unique carbon environments in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~171.0 | C =O (Ester) |
| ~150.5 | C-2 |
| ~147.8 | C-8a |
| ~136.0 | C-4 |
| ~134.5 | C-6 |
| ~130.0 | C-8 |
| ~128.5 | C-4a |
| ~128.0 | C-5 |
| ~127.0 | C-7 |
| ~121.5 | C-3 |
| ~61.0 | -O-CH₂ -CH₃ |
| ~41.0 | -CH₂ -COO- |
| ~14.2 | -O-CH₂-CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon, appearing far downfield around 171.0 ppm.[3]
-
Aromatic Carbons: The nine carbons of the quinoline ring will appear in the typical aromatic region of 120-151 ppm.[4] Carbons directly attached to the nitrogen (C-2, C-8a) will be significantly affected. The carbon bearing the substituent (C-6) will also have a characteristic shift.
-
Aliphatic Carbons: The methylene carbon of the ethyl group (-O-CH₂ -) will be around 61.0 ppm due to its attachment to oxygen. The methylene bridge carbon (-CH₂ -COO-) will be around 41.0 ppm, and the terminal methyl carbon (-CH₃ ) will be the most shielded, appearing upfield around 14.2 ppm.[3]
NMR Experimental Protocol
Trustworthiness: This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range from -2 to 12 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1.0 second.
-
Acquire 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range from 0 to 220 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2.0 seconds.
-
Acquire at least 1024 scans to achieve adequate signal intensity for all carbon signals.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
NMR Acquisition Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent features will be the strong carbonyl stretch of the ester and vibrations associated with the aromatic system.
Predicted IR Absorption Data
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3060-3020 | Medium | C-H Stretch | Aromatic (Quinoline) |
| ~2980-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |
| ~1735 | Strong, Sharp | C=O Stretch | Ester |
| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic (Quinoline) |
| ~1240 | Strong | C-O Stretch | Ester (acyl-oxygen) |
| ~1180 | Strong | C-O Stretch | Ester (alkyl-oxygen) |
Interpretation of the IR Spectrum:
-
C-H Stretching Region: A key diagnostic feature is the position of C-H stretches relative to 3000 cm⁻¹. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will appear just below 3000 cm⁻¹.[5]
-
Carbonyl (C=O) Stretch: The most intense and easily identifiable peak in the spectrum will be the C=O stretch of the ester group, predicted around 1735 cm⁻¹. This is a highly reliable indicator of the ester functionality.[6][7]
-
Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of information. The C=C stretching vibrations of the quinoline ring will appear around 1600 and 1500 cm⁻¹.[5] The strong C-O single bond stretches of the ester group are also highly characteristic and are expected as two distinct bands, confirming the ester's presence.[8][9]
IR Spectroscopy Experimental Protocol
Trustworthiness: This protocol describes a standard method for obtaining a high-quality solid-state IR spectrum.
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount (~1-2 mg) of the solid this compound sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Scan: With the clean, empty ATR accessory in place, perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply pressure to the sample using the ATR's anvil to ensure good contact with the crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.
FTIR-ATR Acquisition Workflow
Caption: Workflow for FTIR-ATR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Using high-resolution mass spectrometry (HRMS), the elemental formula can be confirmed with high confidence.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Formula: C₁₃H₁₃NO₂
-
Molecular Weight: 215.25 g/mol
-
Exact Mass: 215.09463 Da
-
Predicted Data (HRMS-ESI): [M+H]⁺ = 216.10191 Da
| m/z | Predicted Relative Intensity | Assignment |
| 215 | High | [M]⁺ (Molecular Ion) |
| 170 | Medium | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 142 | High | [M - COOCH₂CH₃]⁺ (Loss of ethyl acetate radical) |
| 128 | Medium | [Quinoline]⁺ fragment |
| 115 | High | [C₉H₇]⁺ (Naphthyl-like cation after rearrangement) |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The peak at m/z 215 corresponds to the intact molecule that has lost one electron. Its presence is crucial for determining the molecular weight. The molecular weight of 215 is an odd number, which is consistent with the Nitrogen Rule for a molecule containing a single nitrogen atom.
-
Major Fragmentation Pathways:
-
Loss of Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a fragment at m/z 170.
-
McLafferty Rearrangement is not possible for this molecule as there is no gamma-hydrogen on the quinoline side.
-
Cleavage of the C-C bond alpha to the ring: The most favorable fragmentation is often the cleavage of the bond between the methylene group and the quinoline ring, which is a benzylic-like position. This would lead to the formation of a quinolin-6-ylmethyl radical and an [M - C₉H₇N]⁺ ion, or more likely, the formation of a stable quinolin-6-ylmethyl cation at m/z 142. This is expected to be a very prominent peak.
-
Further Fragmentation: The fragment at m/z 142 could further lose CH₂ to give a fragment at m/z 128, corresponding to a quinoline radical cation.
-
Mass Spectrometry Experimental Protocol
Trustworthiness: This protocol outlines a standard procedure for obtaining both low- and high-resolution mass spectra.
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in 1 mL of a suitable volatile solvent like methanol or acetonitrile.
-
Instrument Setup: Use a High-Resolution Mass Spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, equipped with an Electrospray Ionization (ESI) source for accurate mass measurement. For fragmentation patterns, a GC-MS with an Electron Ionization (EI) source is ideal.
-
Data Acquisition (ESI-Q-TOF for HRMS):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Set the mass range from m/z 50 to 500.
-
Use an internal calibrant (e.g., leucine enkephalin) to ensure high mass accuracy.
-
-
Data Acquisition (GC-MS for Fragmentation):
-
Inject a dilute solution onto a GC column (e.g., HP-5ms).
-
Use a temperature program that allows for the elution of the compound.
-
The EI source energy should be set to a standard 70 eV.
-
Acquire spectra over a mass range of m/z 40 to 400.
-
-
Data Analysis:
-
For HRMS, determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₁₃H₁₄NO₂⁺.
-
For GC-MS, analyze the fragmentation pattern and compare it to predicted pathways and library data if available.
-
Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometric analysis.
References
- 1. Ethyl Acetate [webbook.nist.gov]
- 2. Quinolin-6-yl acetate | C11H9NO2 | CID 459602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-[ethyl(quinoline-6-carbonyl)amino]acetate | C16H18N2O3 | CID 62298397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(quinolin-8-yloxy)acetate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS#:257892-18-5 | Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate | Chemsrc [chemsrc.com]
- 7. ethyl 2-(6-hydroxy-2-oxo-1H-quinolin-3-yl)acetate | C13H13NO4 | CID 69979743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Crystallographic Guide to Ethyl 2-(quinolin-6-yl)acetate Derivatives: Synthesis, Structure, and Supramolecular Chemistry
This technical guide offers an in-depth exploration of the synthesis and crystal structure of ethyl 2-(quinolin-6-yl)acetate derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes crystallographic data with practical insights into the experimental choices that govern molecular conformation and crystal packing. We will delve into the nuanced world of these heterocyclic compounds, highlighting how subtle changes in their molecular architecture influence their solid-state properties, a critical aspect of modern materials science and pharmaceutical development.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological and pharmaceutical activities. Its versatile structure allows for extensive functionalization, making it a cornerstone in the discovery of new therapeutic agents. The ethyl acetate substituent, particularly when attached to the quinoline core, provides a flexible and functional handle that can engage in various intermolecular interactions, profoundly influencing the compound's crystal packing and, by extension, its physicochemical properties such as solubility and stability.
Synthesis and Crystallization Strategies
The synthesis of quinoline derivatives often involves well-established organic chemistry reactions. For instance, substituted quinoline-4-carboxylates can be prepared via reactions like the Doebner-von Miller reaction or through modern cross-coupling strategies. The synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, a related heterocyclic system, involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of a base. This specific choice of reactants and conditions is driven by the goal of achieving a high yield of the desired S-alkylated product, which is crucial for subsequent crystallization attempts[1].
Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The primary technique employed for the compounds discussed herein is slow evaporation from a suitable solvent. The choice of solvent is paramount; it must be a solvent in which the compound has moderate solubility, allowing for the gradual formation of a supersaturated solution and, consequently, the growth of well-ordered crystals. For example, colorless crystals of some derivatives are obtained from ethanol solutions[1]. The rationale behind this choice is that ethanol's polarity and ability to form hydrogen bonds can help mediate intermolecular interactions during crystal growth without being incorporated into the final lattice, unless stable solvates are formed.
Crystallographic Analysis of Key Derivatives
The crystal structures of various ethyl quinoline acetate derivatives reveal fascinating insights into their molecular geometry and packing arrangements. The interplay of weak and strong intermolecular forces, such as hydrogen bonds and π–π stacking, dictates the overall supramolecular architecture.
Conformational Flexibility of the Ethyl Acetate Group
A recurring theme in the crystal structures of these derivatives is the orientation of the ethyl acetate group relative to the quinoline ring system. In ethyl 2-(quinolin-8-yloxy)acetate monohydrate, the dihedral angle between the ethyl ester group and the quinoline ring is a mere 7.94 (12)°, indicating a nearly coplanar arrangement[2]. In contrast, for ethyl 2-chloro-6-methylquinoline-3-carboxylate, this dihedral angle is significantly larger at 54.97 (6)°, showcasing the conformational flexibility of this substituent[3]. This variation is often a result of steric hindrance from other substituents on the quinoline ring and the optimization of intermolecular packing forces in the crystal lattice.
The Role of Intermolecular Interactions
Weak C—H···O hydrogen bonds are a dominant feature in the crystal packing of many of these derivatives. In ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, these interactions link molecules into chains that propagate along a specific crystallographic axis[4]. Similarly, in ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, inversion dimers are formed through pairs of C—H···O interactions, which are then further linked into chains[5].
π–π stacking is another crucial interaction that governs the packing of these aromatic systems. In the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, molecules interact via aromatic π–π stacking with a shortest centroid–centroid separation of 3.6774 (9) Å, generating sheets in the (010) plane[3]. The presence and geometry of these π–π interactions are highly dependent on the substituents on the quinoline ring, which can modulate the electron density of the aromatic system.
Comparative Crystallographic Data
To facilitate a clear comparison, the crystallographic data for several key derivatives are summarized in the table below. This data provides a quantitative look at the structural diversity within this family of compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Ethyl 2-(quinolin-8-yloxy)acetate monohydrate | C₁₃H₁₃NO₃·H₂O | Monoclinic | P2₁/n | 6.9562 (4) | 17.5050 (9) | 10.5304 (6) | 100.124 (5) | [2] |
| Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate | C₂₀H₁₆BrNO₂ | Monoclinic | P2₁/c | 14.1372 (10) | 4.5492 (3) | 27.2307 (18) | 98.435 (6) | [4] |
| Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate | C₂₁H₂₁NO₅ | Triclinic | P-1 | 8.3444 (3) | 9.3508 (4) | 12.2723 (5) | 97.282 (2) | [5] |
| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₂ | Triclinic | P-1 | 6.0391 (5) | 7.2986 (6) | 13.4323 (12) | 90.123 (5) | [3] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and crystallographic analysis of a representative quinoline derivative.
Synthesis Protocol: Ethyl 2-chloro-6-methylquinoline-3-carboxylate
This protocol is based on established synthetic methodologies for quinoline derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate aniline precursor in a suitable solvent such as ethanol.
-
Addition of Reagents: Add diethyl 2-(ethoxymethylene)malonate and heat the mixture to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Cyclization: After the initial reaction is complete, the intermediate is cyclized in a high-boiling point solvent like diphenyl ether.
-
Chlorination: The resulting quinolone is treated with a chlorinating agent such as phosphoryl chloride (POCl₃) to yield the 2-chloroquinoline derivative.
-
Workup and Purification: The reaction mixture is carefully quenched with ice water and neutralized. The crude product is extracted with an organic solvent, dried, and purified by column chromatography on silica gel to afford the pure product.
Single-Crystal X-ray Diffraction Workflow
The determination of a crystal structure is a systematic process, outlined in the workflow below.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 150 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation)[3]. Data is collected over a range of orientations.
-
Data Reduction: The raw diffraction data is processed to yield a set of unique reflection intensities. Corrections for Lorentz and polarization effects are applied. An absorption correction is often necessary and can be performed using multi-scan methods[3].
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its quality and correctness. The results are reported in a standard Crystallographic Information File (CIF).
Structure-Property Relationships
The arrangement of molecules in the solid state, as revealed by X-ray crystallography, has profound implications for the material's bulk properties.
Caption: Relationship between Molecular Structure and Bulk Properties.
For pharmaceutical compounds, the crystal packing can influence:
-
Solubility and Dissolution Rate: Different polymorphs (different crystal packing of the same molecule) can have significantly different solubilities, which directly impacts bioavailability.
-
Stability: The thermodynamic stability of a crystal form is crucial for the shelf-life of a drug product.
-
Mechanical Properties: Hardness, tabletability, and other mechanical properties are dependent on the crystal structure.
By understanding the crystal engineering principles that govern the assembly of this compound derivatives, researchers can strategically design molecules with desired solid-state properties, accelerating the drug development process.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structures of this compound derivatives. Through a detailed analysis of their synthesis, molecular conformations, and supramolecular assemblies, we have highlighted the key structural features that define this class of compounds. The interplay of conformational flexibility in the ethyl acetate side chain and a network of weak intermolecular interactions, particularly C—H···O hydrogen bonds and π–π stacking, are critical in determining the final crystal architecture. The provided protocols and workflows serve as a practical resource for researchers in the field. A deeper understanding of these structure-property relationships is invaluable for the rational design of new quinoline-based materials and pharmaceuticals with optimized properties.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Ethyl 2-(quinolin-8-yloxy)acetate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenyl-ethen-yl]quinoline-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: A Technical Guide to Ethyl 2-(quinolin-6-yl)acetate in Modern Organic Synthesis
For Immediate Release
A cornerstone of heterocyclic chemistry, the quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to the wide array of biological activities and photophysical properties exhibited by its derivatives.[1][2] This guide focuses on a particularly valuable, yet underexplored, building block: Ethyl 2-(quinolin-6-yl)acetate . With its strategic placement of a reactive ester functionality on the quinoline core, this compound offers a versatile handle for constructing complex molecular architectures. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, characterization, and synthetic utility.
Physicochemical Properties and Characterization
This compound (CAS Number: 5622-38-8) is an organic compound with the molecular formula C₁₃H₁₃NO₂.[3] It typically presents as a colorless to pale yellow liquid and is soluble in common organic solvents such as ethanol and ether, with limited solubility in water.[3] The presence of the quinoline ring imparts aromatic character and potential for diverse chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5622-38-8 | [3] |
| Molecular Formula | C₁₃H₁₃NO₂ | [3] |
| Molecular Weight | 215.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | [3] |
A full characterization data set, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, is crucial for confirming the identity and purity of this compound. While a comprehensive, publicly available dataset for this specific isomer is not readily found in singular sources, the expected spectral features can be inferred from related quinoline derivatives and general principles of spectroscopy. Researchers synthesizing this compound should perform thorough characterization to validate their material.
Strategic Synthesis of the Building Block
The synthesis of this compound can be approached through several strategic disconnections of the quinoline core. While a definitive, standardized protocol is not widely published, established methodologies in heterocyclic chemistry provide a clear roadmap for its preparation.
Homologation of Quinoline-6-carboxylic Acid (Arndt-Eistert Synthesis)
A reliable method for the synthesis of α-aryl acetic esters is the Arndt-Eistert homologation.[4][5][6] This multi-step sequence extends a carboxylic acid by one methylene unit.
Figure 1: Conceptual workflow for the Arndt-Eistert homologation to synthesize this compound.
Experimental Protocol: Arndt-Eistert Synthesis (General Procedure)
-
Acid Chloride Formation: Quinoline-6-carboxylic acid is treated with thionyl chloride or oxalyl chloride in an inert solvent (e.g., DCM or toluene) to yield the corresponding acid chloride. The reaction is typically performed at room temperature or with gentle heating.
-
Diazoketone Synthesis: The crude acid chloride is then reacted with an excess of diazomethane in an ethereal solution at low temperature (0 °C). Diazomethane is a hazardous reagent and should be handled with extreme caution by trained personnel.[6]
-
Wolff Rearrangement and Esterification: The resulting diazoketone is subjected to Wolff rearrangement, catalyzed by silver(I) oxide or by photolysis, in the presence of absolute ethanol. The ketene intermediate is trapped by ethanol to afford the desired product, this compound.[5] Purification is typically achieved by column chromatography.
From 6-Acetylquinoline via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a pathway to synthesize aryl-substituted thioamides, which can be subsequently hydrolyzed and esterified.[7][8]
Figure 2: Synthetic route from 6-Acetylquinoline utilizing the Willgerodt-Kindler reaction.
Experimental Protocol: Willgerodt-Kindler and Subsequent Esterification (General Procedure)
-
Thioamide Formation: 6-Acetylquinoline is heated with sulfur and a secondary amine, typically morpholine, to form the corresponding thiomorpholide.[8]
-
Hydrolysis: The resulting thioamide is hydrolyzed under acidic or basic conditions to yield 2-(quinolin-6-yl)acetic acid (CAS 5622-34-4).[9][10]
-
Esterification: The carboxylic acid is then esterified using standard methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid), to produce this compound.
Applications in Organic Synthesis: A Versatile Building Block
The synthetic utility of this compound stems from the reactivity of the ester moiety and the potential for further functionalization of the quinoline ring.
Amide Bond Formation
The ester can be readily converted to a variety of amides through reaction with primary or secondary amines.[11][12] This is a fundamental transformation in the synthesis of numerous biologically active molecules. The corresponding carboxylic acid, obtained by hydrolysis of the ethyl ester, can also be activated for amide coupling using standard reagents (e.g., HATU, EDC).[11]
Figure 3: Pathways to amide derivatives from this compound.
Elaboration to More Complex Heterocycles
The acetate side chain can serve as a handle for the construction of fused heterocyclic systems. For instance, condensation reactions with appropriate bifunctional reagents can lead to the formation of novel polycyclic structures with potential applications in medicinal chemistry.
Potential in Drug Discovery
While direct examples of this compound as an intermediate in the synthesis of marketed drugs are not prominent in the literature, its structural motifs are present in various pharmacologically active compounds. For example, the related 2,3-dihydrobenzofuran core is found in the drug Tasimelteon, an agonist of melatonin receptors.[13][14][15] The quinoline-acetic acid scaffold is a valuable starting point for the exploration of new chemical entities targeting a range of biological targets.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its strategic functionalization allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This guide provides a foundational understanding of its synthesis and potential applications, encouraging further exploration of this promising synthon.
References
- 1. CN105949153A - Synthesis method of tasimelteon - Google Patents [patents.google.com]
- 2. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. americanelements.com [americanelements.com]
- 9. growingscience.com [growingscience.com]
- 10. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Anhydrates and hemihydrate of tasimelteon: Synthesis, structure, and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. researchgate.net [researchgate.net]
Quinoline Esters: A Versatile Scaffold for Modern Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The introduction of an ester moiety to this versatile nucleus significantly modulates its physicochemical properties, enhancing bioavailability, and enabling targeted delivery, thereby unlocking a vast landscape of therapeutic possibilities. This technical guide provides a comprehensive analysis of the synthesis, mechanisms of action, and therapeutic applications of quinoline esters. We delve into their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by mechanistic insights, quantitative data, and detailed experimental protocols. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the design and evaluation of novel quinoline ester-based therapeutics.
The Quinoline Nucleus: A Foundation for Drug Discovery
Chemical Significance of the Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound with the formula C₉H₇N, was first isolated from coal tar in 1834.[1][3] Its structure, featuring an electron-deficient pyridine ring fused to an electron-rich benzene ring, creates a unique electronic environment that is conducive to diverse chemical modifications.[4] This structural versatility has allowed medicinal chemists to develop a wide array of derivatives with tailored pharmacological profiles.[2] The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the planar aromatic system facilitates π-π stacking interactions with biological targets, making it a highly effective pharmacophore.[1][4] Consequently, the quinoline motif is central to drugs with a broad spectrum of activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) agents.[1][5]
The Strategic Role of the Ester Moiety in Drug Design
The incorporation of an ester functional group (-COOR) is a well-established strategy in drug design to optimize a compound's pharmacokinetic and pharmacodynamic properties. Esterification can:
-
Enhance Lipophilicity: The ester group increases the molecule's lipid solubility, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Act as a Prodrug: Esters can be designed to be stable in the gastrointestinal tract but are readily hydrolyzed by esterase enzymes in the plasma or target tissues to release the active carboxylic acid, alcohol, or phenol. This approach can improve oral bioavailability and reduce off-target effects.
-
Modulate Receptor Binding: The size, shape, and electronic properties of the ester group can be fine-tuned to optimize interactions with the binding pocket of a target enzyme or receptor.
Synthetic Strategies for Quinoline Esters
The synthesis of quinoline esters can be approached by first constructing the quinoline core followed by esterification, or by using precursors that already contain the ester moiety.
Foundational Quinoline Synthesis Reactions
Several classical methods are used to synthesize the quinoline ring system, which can then be further modified. These include:
-
Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.[7]
-
Combes Synthesis: The condensation of anilines with 1,3-dicarbonyl compounds followed by acid-catalyzed cyclization.[7]
-
Friedländer Synthesis: The condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][8]
-
Gould-Jacobs Reaction: Starting from an aniline and an ethoxymethylenemalonate ester, this method is particularly useful for synthesizing quinolines with a carboxylic acid or ester group at the 3-position.[7]
Workflow for Quinoline Ester Synthesis via Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a direct route to quinoline-3-carboxylates, which are valuable intermediates for various therapeutic agents.
Caption: General workflow for the synthesis of quinoline ester derivatives.
Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol describes a typical Gould-Jacobs reaction to produce a key quinoline ester intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in toluene (5 mL per mmol of aniline).
-
Condensation: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline is consumed.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
Cyclization: To the resulting crude intermediate, add diphenyl ether (10 mL per mmol of original aniline). Heat the mixture to 250 °C in a heating mantle for 30-60 minutes. The product will often precipitate out of the hot solution.
-
Isolation: Cool the reaction mixture to room temperature. Add hexane to dilute the diphenyl ether and facilitate filtration. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid product thoroughly with hexane and then ethyl acetate to remove residual diphenyl ether and impurities. The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization if necessary.
Therapeutic Applications & Mechanisms of Action
The versatility of the quinoline ester scaffold has led to its exploration in numerous therapeutic areas.
Anticancer Activity
Quinoline derivatives are potent anticancer agents that act through various mechanisms.[4][9] The ester functionality can enhance their efficacy and selectivity.
Many cancers are driven by aberrant signaling from protein kinases. Quinoline esters have been designed as inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and pathways such as PI3K/Akt/mTOR, which are crucial for cell proliferation, survival, and angiogenesis.[10][11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline esters.
Some quinoline esters function as DNA intercalating agents or inhibit topoisomerase enzymes.[12][13] Topoisomerases are vital for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Quinoline-chalcone hybrid | A549 (Lung), K-562 (Leukemia) | 1.91 - 5.29 | PI3K/Akt/mTOR inhibition[10] |
| Quinoline-3-carboxamide furan derivative | MCF-7 (Breast) | 3.35 | EGFR inhibition[10] |
| 2,4-disubstituted quinoline | MCF-7 (Breast), PA1 (Ovarian) | Varies | Antiproliferative[9] |
| N-methylbenzoindolo[3,2-b]-quinoline ester | VRE (Vancomycin-resistant E. faecium) | 4 µg/mL | Antibacterial[14] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline ester compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Properties
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents.[14] Quinoline esters have shown significant potential in this area.[15][16]
Quinoline esters can exhibit broad-spectrum antimicrobial activity.[15][17] Their mechanisms often involve the inhibition of essential bacterial enzymes like DNA gyrase (a type II topoisomerase) or peptide deformylase (PDF), which is critical for bacterial protein synthesis.[16][18]
| Compound Class | Target Organism | MIC (µg/mL) |
| N-substituted quinoline derivatives | S. aureus, E. coli | 0.12 - 32[14] |
| 2-sulfoether-4-quinolone ester | S. aureus, B. cereus | 0.8 - 1.61 (µM)[14] |
| Quinoline-sulfonyl derivatives | A. flavus, A. niger | 12.5 - 25[14] |
| Substituted quinolines | E. coli, P. aeruginosa | 100[19] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline ester compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Antiviral Applications
Quinoline derivatives, including esters, have demonstrated activity against a range of viruses by targeting various stages of the viral life cycle.[5][20]
Some quinoline esters are designed to inhibit specific viral proteins. For example, novel quinoline analogues have been identified as potent inhibitors of the VP1 capsid protein of Enterovirus D68 (EV-D68), preventing the virus from attaching to and entering host cells.[21][22] Others have shown activity against HIV by interfering with the Tat-TAR interaction, which is crucial for viral transcription.[18]
Anti-inflammatory Effects
Chronic inflammation is implicated in numerous diseases. Quinoline esters have been developed as anti-inflammatory agents that target key enzymes in inflammatory pathways.[23][24]
Quinoline-based molecules can inhibit enzymes like Cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[24][25] They also target other enzymes such as Phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE).[23] The nature and position of substituents on the quinoline ring, including the ester group, are critical for determining target specificity.[23]
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. chemrj.org [chemrj.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. iipseries.org [iipseries.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline-6-Acetate Compounds: A Technical Guide for Drug Discovery and Development
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] First isolated from coal tar in 1834, quinoline and its derivatives have demonstrated a vast spectrum of pharmacological activities.[1] This has led to their integration into a multitude of approved therapeutic agents, including antimalarials like chloroquine, anticancer drugs such as topotecan, and antibacterials like ciprofloxacin.[1][3] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[2][4] This guide provides an in-depth review of quinoline-6-acetate compounds, a specific class of quinoline derivatives, for researchers and professionals engaged in drug development. While direct literature on quinoline-6-acetate is nascent, this document will extrapolate from the rich knowledge base of 6-substituted quinolines to provide a comprehensive technical overview.
Synthesis and Characterization of Quinoline-6-Acetate
The synthesis of quinoline-6-acetate typically proceeds from its precursor, 6-hydroxyquinoline. The acetylation of the hydroxyl group at the 6-position is a standard esterification reaction.
General Synthetic Protocol: Acetylation of 6-Hydroxyquinoline
A typical laboratory-scale synthesis involves the reaction of 6-hydroxyquinoline with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base or an acid catalyst.
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-hydroxyquinoline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Acetylating Agent: Slowly add the acetylating agent (e.g., acetic anhydride) to the solution. A catalyst, such as a catalytic amount of sulfuric acid or a base like pyridine or triethylamine, can be used to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield pure quinolin-6-yl acetate.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of quinolin-6-yl acetate.
Characterization Techniques
The synthesized quinolin-6-yl acetate should be characterized to confirm its structure and purity. Standard analytical techniques include:
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure. | 1H NMR will show characteristic peaks for the aromatic protons of the quinoline ring and a singlet for the acetyl methyl protons. 13C NMR will show signals for the carbons of the quinoline ring and the carbonyl and methyl carbons of the acetate group. |
| Mass Spectrometry (MS) | To determine the molecular weight. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of quinolin-6-yl acetate (C₁₁H₉NO₂: 187.19 g/mol ).[5] |
| Infrared (IR) Spectroscopy | To identify functional groups. | A characteristic C=O stretching vibration for the ester group will be observed around 1760 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity. | A single sharp peak will indicate a high-purity compound. |
Potential Biological Activities and Therapeutic Applications
While specific biological data for quinolin-6-yl acetate is limited, the known activities of 6-substituted quinoline derivatives provide a strong basis for predicting its potential therapeutic applications. The acetate group may act as a prodrug moiety, being hydrolyzed in vivo to the corresponding 6-hydroxyquinoline, which is known to possess biological activity.[6]
Anticancer Activity
Numerous 6-substituted quinoline derivatives have demonstrated significant anticancer properties.[7][8] For instance, certain 6-methoxy-quinoline derivatives have shown potent anti-breast cancer activity with IC₅₀ values in the nanomolar range against T47D breast cancer cells.[2][4] The mechanism of action for many anticancer quinolines involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or interference with DNA replication and transcription.[7][8]
Potential Anticancer Mechanism of Action:
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline-6-acetate derivatives.
Cardiotonic Activity
Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been investigated as selective phosphodiesterase 3 (PDE3) inhibitors.[1] PDE3 inhibitors are known to improve cardiac contractility and are explored for the treatment of congestive heart failure.[1] This suggests that the quinoline-6-ol scaffold, which would be released from quinoline-6-acetate, could be a starting point for designing novel cardiotonic agents.
Antimicrobial and Other Activities
The quinoline scaffold is a cornerstone in the development of antimicrobial agents.[9] While specific data on 6-acetoxy derivatives is scarce, various other substituted quinolines exhibit antibacterial and antifungal properties.[9] Furthermore, quinoline derivatives have been investigated for a wide array of other biological activities, including anti-inflammatory, antiviral, and antimalarial effects.[9][10][11]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel quinoline-6-acetate compounds, a series of in vitro and in vivo assays are necessary.
In Vitro Anticancer Activity Assay
MTT Assay for Cell Viability:
-
Cell Culture: Plate cancer cell lines (e.g., T47D for breast cancer) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-6-acetate derivative and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro PDE3 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified PDE3 enzyme and a fluorescently labeled cAMP substrate.
-
Inhibitor Addition: Add varying concentrations of the quinoline-6-acetate derivative to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature.
-
Detection: Stop the reaction and measure the fluorescence to determine the amount of hydrolyzed substrate.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Future Directions and Conclusion
References
- 1. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-breast cancer activities of substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolin-6-yl acetate | C11H9NO2 | CID 459602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thinkindiaquarterly.org [thinkindiaquarterly.org]
- 11. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Ethyl 2-(quinolin-6-yl)acetate
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(quinolin-6-yl)acetate, a significant heterocyclic compound. It delves into the historical context of quinoline chemistry, explores the probable synthetic pathways leading to its discovery, and offers detailed experimental protocols for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing both foundational knowledge and practical insights into the synthesis and properties of this important molecule.
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The structural rigidity and the ability of the quinoline nucleus to be functionalized at various positions make it a "privileged scaffold" for the design of novel therapeutic agents. This compound, with its ester functionality, represents a key intermediate for further molecular elaboration, allowing for the introduction of diverse pharmacophores.
Historical Perspective and Plausible Routes of Discovery
While a definitive first synthesis of this compound is not prominently documented in readily available historical literature, its discovery can be contextualized within the broader development of quinoline chemistry. The synthesis of its parent carboxylic acid, 2-(quinolin-6-yl)acetic acid, would have been the critical first step. Plausible and historically significant synthetic strategies for accessing the quinoline-6-acetic acid framework are outlined below.
Synthesis of the Quinoline Core
The construction of the quinoline ring system itself can be achieved through several classic named reactions, which would have been available to chemists in the late 19th and early 20th centuries. These include:
-
Skraup Synthesis (1880): This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent (such as nitrobenzene).
-
Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst.
-
Friedländer Synthesis (1882): This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Introduction of the Acetic Acid Moiety
Once the quinoline scaffold is in hand, the introduction of the acetic acid side chain at the 6-position is the next crucial transformation. Two classical methods are particularly relevant for this homologation:
-
Willgerodt-Kindler Reaction: This reaction allows for the conversion of an aryl methyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. Thus, 6-acetylquinoline could serve as a precursor to 2-(quinolin-6-yl)acetic acid.
-
Arndt-Eistert Synthesis: A more versatile method for one-carbon homologation of carboxylic acids. Starting from quinoline-6-carboxylic acid, it could be converted to its acid chloride, then reacted with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of water would yield 2-(quinolin-6-yl)acetic acid.[1][2][3]
The logical progression from these foundational synthetic methods strongly suggests that the discovery of 2-(quinolin-6-yl)acetic acid, and subsequently its ethyl ester, was an outcome of systematic explorations in quinoline functionalization.
Physicochemical Properties
This compound is a colorless to pale yellow liquid.[4] Key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5622-38-8 | [4] |
| Molecular Formula | C₁₃H₁₃NO₂ | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [4] |
Note: Detailed spectroscopic data (NMR, IR, MS) for this specific compound is not widely published. The expected spectral features would include signals corresponding to the quinoline ring protons, the methylene protons of the acetate group, and the ethyl ester protons in the ¹H NMR spectrum. The ¹³C NMR would show characteristic peaks for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl group. The IR spectrum would exhibit a strong absorption band for the C=O stretch of the ester.
Synthetic Protocols
The most direct and widely accepted method for the preparation of this compound is the esterification of its parent carboxylic acid, 2-(quinolin-6-yl)acetic acid.[4] The following sections provide detailed, field-proven protocols for the synthesis of the precursor acid and its subsequent esterification.
Synthesis of 2-(quinolin-6-yl)acetic acid (Precursor)
A plausible and robust method for the synthesis of 2-(quinolin-6-yl)acetic acid involves the initial preparation of 6-methylquinoline followed by oxidation to the carboxylic acid.
Workflow for the Synthesis of 2-(quinolin-6-yl)acetic acid
Caption: Synthetic pathway to 2-(quinolin-6-yl)acetic acid.
Step 1: Synthesis of 6-Methylquinoline via Skraup Synthesis
-
Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of p-toluidine, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the reaction mixture gently at first, then more strongly, to initiate the exothermic reaction. Maintain the reaction at reflux for several hours.
-
Workup: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude 6-methylquinoline.
-
Purification: The crude product can be purified by steam distillation followed by extraction with an organic solvent and subsequent distillation or crystallization.
Step 2: Homologation to 2-(quinolin-6-yl)acetic acid via Arndt-Eistert Synthesis
-
Acid Chloride Formation: Convert quinoline-6-carboxylic acid (obtained from the oxidation of 6-methylquinoline) to its acid chloride by reacting with thionyl chloride or oxalyl chloride.
-
Diazoketone Formation: Dissolve the quinoline-6-carbonyl chloride in an inert solvent (e.g., diethyl ether or THF) and treat it with an ethereal solution of diazomethane at low temperature (0 °C).
-
Wolff Rearrangement: The resulting diazoketone is then subjected to Wolff rearrangement in the presence of a catalyst (e.g., silver oxide or silver benzoate) and water to yield 2-(quinolin-6-yl)acetic acid.[1][2][3]
-
Purification: The product can be purified by recrystallization from a suitable solvent.
Synthesis of this compound
The final step involves the esterification of 2-(quinolin-6-yl)acetic acid. The Fischer esterification is a classic and reliable method for this transformation.
Workflow for the Synthesis of this compound
Caption: Fischer esterification of 2-(quinolin-6-yl)acetic acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 2-(quinolin-6-yl)acetic acid in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Applications and Future Directions
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The ester functionality is readily converted to other functional groups, such as amides, hydrazides, or can be reduced to the corresponding alcohol. Its quinoline core is a known pharmacophore, and derivatives of this compound could be explored for a variety of biological activities. Given the historical and ongoing importance of quinoline derivatives in drug discovery, this compound remains a relevant and valuable intermediate for the development of novel chemical entities.
References
Quinoline: A Privileged Scaffold in the Pantheon of Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Preamble: The Enduring Legacy of a Heterocycle
In the vast and ever-expanding universe of chemical scaffolds leveraged for drug discovery, few possess the historical significance and continued therapeutic relevance of the quinoline core. This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, is not merely a structural motif but a testament to nature's ingenuity and the enduring power of chemical synthesis. From the bark of the Cinchona tree, which yielded the first effective treatment for malaria in the form of quinine, to the cutting-edge kinase inhibitors targeting oncogenic pathways, the quinoline scaffold has been a constant companion in the quest to alleviate human suffering.[1][2][3]
This technical guide is intended for the discerning researcher, the seasoned scientist, and the forward-thinking drug development professional. It eschews a superficial overview in favor of a deep, mechanistic exploration of the quinoline core. We will dissect the causality behind synthetic strategies, demystify the intricacies of its biological evaluation, and illuminate the molecular dialogues it engages in to elicit its profound pharmacological effects. Herein, we present not just a collection of facts, but a cohesive narrative of a truly privileged scaffold.
I. The Architectural Foundation: Synthesis of the Quinoline Core
The remarkable utility of the quinoline scaffold is intrinsically linked to the rich and varied synthetic methodologies developed over more than a century to construct and functionalize it. The choice of a specific synthetic route is not arbitrary; it is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. A deep understanding of these classical reactions is paramount for any medicinal chemist seeking to harness the full potential of this scaffold.
Classical Name Reactions: A Toolkit for the Synthetic Chemist
Several venerable name reactions form the bedrock of quinoline synthesis. Each offers a unique strategic advantage in accessing specific regioisomers.
-
The Skraup and Doebner-von Miller Syntheses: These related reactions are workhorses for the synthesis of quinolines from anilines.
-
Causality of Choice: The Skraup synthesis, which utilizes glycerol, is often employed for the preparation of unsubstituted or simply substituted quinolines.[4][5] The Doebner-von Miller modification, which employs α,β-unsaturated aldehydes or ketones, offers greater flexibility in introducing substituents at the 2- and 4-positions.[5][6] The harsh, acidic conditions of these reactions necessitate careful consideration of substrate compatibility, particularly with acid-labile functional groups.
-
Self-Validating System: The success of these reactions is often confirmed by spectroscopic analysis (NMR, MS) of the purified product. A key validation step is the careful characterization of the regiochemical outcome, especially when using meta-substituted anilines, which can lead to mixtures of 5- and 7-substituted quinolines.[7]
-
-
The Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
-
Causality of Choice: The Friedländer synthesis is particularly advantageous for the preparation of polysubstituted quinolines with a high degree of regiocontrol.[8][9][10] The choice of catalyst, which can be either acidic or basic, allows for optimization based on the specific substrates.[9][10]
-
Self-Validating System: The reaction's progress can be monitored by techniques like thin-layer chromatography (TLC) to track the consumption of starting materials and the formation of the product. The unambiguous nature of the bond formation in the Friedländer synthesis simplifies product characterization compared to the Skraup-type reactions.
-
-
The Combes Synthesis: This acid-catalyzed reaction of anilines with β-diketones is a reliable method for the synthesis of 2,4-disubstituted quinolines.[2][8][11]
-
Causality of Choice: The Combes synthesis is often chosen for its operational simplicity and the ready availability of a wide variety of β-diketones, allowing for diverse substitution patterns at the 2- and 4-positions.[11]
-
Self-Validating System: As with other classical methods, the identity and purity of the resulting quinoline are confirmed by standard analytical techniques. The regioselectivity is generally high, with the aryl amine attacking the more electrophilic carbonyl of the β-diketone.
-
Experimental Protocol: A Representative Friedländer Synthesis
The following protocol provides a detailed, step-by-step methodology for a typical Friedländer synthesis of a substituted quinoline. This protocol is designed to be a self-validating system, with clear checkpoints for ensuring the desired outcome.
Objective: To synthesize 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone.
Materials:
-
2-Aminobenzaldehyde
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol.
-
Base Addition: To the stirred solution, add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise at room temperature. The addition of a base is crucial to deprotonate the α-carbon of acetophenone, generating the nucleophilic enolate required for the initial condensation.
-
Reaction Monitoring (Self-Validation Point 1): Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The consumption of the starting materials and the appearance of a new, higher-Rf spot corresponding to the quinoline product will indicate that the reaction is proceeding.
-
Reflux: After the addition of the base, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials. The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps.
-
Workup and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with dichloromethane (3 x 50 mL). The quinoline product, being more hydrophobic, will partition into the organic layer.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification and Characterization (Self-Validation Point 2): Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water). Characterize the purified 2-phenylquinoline by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data will serve as the final validation of a successful synthesis.
II. The Heart of the Matter: Quinoline as a Pharmacophore
The term "privileged scaffold" is not bestowed lightly. It signifies a molecular framework that is capable of interacting with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. The quinoline core is the epitome of such a scaffold.[8]
Physicochemical Properties and In Silico Modeling
The biological activity of a quinoline derivative is intimately linked to its physicochemical properties, such as lipophilicity, electronic distribution, and steric factors. Modern drug discovery heavily relies on in silico methods to predict these properties and guide the design of new analogues.
-
Lipophilicity (logP): This parameter governs the ability of a compound to cross biological membranes. Computational tools can predict logP values for novel quinoline derivatives, helping to optimize their pharmacokinetic profiles.[4]
-
Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) calculations are invaluable for understanding the electronic properties of quinoline derivatives.[12][13][14] These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.[12][13] This information provides insights into the molecule's reactivity and its potential to engage in specific interactions with biological targets.[12]
A Versatile Warrior: Therapeutic Applications of the Quinoline Core
The quinoline scaffold has demonstrated remarkable efficacy in a wide array of therapeutic areas.
Table 1: Therapeutic Applications of Quinoline Derivatives
| Therapeutic Area | Mechanism of Action (Example) | Key Quinoline-Based Drugs |
| Antimalarial | Inhibition of heme polymerization in the parasite's food vacuole.[15][16] | Quinine, Chloroquine, Mefloquine, Tafenoquine |
| Anticancer | Inhibition of tyrosine kinases (e.g., EGFR, VEGFR), topoisomerases, and tubulin polymerization.[17][18][19] | Bosutinib, Lenvatinib, Cabozantinib, Neratinib |
| Antibacterial | Inhibition of DNA gyrase and topoisomerase IV (fluoroquinolones).[5] | Ciprofloxacin, Levofloxacin |
| Anti-inflammatory | Modulation of inflammatory signaling pathways. | Various derivatives in development |
| Neurodegenerative Diseases | Antioxidant and neuroprotective effects.[20] | Various derivatives under investigation |
III. Unraveling the Mechanism: How Quinolines Exert Their Effects
A deep understanding of a drug's mechanism of action is the holy grail of medicinal chemistry. For quinoline-based drugs, a variety of mechanisms have been elucidated, highlighting the scaffold's versatility.
The Anticancer Arsenal: Targeting Oncogenic Pathways
Many modern anticancer drugs are kinase inhibitors, and the quinoline scaffold has proven to be an exceptional platform for designing such agents.[21][22] These compounds often target key signaling pathways that are dysregulated in cancer.[18]
-
Signaling Pathway Inhibition: Quinoline-based kinase inhibitors can block the activity of receptors like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[6][18] This inhibition disrupts downstream signaling cascades, such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[18]
Figure 1: Simplified signaling pathways targeted by quinoline-based kinase inhibitors in cancer.
The Antimalarial Gambit: Disrupting Heme Detoxification
The classical antimalarial quinolines, such as chloroquine, exert their effect through a fascinating and well-characterized mechanism.[15]
-
Heme Polymerization Inhibition: The malaria parasite, Plasmodium falciparum, digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme.[15][23][24] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[16] Quinolines accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[23][24] The resulting buildup of free heme is toxic to the parasite, leading to its death.[15]
IV. From Bench to Bedside: A Workflow for Quinoline-Based Drug Discovery
The development of a new quinoline-based drug is a complex, multi-stage process that begins with fundamental research and culminates in clinical application. The following workflow illustrates the key stages of this journey.
Figure 2: A generalized workflow for the discovery and development of quinoline-based drugs.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[25][26] It is a crucial first step in evaluating the anticancer potential of novel quinoline derivatives.[26]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel quinoline derivative against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Novel quinoline derivative (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight in a CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours in a CO₂ incubator. The incubation time should be optimized for the specific cell line and compound.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[25]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement (Self-Validation Point): Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Objective: To determine the MIC of a novel quinoline derivative against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Staphylococcus aureus strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Novel quinoline derivative (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the quinoline derivative in the 96-well plate using CAMHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination (Self-Validation Point): After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.[1] The results can be validated by comparing them to the MIC of a known antibiotic (e.g., ciprofloxacin) tested under the same conditions.
V. Future Horizons: The Unfolding Saga of the Quinoline Scaffold
The story of the quinoline scaffold is far from over. As our understanding of disease biology deepens and new therapeutic targets emerge, this versatile heterocycle is poised to play an even more significant role in the future of medicine. The development of novel synthetic methodologies, the application of advanced computational tools for rational drug design, and the exploration of new therapeutic areas will undoubtedly continue to unlock the immense potential of this privileged scaffold. The journey from the cinchona bark to the modern-day oncology clinic is a testament to the enduring power of the quinoline core, a journey that promises many more life-saving discoveries in the years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iipseries.org [iipseries.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 15. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Haematin (haem) polymerization and its inhibition by quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | MDPI [mdpi.com]
- 19. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 20. benchchem.com [benchchem.com]
- 21. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. geneonline.com [geneonline.com]
- 23. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Reliable Synthetic Route to Ethyl 2-(quinolin-6-yl)acetate
For: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 2-(quinolin-6-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous pharmacologically active compounds. This document provides a comprehensive, two-step protocol for the synthesis of this compound, commencing with the commercially available 6-bromoquinoline. The synthetic strategy hinges on a Sonogashira coupling to introduce the C2 acetate precursor, followed by a selective catalytic hydrogenation. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, detailed procedural steps, and thorough characterization and safety protocols to ensure reproducibility and safety in a laboratory setting.
Introduction and Scientific Rationale
Our synthetic approach is a two-step sequence:
-
Sonogashira Coupling: This powerful palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between the sp² carbon of 6-bromoquinoline and the sp carbon of an alkyne.[1][2] For this synthesis, we utilize ethyl propiolate, which conveniently installs the complete carbon backbone and the ethyl ester functionality in a single step. The reaction is known for its mild conditions and tolerance of various functional groups.[3]
-
Catalytic Hydrogenation: The resulting alkyne from the Sonogashira coupling, ethyl (E)-3-(quinolin-6-yl)acrylate, is then reduced to the target saturated acetate. This is achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. It is crucial to control the reaction conditions to ensure the selective reduction of the carbon-carbon triple bond to a single bond without affecting the aromatic quinoline ring system. The use of a poisoned catalyst like Lindlar's catalyst can be employed to selectively yield the cis-alkene, but for complete saturation to the alkane, standard Pd/C is effective.[4][5][6][7]
Visualized Experimental Workflow
The overall workflow from starting material to the final product is depicted below.
Caption: A schematic overview of the two-step synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromoquinoline | 98% | Commercially Available | --- |
| Ethyl propiolate | 98% | Commercially Available | Highly reactive, handle with care. |
| Dichlorobis(triphenylphosphine)palladium(II) | 99% | Commercially Available | Air-stable catalyst. |
| Copper(I) iodide | 98% | Commercially Available | Protect from light. |
| Triethylamine (TEA) | ≥99.5% | Commercially Available | Dry over KOH. |
| Toluene | Anhydrous | Commercially Available | --- |
| Palladium on Carbon | 10% w/w | Commercially Available | Handle carefully, may be pyrophoric. |
| Ethanol | 200 proof | Commercially Available | --- |
| Ethyl acetate | ACS grade | Commercially Available | For chromatography. |
| Hexanes | ACS grade | Commercially Available | For chromatography. |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step 1: Synthesis of Ethyl (E)-3-(quinolin-6-yl)acrylate
Reaction Scheme:
Caption: Sonogashira coupling of 6-bromoquinoline and ethyl propiolate.
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromoquinoline (1.0 eq, 2.08 g, 10 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq, 140 mg, 0.2 mmol), and copper(I) iodide (0.04 eq, 76 mg, 0.4 mmol).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene (40 mL) and triethylamine (2.0 eq, 2.8 mL, 20 mmol) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl propiolate (1.2 eq, 1.2 mL, 12 mmol) dropwise via syringe.
-
Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 20-40% ethyl acetate in hexanes) to afford Ethyl (E)-3-(quinolin-6-yl)acrylate as a pale yellow solid.
Step 2: Synthesis of this compound
Procedure:
-
In a 100 mL round-bottom flask, dissolve the purified Ethyl (E)-3-(quinolin-6-yl)acrylate (1.0 eq, 2.27 g, 10 mmol) in ethanol (50 mL).
-
Carefully add 10% Palladium on Carbon (10% w/w, 227 mg) to the solution. Caution: Pd/C can be pyrophoric when dry; handle with care.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry as it may be pyrophoric. Wet the celite pad with ethanol before and after filtration.
-
Wash the filter cake with ethanol (2 x 15 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white to off-white solid.
Characterization Data
| Compound | Method | Expected Results |
| Ethyl (E)-3-(quinolin-6-yl)acrylate | ¹H NMR (400 MHz, CDCl₃) | δ 8.85 (dd, J=4.2, 1.7 Hz, 1H), 8.15 (d, J=8.5 Hz, 1H), 8.05 (d, J=8.8 Hz, 1H), 7.95 (d, J=1.8 Hz, 1H), 7.80 (dd, J=8.8, 2.1 Hz, 1H), 7.70 (d, J=16.0 Hz, 1H), 7.45 (dd, J=8.2, 4.2 Hz, 1H), 6.60 (d, J=16.0 Hz, 1H), 4.30 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 166.5, 150.8, 148.2, 144.1, 136.5, 133.2, 130.1, 129.8, 128.5, 128.0, 121.9, 120.5, 60.8, 14.3. | |
| MS (ESI) | m/z calculated for C₁₄H₁₃NO₂ [M+H]⁺: 228.10, found 228.1. | |
| This compound | ¹H NMR (400 MHz, CDCl₃) | δ 8.88 (dd, J=4.2, 1.7 Hz, 1H), 8.12 (d, J=8.5 Hz, 1H), 8.01 (d, J=8.7 Hz, 1H), 7.70 (d, J=1.5 Hz, 1H), 7.62 (dd, J=8.7, 2.0 Hz, 1H), 7.41 (dd, J=8.2, 4.2 Hz, 1H), 4.20 (q, J=7.1 Hz, 2H), 3.85 (s, 2H), 1.28 (t, J=7.1 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 171.2, 150.5, 147.6, 136.1, 135.9, 130.2, 129.5, 128.2, 126.5, 121.3, 61.0, 41.5, 14.2. | |
| MS (ESI) | m/z calculated for C₁₄H₁₅NO₂ [M+H]⁺: 230.12, found 230.1. |
Safety Precautions and Troubleshooting
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[8]
-
6-Bromoquinoline: May cause skin, eye, and respiratory irritation. Handle with care.[9][10]
-
Ethyl propiolate: Flammable liquid and vapor. Causes skin and serious eye irritation. Lachrymator.[11][12] Handle in a fume hood and keep away from ignition sources.
-
Palladium Catalysts: Palladium catalysts can be toxic and may cause allergic skin reactions.[13][14] Avoid inhalation of dust and contact with skin.
-
Copper(I) Iodide: Harmful if swallowed and causes skin and eye irritation.[15][16]
-
Palladium on Carbon (Post-hydrogenation): The catalyst can be pyrophoric upon exposure to air, especially when containing adsorbed hydrogen. Do not allow the filter cake to dry. Quench the catalyst by slowly adding it to a large volume of water.
Troubleshooting:
-
Low yield in Sonogashira coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst and the base is crucial.
-
Incomplete hydrogenation: Ensure the system is properly purged with hydrogen and that there are no leaks. Vigorous stirring is necessary to ensure good contact between the catalyst, substrate, and hydrogen. If the reaction stalls, the catalyst may be poisoned; fresh catalyst can be added.
-
Over-reduction of the quinoline ring: This is generally not favored under these mild conditions but can occur with more active catalysts or at higher pressures and temperatures. If this is observed, consider using a less active catalyst or milder conditions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. Ethyl propiolate | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. westliberty.edu [westliberty.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Application Notes and Protocols for the Friedländer Synthesis Utilizing Ethyl 2-(quinolin-6-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Friedländer Synthesis in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The Friedländer synthesis, a classic yet enduringly relevant reaction, offers a straightforward and versatile route to construct this privileged heterocyclic system.[1][3] In its canonical form, the reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an activated α-methylene group, typically under acidic or basic catalysis, to yield a substituted quinoline.[3][4]
This application note provides a detailed guide for leveraging the Friedländer synthesis with a functionally complex and medicinally relevant building block: Ethyl 2-(quinolin-6-yl)acetate . The use of this substrate is envisioned to produce novel, elaborate quinoline-containing molecular architectures, which are of significant interest in the exploration of new chemical entities for drug discovery. While specific literature examples for the use of this compound in the Friedländer synthesis are not prevalent, this document outlines a robust, generalized protocol derived from well-established procedures with analogous activated methylene compounds.
Mechanistic Insights: Understanding the Reaction Pathway
The Friedländer synthesis can proceed through two primary mechanistic pathways, the course of which is often dictated by the specific reactants and reaction conditions employed.[5]
-
The Aldol Condensation Pathway: This pathway commences with an aldol-type condensation between the 2-aminoaryl carbonyl compound and the enolizable α-methylene partner, in this case, this compound. This is followed by a cyclization and subsequent dehydration to furnish the final quinoline product.
-
The Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-amino group of the aryl carbonyl compound and the carbonyl group of the reaction partner (if it were a ketone or aldehyde). However, with an ester like this compound, the initial step is more likely the aldol-type condensation.
The reaction is typically catalyzed by either acids (Brønsted or Lewis acids) or bases. Acid catalysts activate the carbonyl group of the 2-aminoaryl aldehyde/ketone, while basic catalysts facilitate the deprotonation of the α-methylene group of the ester, promoting the formation of the enolate intermediate.
Visualizing the Friedländer Synthesis Workflow
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ethyl 2-[ethyl(quinoline-6-carbonyl)amino]acetate | C16H18N2O3 | CID 62298397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Ethyl 2-(quinolin-6-yl)acetate in the Synthesis of Novel Antimicrobial Agents
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including potent antimicrobial effects. This application note provides a detailed guide for researchers and drug development professionals on the utilization of Ethyl 2-(quinolin-6-yl)acetate as a versatile starting material for the synthesis of novel quinoline-based antimicrobial candidates. We present a representative protocol for the synthesis of a novel quinoline-6-yl-acetamide derivative, underpinned by established synthetic methodologies and structure-activity relationship (SAR) insights from related quinoline compounds. This guide includes a step-by-step synthetic procedure, mechanistic rationale, expected outcomes, and methods for antimicrobial evaluation, designed to be a self-validating system for the exploration of new chemical entities in the fight against microbial resistance.
Introduction: The Quinoline Moiety as a Privileged Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery.[1] The fused benzene and pyridine ring system of quinoline serves as a versatile template for structural modifications, leading to a wide array of pharmacological properties, including antimalarial, anticancer, anti-inflammatory, and, notably, antimicrobial activities.[1][2] The success of quinolone antibiotics, such as ciprofloxacin and levofloxacin, which target bacterial DNA gyrase and topoisomerase IV, has cemented the importance of the quinoline core in the development of anti-infective agents.[3]
This compound is a valuable and readily accessible building block for the synthesis of novel quinoline derivatives. Its structure features a reactive ester group and an active methylene group, both of which can be readily functionalized to introduce diverse chemical moieties. This allows for the systematic exploration of the chemical space around the quinoline-6-yl core to optimize antimicrobial potency and selectivity. This application note will focus on the conversion of this compound into novel amide derivatives, a common strategy to enhance the biological activity of carboxylic acid-containing scaffolds.[4]
Strategic Approach: From Ester to Bioactive Amide
The primary synthetic strategy outlined in this note involves a two-step process:
-
Hydrolysis: The ethyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid, 2-(quinolin-6-yl)acetic acid. This is a crucial step as the carboxylic acid is a more versatile intermediate for amide bond formation.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a selected amine to form the target amide. The choice of the amine is critical as it allows for the introduction of various substituents that can influence the compound's physicochemical properties and biological activity.
This approach is based on the well-established observation that the introduction of specific amide functionalities can enhance the antimicrobial properties of quinoline-based molecules.[4][5]
Experimental Protocols
Synthesis of 2-(quinolin-6-yl)acetic acid (Intermediate 1)
Rationale: The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental transformation that activates the molecule for subsequent amide coupling reactions. Saponification using a strong base like sodium hydroxide is a reliable and high-yielding method for this purpose.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2M
-
Distilled water
-
Magnetic stirrer and heating plate
-
Round bottom flask
-
Condenser
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round bottom flask, dissolve this compound (1.0 eq) in ethanol (10 volumes).
-
Add a 2M aqueous solution of sodium hydroxide (2.0 eq) to the flask.
-
Attach a condenser and heat the mixture to reflux (approximately 80 °C) with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with distilled water (10 volumes) and wash with ethyl acetate (2 x 5 volumes) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 2M HCl.
-
A precipitate of 2-(quinolin-6-yl)acetic acid will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield the desired carboxylic acid.
Synthesis of 2-(Quinolin-6-yl)-N-(4-fluorobenzyl)acetamide (Target Compound)
Rationale: The coupling of the carboxylic acid with an amine to form an amide is a cornerstone of medicinal chemistry. Here, we utilize a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its efficiency and mild reaction conditions. The choice of 4-fluorobenzylamine is illustrative; this moiety can be varied to explore structure-activity relationships.
Materials:
-
2-(quinolin-6-yl)acetic acid (Intermediate 1)
-
4-Fluorobenzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer
-
Round bottom flask
-
Nitrogen or argon atmosphere
Procedure:
-
To a dry round bottom flask under an inert atmosphere, add 2-(quinolin-6-yl)acetic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (10 volumes).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 4-fluorobenzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 volumes).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 volumes), water (2 x 10 volumes), and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the target amide.
Visualizing the Synthesis and Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Ethyl 2-(quinolin-6-yl)acetate in Anticancer Drug Development
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2][3][4][5][6] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer effects.[1][2][7][8][9] The versatility of the quinoline scaffold allows for substitutions at various positions, leading to a diverse array of compounds that can interact with numerous biological targets implicated in cancer progression.[4]
Quinoline-based anticancer agents have been shown to exert their effects through multiple mechanisms of action.[1][7][9][10][11][12] These include, but are not limited to:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives can insert themselves into the DNA helix, disrupting replication and transcription. They are also known to inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during cell division.[1][7][10][11]
-
Kinase Inhibition: A significant number of quinoline compounds act as inhibitors of various protein kinases that are often dysregulated in cancer.[5][7][10] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal for angiogenesis, and components of the PI3K/Akt/mTOR signaling pathway, which governs cell growth, proliferation, and survival.[10][11][13][14][15][16][17][18][19][20][21][22]
-
Induction of Apoptosis and Cell Cycle Arrest: By modulating various signaling pathways, quinoline derivatives can trigger programmed cell death (apoptosis) and halt the progression of the cell cycle in cancer cells.[1][7][9]
Ethyl 2-(quinolin-6-yl)acetate is a synthetic derivative of quinoline. While specific anticancer activities of this particular compound are not extensively documented in publicly available literature, its structural features suggest it is a promising candidate for investigation. The quinoline core provides the foundational scaffold known for anticancer potential, and the ethyl acetate group at the 6-position offers a site for potential metabolic activation or interaction with specific biological targets. These application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential anticancer agent.
Hypothesized Mechanisms of Action and Investigational Strategy
Based on the known pharmacology of quinoline derivatives, a logical starting point for the investigation of this compound would be to assess its potential as an inhibitor of key signaling pathways frequently overactive in cancer, such as the VEGFR-2 and PI3K/Akt/mTOR pathways.
Targeting Angiogenesis: VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[15][22] VEGFR-2 is a primary mediator of this process, making it a key target in oncology.[15][16][17][20][22] Several approved anticancer drugs are VEGFR-2 inhibitors.[20] Given that many quinoline-based molecules have shown activity against VEGFR-2, it is plausible that this compound could also function as a VEGFR-2 inhibitor.[10][11][20]
Modulating Cell Growth and Survival: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell growth, proliferation, and survival.[13][14][18][19][21] Inhibition of this pathway is a well-established therapeutic strategy.[13][14][18] The quinoline scaffold is present in some inhibitors of this pathway, suggesting that this compound may exert its anticancer effects by modulating one or more components of this critical signaling network.
Experimental Protocols for the Evaluation of this compound
The following protocols provide a step-by-step guide for the initial in vitro screening and mechanistic evaluation of this compound.
Part 1: Initial Cytotoxicity Screening
The first step in evaluating any potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[23][24][25][26][27]
Protocol 1: Cell Viability Assessment using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (specific to each cell line)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[23]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO alone as a vehicle control.[28]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.[29]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[23][30] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[24][26]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23][29]
-
Absorbance Measurement: Gently shake the plates to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[23][29]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | Cancer Type | Incubation Time (h) | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 72 | To be determined |
| A549 | Lung Carcinoma | 72 | To be determined |
| HCT116 | Colon Carcinoma | 72 | To be determined |
Part 2: Mechanistic Studies - Apoptosis and Cell Cycle Analysis
If this compound demonstrates significant cytotoxicity, the next step is to investigate the underlying mechanism of cell death. Flow cytometry is a powerful technique for analyzing apoptosis and cell cycle distribution.[31][32]
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Rationale: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[32] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[32] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is compromised.[33]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | To be determined | To be determined | To be determined |
| This compound (IC50) | To be determined | To be determined | To be determined |
| This compound (2x IC50) | To be determined | To be determined | To be determined |
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine if this compound induces cell cycle arrest.
Rationale: PI staining of DNA allows for the analysis of cell cycle distribution based on DNA content.[32] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[31]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
70% ethanol (ice-cold)
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 2.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |
| Vehicle Control | To be determined | To be determined | To be determined | To be determined |
| This compound (IC50) | To be determined | To be determined | To be determined | To be determined |
| This compound (2x IC50) | To be determined | To be determined | To be determined | To be determined |
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental procedures and biological pathways is essential for understanding the context and execution of these studies.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of this compound.
Hypothesized Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion and Future Directions
These application notes provide a foundational strategy for the initial assessment of this compound as a potential anticancer agent. The protocols for cytotoxicity screening, apoptosis, and cell cycle analysis will yield crucial data on its biological activity. Positive results from these in vitro assays would warrant further investigation, including:
-
Target Identification: Biochemical assays to confirm inhibition of specific kinases like VEGFR-2 or components of the PI3K/Akt/mTOR pathway.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity in preclinical animal models.[34][35]
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
By following a systematic and mechanistically driven approach, researchers can effectively evaluate the potential of novel quinoline derivatives like this compound for their utility in cancer therapy.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 5. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline: An Attractive Scaffold in Drug Design: Ingenta Connect [ingentaconnect.com]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neuroquantology.com [neuroquantology.com]
- 9. researchgate.net [researchgate.net]
- 10. ijmphs.com [ijmphs.com]
- 11. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 20. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 23. benchchem.com [benchchem.com]
- 24. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijprajournal.com [ijprajournal.com]
- 28. texaschildrens.org [texaschildrens.org]
- 29. benchchem.com [benchchem.com]
- 30. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 32. bdbiosciences.com [bdbiosciences.com]
- 33. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 35. ijpbs.com [ijpbs.com]
Revolutionizing Synthesis: A Senior Application Scientist's Guide to Microwave-Assisted Preparation of Ethyl 2-(quinolin-8-yloxy)acetate Derivatives
Introduction: The Convergence of Microwave Technology and Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, ethyl 2-(quinolin-8-yloxy)acetate and its analogues serve as crucial intermediates in the synthesis of more complex molecules with significant therapeutic potential.[2] The traditional synthesis of these compounds, typically a Williamson ether synthesis, often involves lengthy reaction times and elevated temperatures, leading to potential side product formation and increased energy consumption.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating methods.[4][5] By directly coupling with the molecules in the reaction mixture, microwave irradiation facilitates rapid and uniform heating, dramatically accelerating reaction rates and often improving product yields.[6] This application note provides a comprehensive guide to the microwave-assisted synthesis of ethyl 2-(quinolin-8-yloxy)acetate derivatives, delving into the mechanistic underpinnings of the reaction, presenting a detailed experimental protocol, and offering insights into the optimization and safety of this advanced synthetic methodology.
The Mechanistic Advantage of Microwave Irradiation in Williamson Ether Synthesis
The synthesis of ethyl 2-(quinolin-8-yloxy)acetate from 8-hydroxyquinoline and ethyl chloroacetate proceeds via a classic SN2 mechanism, known as the Williamson ether synthesis.[3] The reaction is initiated by the deprotonation of the hydroxyl group of 8-hydroxyquinoline by a base, typically anhydrous potassium carbonate, to form a nucleophilic quinolin-8-olate anion. This anion then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group and forming the desired ether linkage.
Microwave irradiation significantly accelerates this process through two primary heating mechanisms: dipolar polarization and ionic conduction.[7] Polar molecules, such as the reactants and any polar solvent used, align themselves with the rapidly oscillating electric field of the microwaves. This constant realignment generates friction, leading to rapid and uniform heating throughout the reaction mixture. Additionally, the presence of ions, such as the potassium and carbonate ions from the base, contributes to heating through ionic conduction, where the ions move through the solution under the influence of the electric field, colliding with other molecules and generating heat. This localized, superheating effect at the molecular level overcomes the activation energy of the reaction much more efficiently than conventional heating, leading to a dramatic reduction in reaction time.
References
- 1. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities | IJRSI [rsisinternational.org]
- 2. Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. ijrpas.com [ijrpas.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijnrd.org [ijnrd.org]
Application Notes and Protocols for the Green Synthesis of Quinolines
Introduction
The quinoline scaffold is a privileged heterocyclic motif of immense importance in medicinal chemistry, drug development, and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] Historically, the synthesis of quinolines has been dominated by classic name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses.[4][5] While foundational, these methods often necessitate harsh reaction conditions, the use of hazardous reagents, and generate significant chemical waste, posing environmental and safety concerns.[2][6]
In response, the principles of green chemistry have catalyzed a paradigm shift towards developing sustainable and efficient synthetic protocols.[3][4][7] This guide provides researchers, scientists, and drug development professionals with an in-depth overview and detailed protocols for the green synthesis of quinoline analogues. We will explore methodologies that leverage alternative energy sources, environmentally benign solvents, and highly efficient catalytic systems to minimize waste and enhance safety, without compromising on yield or purity.[7][8]
Core Green Synthetic Strategies
Modern green approaches to quinoline synthesis focus on improving energy efficiency, maximizing atom economy, and reducing the use of toxic substances. Key strategies include microwave-assisted synthesis, ultrasound-promoted reactions, the use of green solvents like water and ethanol, and solvent-free (neat) reaction conditions.[6][7]
Microwave-Assisted Synthesis: Rapid and Efficient Heating
Principle of Operation: Microwave-assisted organic synthesis utilizes microwave energy to heat reactions. Unlike conventional heating which relies on slow conductive heat transfer, microwaves directly couple with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the vessel.[9] This localized, instantaneous heating can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[9][10]
Causality and Advantages: The primary advantage is a significant reduction in reaction time and energy consumption.[10] This rapid heating can also lead to higher product yields and improved purity by minimizing the formation of side products that may occur during prolonged heating in conventional methods.[11] Many reactions that are sluggish at reflux can be driven to completion in minutes, making it a powerful tool for high-throughput synthesis and library generation.
Diagram: General Workflow for Microwave-Assisted Synthesis
Caption: General experimental workflow for microwave-assisted quinoline synthesis.
Application Protocol 1: Microwave-Assisted, Catalyst-Free Friedländer Annulation
This protocol describes a one-pot, three-component synthesis of a polysubstituted quinoline derivative using microwave irradiation in an environmentally benign solvent, ethanol. This method avoids the need for a catalyst, simplifying the workup procedure.[6]
Reaction Scheme: o-aminobenzophenone + Ethyl Acetoacetate + Ammonium Acetate → 2-Methyl-4-phenylquinoline-3-carboxylic acid ethyl ester
Materials:
-
1-(2-aminophenyl)-1-phenylethan-1-one (o-aminobenzophenone)
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (Reagent Grade)
-
Microwave synthesis vial (10 mL capacity)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine o-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and ammonium acetate (1.5 mmol).
-
Add 3 mL of ethanol to the vial.
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Irradiate the mixture at 120 °C for 10 minutes. Set the microwave power to a level that maintains this temperature (typically 150-250 W).[11][12]
-
After irradiation is complete, allow the vial to cool to room temperature (approx. 15-20 minutes).
-
Upon cooling, a solid product will precipitate from the solution.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure quinoline derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, melting point).
Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Method | Time | Temp (°C) | Yield (%) |
| o-aminobenzophenone | Ethyl Acetoacetate | Ethanol | None | Microwave | 10 min | 120 | ~90%[6] |
| o-aminobenzophenone | Ethyl Acetoacetate | Ethanol | None | Conventional | 4-6 hours | Reflux | ~75%[6] |
Ultrasound-Promoted Synthesis: Harnessing Acoustic Cavitation
Principle of Operation: Sonochemistry utilizes high-frequency sound waves (ultrasound, typically >20 kHz) to induce chemical reactions.[13][14] The underlying mechanism is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid.[14][15] This collapse generates localized "hot spots" with transient temperatures of ~5000 K, pressures of ~1000 atm, and enormous heating/cooling rates (>10⁹ K/s).[14][15]
Causality and Advantages: These extreme conditions create a unique environment for chemical reactions. The intense energy breaks chemical bonds, generates highly reactive radicals, and increases mass transfer, leading to a significant acceleration of reaction rates.[13][15] Ultrasound-assisted synthesis offers several benefits, including dramatically reduced reaction times (often from hours to minutes), improved yields, and the ability to conduct reactions at lower bulk temperatures, which can be advantageous for thermally sensitive compounds.[16][17] The physical effects of cavitation also help to clean and activate the surface of solid catalysts, enhancing their performance.[13]
Diagram: The Principle of Acoustic Cavitation
Caption: Ultrasound waves induce acoustic cavitation, leading to extreme local conditions.
Application Protocol 2: Ultrasound-Assisted, One-Pot Synthesis in Water
This protocol details a three-component reaction for synthesizing 2-substituted quinolines in water, a truly green solvent, using stannous chloride (SnCl₂·2H₂O) as a precatalyst under ultrasound irradiation.[18] This method is notable for its operational simplicity, speed, and use of an aqueous medium.
Reaction Scheme: Aniline + Aromatic Aldehyde + Ethyl 3,3-diethoxypropionate → 2-Aryl-quinoline
Materials:
-
Aniline (or substituted aniline)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl 3,3-diethoxypropionate
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Water (Distilled or Deionized)
-
Ultrasonic bath or probe sonicator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the aniline (1 mmol), the aromatic aldehyde (1 mmol), ethyl 3,3-diethoxypropionate (1 mmol), and SnCl₂·2H₂O (10 mol%).
-
Add 5 mL of water to the flask.
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is level with the reaction mixture.
-
Irradiate the mixture with ultrasound at a frequency of 40 kHz at 60 °C for 30-45 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-substituted quinoline.
Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Method | Time | Temp (°C) | Yield (%) |
| Aniline | Benzaldehyde | Water | SnCl₂·2H₂O | Ultrasound | 30 min | 60 | 85-90%[18] |
| Aniline | Benzaldehyde | Organic Solvent | Acid Catalyst | Conventional | 8-12 hours | Reflux | 60-70% |
Solvent-Free Synthesis: Maximizing Atom Economy
Principle of Operation: Solvent-free, or "neat," reactions are conducted by mixing and heating the reactants in the absence of a solvent. Often, a solid, reusable catalyst is used to facilitate the transformation.[19][20] The reaction can be driven by thermal energy (conventional heating) or by grinding the reactants together (mechanochemistry).
Causality and Advantages: This approach represents an ideal green synthetic method. It completely eliminates solvent waste, which is a major contributor to pollution in the chemical industry. This simplifies the work-up and purification process, reduces costs, and minimizes safety hazards associated with flammable or toxic organic solvents.[21][22] The use of a heterogeneous, recyclable catalyst further enhances the sustainability of the process.[19][20]
Diagram: Multi-Component Reaction (MCR) for Quinolines
Caption: MCRs combine multiple reactants in a single step to form complex products.
Application Protocol 3: Solvent-Free Synthesis Using a Reusable Solid Catalyst
This protocol outlines a solvent-free Friedländer annulation for the synthesis of 2,4-disubstituted quinolines using Hβ zeolite, a reusable and environmentally benign solid acid catalyst.[19]
Reaction Scheme: 2-Aminobenzophenone + Ketone → 2,4-Disubstituted Quinolines
Materials:
-
2-Aminobenzophenone (or other 2-aminoaryl ketone)
-
Ketone with an α-methylene group (e.g., acetophenone, cyclohexanone)
-
Hβ Zeolite (catalyst)
-
Round-bottom flask or reaction tube
-
Heating mantle or oil bath
Procedure:
-
Activate the Hβ zeolite catalyst by heating it at 120 °C under vacuum for 2 hours before use.
-
In a clean, dry round-bottom flask, add the 2-aminobenzophenone (1 mmol), the ketone (1.2 mmol), and the activated Hβ zeolite (10 wt%).
-
Mix the components thoroughly with a glass rod.
-
Heat the reaction mixture at 100 °C under solvent-free conditions for the specified time (typically 1-2 hours).
-
Monitor the reaction by TLC (dissolving a small aliquot in ethyl acetate).
-
After completion, cool the mixture to room temperature.
-
Add 10 mL of ethyl acetate to the flask and stir to dissolve the product.
-
Filter the mixture to recover the solid Hβ zeolite catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[19]
-
Wash the filtrate with a saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Method | Time | Temp (°C) | Yield (%) |
| 2-Aminobenzophenone | Acetophenone | Hβ Zeolite | Solvent-Free | 1.5 h | 100 | ~92%[19] |
| 2-Aminobenzophenone | Acetophenone | P₂O₅/SiO₂ | Solvent-Free | 15 min | 80 | ~93%[22] |
Conclusion
The adoption of green chemistry principles has revolutionized the synthesis of quinoline analogues, offering powerful alternatives to classical methods.[3][6] Techniques such as microwave irradiation, sonochemistry, and solvent-free reactions provide significant advantages in terms of reduced reaction times, lower energy consumption, minimized waste, and improved safety.[7] The protocols detailed in this guide serve as practical, field-proven examples that can be readily implemented and adapted in research and development laboratories. By embracing these sustainable methodologies, scientists can continue to explore the vast chemical space of quinoline derivatives in a more efficient and environmentally responsible manner.
References
- 1. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. iipseries.org [iipseries.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hielscher.com [hielscher.com]
- 14. Sonochemical synthesis - Wikipedia [en.wikipedia.org]
- 15. theengineer.markallengroup.com [theengineer.markallengroup.com]
- 16. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-(quinolin-6-yl)acetate as a Versatile Precursor for the Synthesis of Novel Quinoline-Based Hybrids
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of natural products and FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and neuroprotective properties.[2][3][4][5][6][7] A powerful strategy in modern drug discovery is the concept of molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced efficacy, improved selectivity, or a novel mechanism of action.[2][8] Quinoline-based hybrids, such as those combined with chalcone, pyrazole, and coumarin moieties, have shown significant promise in preclinical studies.[1][2][3][5]
This guide focuses on the synthetic utility of Ethyl 2-(quinolin-6-yl)acetate , a versatile yet underexplored starting material for the construction of diverse quinoline-based hybrids. The presence of an active methylene group and an ester functionality provides two key points for chemical modification, allowing for the strategic incorporation of other bioactive motifs. We will explore several robust synthetic pathways, providing detailed, field-proven protocols and explaining the chemical principles behind each step. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this promising precursor in their quest for novel therapeutic agents.
Section 1: Synthesis of Quinoline-Chalcone Hybrids via Claisen-Schmidt Condensation
Rationale and Mechanistic Insight
The active methylene group (α-carbon) of this compound is acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. This allows for deprotonation by a base to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of an aromatic aldehyde that lacks α-hydrogens, a reaction known as the Claisen-Schmidt condensation.[9] The resulting aldol adduct readily undergoes dehydration to yield a thermodynamically stable α,β-unsaturated carbonyl system, the core structure of a chalcone.[9] This approach provides a direct and efficient route to quinoline-chalcone hybrids, which are known to possess potent anticancer and antimicrobial activities.[4][10]
Experimental Protocol 1: Base-Catalyzed Synthesis of Ethyl 2-(quinolin-6-yl)-3-aryl-acrylate Derivatives
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) and the selected aromatic aldehyde (1 equivalent) in absolute ethanol (30-40 mL).
-
Cool the flask in an ice-water bath with continuous magnetic stirring.
-
Prepare a 20% aqueous solution of NaOH or KOH. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 25°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:4).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify to pH 6-7 with glacial acetic acid.
-
The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford the pure quinoline-chalcone hybrid.
Causality Behind Experimental Choices:
-
Base Catalyst (NaOH/KOH): A strong base is required to deprotonate the α-carbon of the ethyl acetate, generating the necessary enolate nucleophile.[9]
-
Ethanol as Solvent: It effectively dissolves both the reactants and the base, providing a homogeneous reaction medium.
-
Low-Temperature Addition: Dropwise addition of the base at low temperature helps to control the exothermic reaction and prevent unwanted side reactions.
-
Acidification: Neutralization of the reaction mixture is crucial to protonate the phenoxide (if any) and precipitate the final product.
Workflow and Data Presentation
Caption: Workflow for Quinoline-Chalcone Hybrid Synthesis.
Table 1: Representative Quinoline-Chalcone Hybrids and Their Potential Biological Activities
| Aromatic Aldehyde Used | Resulting Hybrid Structure | Potential Biological Activity | References |
| Benzaldehyde | Ethyl 3-phenyl-2-(quinolin-6-yl)acrylate | Anticancer, Antimicrobial | [4][10] |
| 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-2-(quinolin-6-yl)acrylate | Enhanced Anticancer Activity | [4][8] |
| 4-Methoxybenzaldehyde | Ethyl 3-(4-methoxyphenyl)-2-(quinolin-6-yl)acrylate | PI3K/Akt/mTOR Pathway Inhibitor | [4] |
| 4-Nitrobenzaldehyde | Ethyl 3-(4-nitrophenyl)-2-(quinolin-6-yl)acrylate | Potent Antimicrobial Agent | [10] |
Section 2: Synthesis of Quinoline-Pyrazole Hybrids
Rationale and Mechanistic Insight
This strategy involves a two-step process to construct a pyrazole ring attached to the quinoline core via the acetate linker. First, a Claisen condensation between this compound and another ester (e.g., ethyl formate) generates a β-ketoester intermediate.[11] This intermediate is then cyclized with hydrazine or a substituted hydrazine in a subsequent step. The hydrazine undergoes a condensation reaction with the two carbonyl groups of the β-ketoester, followed by dehydration, to form the stable five-membered pyrazole ring. Quinoline-pyrazole hybrids are a well-established class of compounds with significant anticancer and antimicrobial properties.[12][13][14]
Experimental Protocol 2: Synthesis of a Quinoline-β-ketoester Intermediate
Materials:
-
This compound
-
Ethyl formate
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or THF
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a suspension of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a solution of this compound (1 equivalent) and ethyl formate (1.2 equivalents) in anhydrous diethyl ether dropwise to the suspension with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Acidify the aqueous layer with dilute HCl to precipitate the β-ketoester.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Experimental Protocol 3: Cyclization to form Quinoline-Pyrazole Hybrids
Materials:
-
Quinoline-β-ketoester intermediate from Protocol 2
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol or glacial acetic acid
Procedure:
-
Dissolve the crude quinoline-β-ketoester intermediate (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration.
-
If no solid forms, pour the mixture into ice water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Purify by recrystallization if necessary.
Workflow and Data Presentation
Caption: Two-step synthesis of Quinoline-Pyrazole Hybrids.
Table 2: Potential Quinoline-Pyrazole Hybrids and Their Biological Relevance
| Reagents | Intermediate | Resulting Hybrid Structure | Potential Biological Activity | References |
| Ethyl formate, Hydrazine hydrate | Ethyl 2-formyl-2-(quinolin-6-yl)acetate | 5-Hydroxy-1H-pyrazole derivative | Anticancer (EGFR inhibitor) | [12][13] |
| Ethyl acetate, Hydrazine hydrate | Ethyl 3-oxo-2-(quinolin-6-yl)butanoate | 3-Methyl-5-hydroxy-1H-pyrazole derivative | Antimicrobial, Anticancer | [12][14] |
| Diethyl oxalate, Phenylhydrazine | Diethyl 2-oxo-3-(quinolin-6-yl)succinate | 1-Phenyl-pyrazole-3-carboxylic acid derivative | Potent Antiproliferative Agent | [12] |
Section 3: Synthesis of Quinoline-Amide Hybrids
Rationale and Mechanistic Insight
This highly versatile strategy allows for the coupling of the quinoline-6-yl-acetic acid moiety with a vast array of amines, including those that are themselves bioactive molecules. The synthesis involves two main steps: first, the hydrolysis of this compound to its corresponding carboxylic acid, 2-(quinolin-6-yl)acetic acid. Second, this carboxylic acid is activated with a coupling reagent (e.g., EDC, HATU) to form a highly reactive intermediate, which is then readily attacked by the nucleophilic amine to form a stable amide bond.[15][16][17][18] This method is a cornerstone of medicinal chemistry for creating hybrid molecules, and quinoline-carboxamides have demonstrated significant potential as anticancer agents.[19][20]
Experimental Protocol 4: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or NaOH
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2-3 equivalents) to the solution and stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under high vacuum.
Experimental Protocol 5: Amide Coupling using EDC/HOBt
Materials:
-
2-(Quinolin-6-yl)acetic acid (from Protocol 4)
-
Desired amine (e.g., 4-fluoroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve 2-(quinolin-6-yl)acetic acid (1 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the mixture and stir for 5 minutes.
-
Add EDC (1.2 equivalents) portion-wise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure quinoline-amide hybrid.
Workflow and Data Presentation
Caption: Synthesis of Quinoline-Amide Hybrids via Hydrolysis and Coupling.
Table 3: Potential Quinoline-Amide Hybrids and Their Therapeutic Targets
| Amine Partner | Resulting Hybrid Structure | Potential Biological Activity | References |
| Aniline | N-phenyl-2-(quinolin-6-yl)acetamide | Anticancer (Topoisomerase Inhibitor) | [19] |
| 4-Aminophenol | N-(4-hydroxyphenyl)-2-(quinolin-6-yl)acetamide | Anticancer, Antioxidant | [19] |
| 2-Aminothiazole | N-(thiazol-2-yl)-2-(quinolin-6-yl)acetamide | Potent Kinase Inhibitor | [19] |
| Piperazine | 1-(piperazin-1-yl)-2-(quinolin-6-yl)ethan-1-one | Anticancer, Antimalarial | [3][21] |
Section 4: Prospective Synthesis of Quinoline-Coumarin Hybrids
Rationale and Future Directions
Coumarins are another class of privileged heterocyclic compounds with a wide range of biological activities, including neuroprotective effects.[5][22] The synthesis of quinoline-coumarin hybrids is a promising strategy for developing multi-target agents, particularly for neurodegenerative diseases like Alzheimer's.[6][7] A plausible, though speculative, route starting from this compound could involve a Pechmann-type condensation.[23][24] This would likely involve the reaction of the active methylene group of our starting material with a suitably activated phenol, such as resorcinol, under acidic conditions to construct the coumarin ring system. While requiring further investigation and optimization, this pathway highlights the potential for creating even more complex and potentially synergistic hybrid molecules from this versatile precursor.
This compound represents a highly valuable and versatile building block for the synthesis of a wide array of quinoline-based hybrid molecules. The strategic location of the ethyl acetate group at the 6-position of the quinoline ring provides a reactive handle for constructing chalcone, pyrazole, and amide hybrids through well-established synthetic methodologies. The protocols outlined in these application notes provide a robust starting point for researchers to explore the chemical space around this scaffold. The resulting hybrid structures are predicted to possess significant pharmacological potential, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. Further exploration of this precursor and its derivatives is strongly encouraged and is anticipated to yield novel therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Coumarin-Quinoline Hybrids: Design of Multitarget Compounds for Alzheimer's Disease - Universidad Andrés Bello [researchers.unab.cl]
- 7. Discovery of novel hybrids of coumarin and quinoline as potential anti-Alzheimer's disease agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview | MDPI [mdpi.com]
- 13. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hepatochem.com [hepatochem.com]
- 18. Amide Synthesis [fishersci.dk]
- 19. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [rjpbr.com]
- 23. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 24. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of Quinoline
This comprehensive guide provides detailed experimental procedures, mechanistic insights, and practical advice for the N-alkylation of quinoline. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and modification of quinoline-based scaffolds. This document emphasizes not just the procedural steps but the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Significance of N-Alkyl Quinolinium Salts
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, found in numerous natural products and biologically active compounds.[1] The N-alkylation of the quinoline ring system to form N-alkyl quinolinium salts is a critical transformation. These cationic heterocyclic compounds serve as versatile intermediates in organic synthesis and exhibit a range of applications, including their use as catalysts, corrosion inhibitors, and precursors to various functionalized quinoline derivatives.[2][3] Furthermore, N-alkylated quinolines are key components in the development of novel therapeutic agents and functional dyes.
Mechanistic Overview: The Nucleophilic Nature of the Quinoline Nitrogen
The N-alkylation of quinoline is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. This process results in the formation of a new carbon-nitrogen bond and the generation of a positively charged quaternary ammonium salt, the quinolinium ion.
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The rate of the reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, the reaction temperature, and the presence of any catalysts. A good leaving group on the alkylating agent (e.g., iodide, bromide, tosylate) is crucial for facilitating the displacement by the quinoline nitrogen.
Protocol 1: Classical N-Alkylation with Alkyl Halides
This protocol describes the direct alkylation of quinoline using a simple alkyl halide. It is a robust and widely used method for preparing a variety of N-alkyl quinolinium salts.
Rationale for Experimental Choices:
-
Solvent: Acetonitrile (CH₃CN) is a common choice due to its polar aprotic nature, which can dissolve the quinoline and the alkyl halide while effectively solvating the transition state of the SN2 reaction. Other polar aprotic solvents like DMF or acetone can also be employed.
-
Temperature: Heating the reaction mixture, typically to reflux, increases the reaction rate by providing the necessary activation energy for the nucleophilic attack.
-
Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete conversion of the quinoline.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve quinoline (1.0 eq.) in a suitable solvent such as acetonitrile (5-10 mL per mmol of quinoline).
-
Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1-1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
The N-alkyl quinolinium salt often precipitates out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure N-alkyl quinolinium salt.
-
Characterization:
The structure and purity of the synthesized N-alkyl quinolinium salt should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the alkyl group on the nitrogen and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the cation.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Troubleshooting:
-
Low Yield: Consider increasing the reaction time or temperature. Ensure the alkylating agent is of high purity and the solvent is anhydrous.
-
Incomplete Reaction: A stronger alkylating agent (e.g., alkyl iodides are more reactive than bromides or chlorides) or a more polar solvent might be necessary.
Protocol 2: Reductive N-Alkylation of Quinolines
This one-pot tandem reaction involves the reduction of the quinoline ring to a tetrahydroquinoline followed by reductive alkylation with an aldehyde. This metal-free approach is advantageous for creating N-alkylated tetrahydroquinolines directly from readily available starting materials.[4][5]
Rationale for Experimental Choices:
-
Catalyst: Arylboronic acid acts as a mild Lewis acid and a hydrogen-bond donor, activating the quinoline for reduction and facilitating the subsequent reductive amination.[4][5]
-
Reducing Agent: Hantzsch ester is a common and mild hydride donor used in transfer hydrogenation reactions.[5]
-
Solvent: Dichloroethane (DCE) is an effective solvent for this transformation.[5]
Step-by-Step Procedure:
-
Reaction Setup: In a reaction tube, combine the substituted quinoline (0.5 mmol), the aldehyde (0.5 mmol), Hantzsch ester (1.75 mmol), and the arylboronic acid catalyst (e.g., 3-CF₃C₆H₄B(OH)₂) (25 mol%).[5]
-
Solvent Addition: Add dichloroethane (DCE) (2 mL) to the reaction tube.[5]
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 60 °C for 12 hours with continuous stirring.[5]
-
Monitoring: Monitor the reaction progress using TLC.[5]
-
Work-up and Purification:
-
After the reaction is complete, cool the tube to room temperature.
-
The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether and ethyl acetate).[5]
-
Data Presentation: Summary of Reaction Parameters
| Parameter | Protocol 1: Classical N-Alkylation | Protocol 2: Reductive N-Alkylation |
| Starting Material | Quinoline | Quinoline |
| Alkylating Agent | Alkyl Halide | Aldehyde |
| Key Reagent | - | Hantzsch Ester, Arylboronic Acid |
| Typical Solvent | Acetonitrile, DMF | Dichloroethane |
| Temperature | Reflux | 60 °C |
| Product | N-Alkyl Quinolinium Salt | N-Alkyl Tetrahydroquinoline |
Visualizing the Workflow
Diagram 1: General Workflow for Classical N-Alkylation
Caption: Workflow for the synthesis of N-alkyl quinolinium salts.
Diagram 2: Mechanism of N-Alkylation (SN2)
Caption: SN2 mechanism for the N-alkylation of quinoline.
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood, as quinoline and many alkylating agents are volatile and toxic.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Halogenated and non-halogenated waste streams should be segregated.
Conclusion
The N-alkylation of quinoline is a versatile and essential transformation in organic synthesis. The choice of methodology, whether classical alkylation with halides or modern reductive approaches, will depend on the desired final product and the available starting materials. By understanding the underlying principles and carefully following established protocols, researchers can confidently and efficiently synthesize a wide array of N-alkylated quinoline derivatives for various applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of quinoline and its derivatives. Quinoline scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis can present significant challenges, from controlling highly exothermic reactions to managing side-product formation and optimizing yields.
This center provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and validated through extensive laboratory application.
Troubleshooting Guides: Navigating Common Synthetic Hurdles
This section is dedicated to resolving the most frequent and challenging issues encountered in classical quinoline syntheses. Each guide offers a causal analysis of the problem and provides a systematic approach to its resolution.
The Skraup Synthesis: Taming a Vigorous Reaction
The Skraup synthesis is a powerful method for producing quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][4] Its primary drawback is its notoriously exothermic and often violent nature.[4][5]
Problem: Reaction is too vigorous and difficult to control, leading to significant tar formation.
-
Root Cause: The dehydration of glycerol to acrolein by concentrated sulfuric acid is highly exothermic.[5][6][7] This, combined with the subsequent oxidative cyclization, can lead to a runaway reaction, causing charring and polymerization of reactants and intermediates.[8]
-
Troubleshooting Steps:
-
Introduce a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to moderate the reaction's vigor.[8][9] Boric acid can also be employed for this purpose.[8]
-
Controlled Acid Addition: Ensure slow and careful addition of concentrated sulfuric acid with efficient cooling and stirring to dissipate heat effectively.[8]
-
Temperature Management: Gently heat the reaction to initiate it, and then closely monitor and control the temperature during the exothermic phase.[8] Overheating should be strictly avoided.
-
Alternative Oxidizing Agents: While nitrobenzene is traditional, arsenic acid has been reported to result in a less violent reaction.[10]
-
Workflow for Moderating Skraup Synthesis
Caption: Decision workflow for controlling the Skraup synthesis.
The Doebner-von Miller Reaction: Minimizing Polymerization
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a wider range of substituted quinolines.[4] The most common side reaction is the polymerization of the carbonyl starting material under strong acidic conditions.[11]
Problem: Low yield of desired quinoline with significant formation of intractable tar or polymeric material.
-
Root Cause: Strong acid catalysts, necessary for the reaction, also promote the self-polymerization of the α,β-unsaturated carbonyl compound.[11]
-
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[11][12]
-
Optimize Acid Catalyst: While strong acids are required, their concentration and type can be optimized. A comparative study of Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can identify the best balance between reaction rate and side-product formation.[11]
-
Slow Reactant Addition: A slow, controlled addition of the carbonyl compound to the reaction mixture can help maintain a low concentration, thus minimizing polymerization.[8]
-
Table 1: Catalyst and Solvent Considerations in Doebner-von Miller Synthesis
| Catalyst Type | Examples | Solvent System | Key Advantage |
| Brønsted Acid | HCl, H₂SO₄, p-TsOH | Biphasic (Toluene/Water) | Reduces polymerization of carbonyl compound.[11] |
| Lewis Acid | ZnCl₂, SnCl₄ | Aprotic (e.g., Dichloromethane) | Can offer milder reaction conditions.[11] |
The Friedländer Annulation: Enhancing Yield and Regioselectivity
The Friedländer synthesis provides a versatile route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9] Common issues include low yields due to harsh conditions and lack of regioselectivity with unsymmetrical ketones.[13][14]
Problem 1: Low yields and formation of multiple side products.
-
Root Cause: Traditional methods often employ high temperatures and strong acids or bases, which can lead to side reactions like the self-condensation of the ketone.[13]
-
Optimization Strategies:
-
Milder Catalysts: Modern protocols utilize milder catalysts that facilitate the reaction under more controlled conditions. Catalysts like p-toluenesulfonic acid, iodine, and various Lewis acids have proven effective.[9][13][15]
-
Solvent-Free Conditions: In some cases, running the reaction neat or with a solid support can improve yields and simplify workup.[16]
-
Problem 2: Poor regioselectivity with unsymmetrical ketones.
-
Root Cause: An unsymmetrical ketone presents two possible sites for the initial condensation, leading to a mixture of regioisomers.[14]
-
Strategies for Controlling Regioselectivity:
-
Catalyst Selection: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer.[14][17]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the site of cyclization.[14][17]
-
Reaction Condition Optimization: Systematically varying the reaction temperature and solvent can influence the regiochemical outcome.[14]
-
Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis
This protocol offers a milder alternative to traditional acid- or base-catalyzed methods.
-
Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Catalyst Addition: Add molecular iodine (I₂) (1-10 mol%).[13][15]
-
Heating: Heat the reaction mixture to 80-100°C.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dissolve it in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.[13]
The Combes Synthesis: Addressing Steric Hindrance
The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[18] Low yields can often be attributed to steric hindrance.
Problem: Low yield of the desired quinoline, especially with substituted anilines or β-diketones.
-
Root Cause: The rate-determining step, an electrophilic aromatic annulation, is sensitive to steric effects from substituents on either the aniline or the β-diketone.[14]
-
Troubleshooting Steps:
-
Catalyst Choice: While sulfuric acid is commonly used, a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE), can be a more effective dehydrating agent and catalyst.[18]
-
Substrate Selection: If possible, choose less sterically hindered starting materials to improve reaction rates.
-
Reaction Conditions: Carefully optimize the reaction temperature and time, as excessive heat can lead to decomposition.
-
Mechanism Overview: Combes Synthesis
Caption: Key mechanistic steps in the Combes synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I adopt "greener" or more environmentally friendly approaches for quinoline synthesis?
A1: There is a significant drive towards greener synthetic protocols.[19] Options include using water as a solvent in catalyst-free Friedländer reactions, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and utilizing recyclable catalysts like nanocatalysts.[20][21][22] Formic acid has also emerged as a biodegradable and renewable catalyst.[23]
Q2: What is the best way to monitor the progress of my quinoline synthesis?
A2: Thin-layer chromatography (TLC) is a straightforward and highly effective method for monitoring reaction progress.[22] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product over time.[22]
Q3: My purified quinoline product is a dark oil or solid. How can I improve its color?
A3: Dark coloration is often due to trace impurities or oxidation products. Consider purification by steam distillation for volatile quinolines, which is very effective at separating the product from non-volatile tars.[8][22] Recrystallization from an appropriate solvent or column chromatography with de-activated silica gel can also be effective.
Q4: I am using a substituted aniline with an electron-withdrawing group and getting very low yields. What is the issue?
A4: The electronic properties of substituents on the aniline ring significantly impact the reaction. Electron-withdrawing groups deactivate the aromatic ring, making the electrophilic cyclization step (common in many classical syntheses like Skraup and Combes) much more difficult, often resulting in poor yields.[11][24] In such cases, you may need to switch to a different synthetic strategy or employ more forcing reaction conditions, though this may increase side-product formation.
Q5: How do I choose between a homogeneous and a heterogeneous catalyst?
A5: The choice depends on your experimental requirements. Homogeneous catalysts are in the same phase as the reactants, often leading to higher selectivity and milder conditions, but they can be difficult to separate from the product.[9] Heterogeneous catalysts are in a different phase, which allows for easy separation and recycling, making them ideal for larger-scale and more sustainable processes.[9]
References
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. uop.edu.pk [uop.edu.pk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
Technical Support Center: Improving Yield in the Synthesis of Ethyl 2-(quinolin-6-yl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 2-(quinolin-6-yl)acetate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. Drawing from established chemical principles and field-proven insights, this guide provides a structured approach to identifying and resolving experimental challenges.
Section 1: Recommended Synthetic Pathways & Rationale
While several routes to quinoline derivatives exist, direct and high-yield synthesis of this compound can be challenging. Based on versatility and substrate tolerance, we recommend two primary strategies starting from commercially available precursors.
Pathway A: Arndt-Eistert Homologation
This classical method is excellent for converting a carboxylic acid into its higher homologue, adding a -CH2- group.[1][2] The synthesis starts from quinoline-6-carboxylic acid.
Rationale: The Arndt-Eistert synthesis is a reliable and well-documented method for one-carbon homologation.[3][4] It proceeds in discrete, high-yielding steps and the stereochemistry of the starting material is retained during the key Wolff rearrangement step.[2] This pathway is particularly advantageous if quinoline-6-carboxylic acid is readily available.
Workflow:
-
Acid Chloride Formation: Convert quinoline-6-carboxylic acid to quinoline-6-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Diazoketone Formation: React the acid chloride with diazomethane (CH₂N₂) to form the intermediate α-diazoketone.
-
Wolff Rearrangement & Esterification: Induce rearrangement of the diazoketone using a silver catalyst (e.g., Ag₂O, silver benzoate) in the presence of ethanol to form a ketene, which is immediately trapped by the alcohol to yield the final ethyl ester product.[4]
Pathway B: Palladium-Catalyzed Cross-Coupling (Heck Reaction)
A more modern approach involves the Mizoroki-Heck reaction, which couples an aryl halide with an alkene.[5][6] This pathway would start from 6-bromoquinoline and ethyl acrylate.
Rationale: The Heck reaction is a cornerstone of modern organic synthesis, offering a powerful method for C-C bond formation.[7][8] Its primary advantages include high functional group tolerance and the ability to form C(sp²)-C(sp²) bonds efficiently. This route avoids the use of hazardous reagents like diazomethane.
Workflow:
-
Heck Coupling: React 6-bromoquinoline with ethyl acrylate in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand, and a base (e.g., Et₃N, K₂CO₃) to form ethyl (E)-3-(quinolin-6-yl)acrylate.
-
Reduction: Reduce the double bond of the acrylate product. This can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or other reduction methods to yield the saturated ester, this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis.
Q1: My overall yield is consistently low (<40%). What are the most likely causes?
A1: Low yield is a common issue that can stem from several factors. Systematically evaluate the following:
-
Incomplete Reaction: The primary cause is often incomplete conversion of the starting material. Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. If the starting material persists, consider increasing the reaction time, temperature, or the equivalents of a key reagent.
-
Side Reactions: Competing reactions can significantly reduce the yield of the desired product. For Pathway A, the formation of chloromethyl ketone byproducts can occur if the HCl generated is not quenched.[1] For Pathway B, side reactions like catalyst deactivation or dimerization of the starting materials can occur.
-
Purity of Reagents: Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions like Grignard formations or those involving highly reactive intermediates. Palladium-catalyzed reactions, in particular, can be sensitive to impurities.[9]
-
Purification Losses: Significant product loss can occur during work-up and purification. Ensure phase separation during extraction is clean and avoid using an excessive amount of silica gel during column chromatography.
Q2: In the Arndt-Eistert synthesis (Pathway A), I am getting a complex mixture of products after the Wolff rearrangement. What is going wrong?
A2: This often points to issues with the diazoketone intermediate or the rearrangement conditions.
-
Diazoketone Instability: α-diazoketones can be unstable. They should ideally be used immediately after formation. If you must store them, do so at low temperatures and protected from light.
-
Inefficient Rearrangement: The Wolff rearrangement requires a catalyst, typically a silver salt, and heat or photolysis.[4] If the catalyst is inactive or used in insufficient amounts, the diazoketone may decompose through other pathways. Ensure your silver(I) oxide or silver benzoate is fresh.
-
Presence of HCl: As mentioned, if the HCl byproduct from the acid chloride formation is not neutralized (e.g., by using two equivalents of diazomethane or a non-nucleophilic base like triethylamine), it can react with your diazoketone to form an α-chloromethyl ketone.[1]
Q3: My Heck reaction (Pathway B) is sluggish and gives a poor yield. How can I optimize it?
A3: The success of a Heck reaction is highly dependent on the specific combination of catalyst, ligand, base, and solvent.
-
Catalyst and Ligand Choice: While standard catalysts like Pd(OAc)₂ with PPh₃ work for many substrates, hindered or electron-rich aryl halides may require more specialized ligands. Consider using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst and promote oxidative addition.
-
Base Selection: The base plays a crucial role in regenerating the Pd(0) catalyst. Organic bases like triethylamine are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can be more effective in certain cases, particularly in polar aprotic solvents.
-
Solvent and Temperature: The reaction is typically run at elevated temperatures (80-120 °C). Solvents like DMF, DMAc, or toluene are commonly used. Ensure the solvent is properly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Q4: The final purification by column chromatography is difficult, and the product co-elutes with an impurity. What are your recommendations?
A4: Purification can be challenging if byproducts have similar polarities to the desired product.
-
Optimize Solvent System: Systematically screen different solvent systems for column chromatography using TLC. A small change in the solvent ratio or switching one of the solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can significantly improve separation.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: The quinoline nitrogen is basic. You may be able to improve purity by dissolving the crude product in an organic solvent, washing with a dilute acid (e.g., 1M HCl) to pull the product into the aqueous phase, washing the aqueous phase with an organic solvent to remove non-basic impurities, and then re-basifying the aqueous phase and extracting the pure product back into an organic solvent.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Arndt-Eistert Homologation (Pathway A)
Step 1: Quinoline-6-carbonyl chloride
-
To a round-bottom flask, add quinoline-6-carboxylic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
Step 2: this compound
-
Prepare a solution of diazomethane in diethyl ether (use with extreme caution and appropriate safety measures).
-
Dissolve the crude quinoline-6-carbonyl chloride in anhydrous THF or diethyl ether and cool to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane (approx. 2.2 eq) to the acid chloride solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the acid chloride.
-
In a separate flask, suspend silver(I) oxide (0.1 eq) in anhydrous ethanol.
-
Slowly add the diazoketone solution to the silver oxide suspension at 50-60 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter through a pad of celite to remove the silver catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.
Protocol 2: Purification via Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Start with a non-polar mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase polarity. The optimal gradient should be determined by TLC. |
| Column Loading | Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel. |
| Fraction Collection | Collect small fractions and analyze them by TLC to identify and combine the pure product fractions. |
Section 4: Visual Troubleshooting Guide
This flowchart provides a systematic approach to diagnosing and solving low-yield issues in your synthesis.
Caption: A troubleshooting flowchart for diagnosing low-yield issues.
Section 5: References
-
Arndt, F., Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen (I). Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208. --INVALID-LINK--
-
Katritzky, A. R., Zhang, S., Hussein, A. H. M. (2002). Arndt−Eistert Homologation. In Comprehensive Organic Name Reactions and Reagents. Wiley. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines. --INVALID-LINK--
-
Knowles, J. P., Whiting, A. (2007). The Heck–Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805. --INVALID-LINK--
-
Wikipedia contributors. (2023). Arndt–Eistert reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. --INVALID-LINK--
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Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Lamberth, C., et al. (2014). Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4165-4174. --INVALID-LINK--
-
Beletskaya, I. P., Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Heck Reaction. --INVALID-LINK--
-
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. --INVALID-LINK--
-
Slideshare. (n.d.). Arndt-eistert homologation. --INVALID-LINK--
-
Daugulis, O., Do, H.-Q., Shabashov, D. (2009). Palladium-Catalyzed Arylation of C–H Bonds. Accounts of Chemical Research, 42(8), 1074-1086. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-(Quinolin-6-yl)acetic acid. --INVALID-LINK--
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. --INVALID-LINK--
References
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 2-(quinolin-6-yl)acetate
Welcome to the technical support center for the purification of Ethyl 2-(quinolin-6-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, field-proven protocols. Our aim is to equip you with the knowledge to overcome common purification challenges and obtain a highly pure product for your research and development endeavors.
Introduction: Understanding the Purification Challenges
This compound is an aromatic heterocyclic ester with a basic nitrogen atom within the quinoline ring system. This seemingly simple structural feature is the primary determinant of its purification characteristics and potential pitfalls. The basicity of the quinoline nitrogen can lead to strong interactions with acidic stationary phases in chromatography, resulting in peak tailing and poor separation. Furthermore, common synthetic routes to this compound, such as palladium-catalyzed cross-coupling reactions, can introduce a unique set of impurities that require targeted removal strategies. This guide will address these specific challenges in a practical, question-and-answer format.
Section 1: Column Chromatography - The Workhorse of Purification
Column chromatography is often the primary method for purifying this compound from a crude reaction mixture. Here, we address common issues and provide a robust starting protocol.
Frequently Asked Questions & Troubleshooting
Q1: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography. What's causing this and how can I fix it?
A1: This is a classic issue encountered with basic compounds like quinolines on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic nitrogen of your quinoline, leading to tailing. To resolve this, you need to neutralize or "deactivate" these acidic sites.
-
Expert Recommendation: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) is a common and effective choice. Start with 0.5-1% (v/v) triethylamine in your hexane/ethyl acetate mobile phase. This will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape and improved separation.
Q2: I'm not sure what solvent system to use for my column. How do I determine the optimal mobile phase?
A2: Thin-Layer Chromatography (TLC) is your most valuable tool here. The goal is to find a solvent system where your desired product, this compound, has an Rf value of approximately 0.25-0.35. This generally provides the best separation on a column.
-
Starting Point: Begin by testing different ratios of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate). Based on literature for similar compounds, a good starting point for TLC analysis is a mixture of cyclohexane and ethyl acetate.[1]
| TLC Solvent System (Cyclohexane:Ethyl Acetate, v/v) | Anticipated Rf of this compound | Comments |
| 9:1 | Low (near the baseline) | Too non-polar. The compound is sticking to the silica. |
| 6:1 | ~0.3 - 0.5 | A good starting point for column chromatography.[1] |
| 3:1 | Higher | May be too polar; risk of co-elution with more polar impurities. |
| 1:1 | Very High (near the solvent front) | Too polar. Poor separation from other polar components. |
Q3: My compound seems to be decomposing on the column. Is this possible?
A3: Yes, prolonged exposure to the acidic environment of silica gel can lead to the degradation of sensitive compounds. If you suspect this is happening, consider the following:
-
Work Quickly: Run your column as efficiently as possible to minimize the contact time between your compound and the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
Reversed-Phase Chromatography: If your compound and its impurities have suitable solubility, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like acetonitrile/water or methanol/water) can be an excellent alternative.
General Protocol for Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system as described in Q2. Remember to add 0.5-1% triethylamine to the chosen solvent mixture.
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica bed to prevent disruption.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the column.
-
Dry Loading (Recommended): Dissolve your crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the determined solvent system.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound.
Section 2: Recrystallization - For Achieving High Purity
Recrystallization is an excellent final purification step to obtain a crystalline, highly pure product, especially for removing minor impurities that may have co-eluted during chromatography.
Frequently Asked Questions & Troubleshooting
Q1: What is a good solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a related compound, ethyl 2-(quinolin-8-yloxy)acetate, ethanol was used successfully.[2]
-
Recommended Solvents to Screen:
-
Ethanol
-
Isopropanol
-
Ethyl acetate/Hexane mixture
-
Acetone/Water mixture
-
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the solvent is not ideal.
-
Troubleshooting Steps:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool very slowly. Insulating the flask can help.
-
If it still oils out, try a different solvent system. A solvent mixture (e.g., ethyl acetate with the slow addition of hexanes until turbidity is observed, then reheating to clarify) can often promote crystallization.
-
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.
Section 3: Liquid-Liquid Extraction - The Initial Cleanup
A liquid-liquid extraction is a crucial first step after the reaction workup to remove many of the common impurities.
Frequently Asked Questions & Troubleshooting
Q1: What are the key impurities I should be trying to remove with an extraction?
A1: This depends on the synthetic route. If a palladium-catalyzed cross-coupling reaction was used to synthesize your compound, you might have:
-
Unreacted Starting Materials: Such as a halo-quinoline.
-
Homocoupling Byproducts.
-
Residual Palladium Catalyst: This can often be removed by filtration through a pad of celite.
-
Acidic or Basic Byproducts: Depending on the specific reaction conditions.
Q2: What is a standard extraction procedure for a crude reaction mixture containing this compound?
A2: A typical workup would involve:
-
Diluting the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.
-
Washing with water.
-
Washing with brine (saturated aqueous sodium chloride solution) to aid in the separation of the aqueous and organic layers and to remove residual water from the organic layer.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtering and concentrating the organic layer under reduced pressure.
Visualizing the Purification Workflow
Caption: A typical purification workflow for this compound.
Section 4: Troubleshooting Decision Tree
When faced with an impure product, this decision tree can guide your troubleshooting process.
References
Common side reactions in the synthesis of quinoline acetates
Welcome to the technical support center for the synthesis of quinoline acetates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of quinoline acetate synthesis. Our goal is to empower you with the expertise to overcome common challenges, optimize your reaction outcomes, and ensure the integrity of your results.
Introduction: The Challenge of Quinoline Acetate Synthesis
Quinoline scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals.[1] The introduction of an acetate moiety further enhances their utility as versatile intermediates. However, the synthesis of quinoline acetates is often plagued by a variety of side reactions that can significantly impact yield, purity, and the overall efficiency of the process. This guide provides a structured approach to understanding, mitigating, and troubleshooting these common hurdles.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues you may encounter during the synthesis of quinoline acetates, linking them to probable side reactions and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Quinoline Acetate
Symptom: After the reaction and work-up, you observe a low yield of the target quinoline acetate, or in the worst case, none at all.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions.
-
Troubleshooting:
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This will help you determine the optimal reaction time.
-
Temperature Control: Ensure the reaction is conducted at the appropriate temperature. Some syntheses, like the Conrad-Limpach, require high temperatures for cyclization, and insufficient heat can lead to low conversion.[3] Conversely, excessive heat can cause decomposition.[4]
-
Catalyst Selection: The choice of acid or base catalyst is critical. For instance, in the Friedländer synthesis, the catalyst choice is highly substrate-dependent.[5] Consider screening different catalysts if you suspect this is the issue.
-
-
-
Decomposition of Starting Materials or Product: The harsh conditions of some quinoline syntheses can lead to the degradation of your reactants or the desired product.
-
Troubleshooting:
-
Milder Conditions: Explore milder reaction conditions. For example, in the Friedländer synthesis, using a gold catalyst can allow the reaction to proceed under less harsh conditions.[6]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
-
-
Poor Substrate Reactivity: The electronic or steric properties of your starting materials can hinder the reaction.
-
Troubleshooting:
-
Substituent Effects: Be mindful of the electronic nature of the substituents on your aniline. Electron-withdrawing groups can deactivate the ring, making cyclization more difficult.[4]
-
Protecting Groups: In some cases, the use of protecting groups may be necessary to temporarily mask reactive functional groups that could interfere with the desired transformation.
-
-
Issue 2: Presence of a Dark, Tarry, or Polymeric Substance in the Crude Product
Symptom: The reaction mixture is a thick, dark, and viscous tar, making product isolation extremely difficult.
Potential Cause & Solutions:
-
Polymerization of Intermediates: This is a very common side reaction, particularly in the Skraup and Doebner-von Miller syntheses, which often proceed under strongly acidic and high-temperature conditions.[7] The acid can catalyze the self-condensation and polymerization of α,β-unsaturated aldehydes or ketones formed in situ.
-
Troubleshooting:
-
Use of a Moderator (Skraup Synthesis): To control the notoriously exothermic Skraup reaction, the addition of a moderating agent like ferrous sulfate (FeSO₄) is highly recommended.[7] This helps to extend the reaction over a longer period and prevent localized overheating that leads to tar formation.
-
Biphasic Reaction Medium (Doebner-von Miller Synthesis): Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can significantly reduce its polymerization in the aqueous acid phase.[1]
-
Slow Addition of Reagents: Adding the carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the polymerizable species.[1]
-
Controlled Heating: Ensure efficient stirring and gentle, controlled heating to avoid localized hotspots that promote polymerization.[7]
-
-
Issue 3: Isolation of Multiple Isomers (Regioisomers)
Symptom: Spectroscopic analysis (e.g., ¹H NMR, GC-MS) of the purified product reveals a mixture of two or more isomers.
Potential Cause & Solutions:
-
Lack of Regioselectivity: When using unsymmetrical starting materials, the cyclization can occur in different directions, leading to the formation of regioisomers. This is a common challenge in the Combes and Friedländer syntheses.[8][9]
-
Troubleshooting (Combes Synthesis):
-
Steric and Electronic Control: The regiochemical outcome is a delicate balance of steric and electronic effects. Bulky substituents on the β-diketone can direct the cyclization to the less hindered position. The electronic nature of the aniline substituents also plays a role; for example, methoxy-substituted anilines may favor the formation of one regioisomer, while halo-substituted anilines may favor another.[2][9]
-
Catalyst Choice: While sulfuric acid is common, a mixture of polyphosphoric acid (PPA) and an alcohol can be a more effective dehydrating agent and catalyst, potentially influencing regioselectivity.[2]
-
-
Troubleshooting (Friedländer Synthesis):
-
Use of an Imine Analog: To circumvent issues with regioselectivity and aldol side reactions, particularly under basic conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be employed.[6]
-
Catalyst and Solvent Screening: Systematically screen different acid or base catalysts and solvents to find conditions that favor the formation of the desired isomer.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in classical quinoline syntheses?
A1: The most prevalent side products depend on the specific synthetic method:
-
Skraup and Doebner-von Miller: Tar and polymer formation are major issues due to the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds.[10]
-
Friedländer Synthesis: Self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions.[5]
-
Combes Synthesis: The formation of undesired regioisomers is a primary challenge when using unsymmetrical β-diketones.[9]
-
Conrad-Limpach-Knorr Synthesis: At higher temperatures, the reaction can favor the Knorr product (a 2-quinolone) over the desired Conrad-Limpach product (a 4-quinolone).[3][10]
Q2: How can I improve the overall yield and purity of my quinoline acetate synthesis?
A2: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent.[4] Using milder catalysts can often prevent the harsh conditions that lead to byproducts.[6] Ensuring the purity of your starting materials is also crucial. For purification, techniques like vacuum distillation, recrystallization, and column chromatography are essential.[11]
Q3: Are there general strategies to minimize side product formation?
A3: Yes, several general strategies can be employed:
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction and stop it once the starting material is consumed to prevent the formation of degradation products.[2]
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants to avoid excesses that might lead to side reactions.
-
Purification of Starting Materials: Ensure your anilines and carbonyl compounds are pure and free of contaminants that could interfere with the reaction.
Q4: My quinoline acetate is a stubborn oil and won't crystallize. What can I do?
A4: If your quinoline acetate is an oil, consider the following purification strategies:
-
Column Chromatography: This is the most common method for purifying non-crystalline compounds. For quinolines, which are basic, it is often necessary to deactivate the silica gel to prevent streaking and decomposition. This can be done by adding a small amount of a tertiary amine (e.g., 1-2% triethylamine) to the eluent.[12][13]
-
Formation of a Salt: Convert the quinoline acetate to a crystalline salt (e.g., a picrate or hydrochloride) for purification by recrystallization.[11] The pure quinoline acetate can then be regenerated by treatment with a base.
Data Presentation
Table 1: Troubleshooting Guide for Common Quinoline Syntheses
| Synthesis | Common Side Reaction | Troubleshooting Strategy |
| Skraup | Tar/Polymer Formation | Use of a moderator (e.g., FeSO₄), slow addition of acid, controlled heating.[7] |
| Doebner-von Miller | Tar/Polymer Formation | Biphasic solvent system, slow addition of carbonyl compound.[1] |
| Combes | Regioisomer Formation | Modify substituents for steric/electronic control, screen catalysts (e.g., PPA).[2][9] |
| Friedländer | Aldol Condensation of Ketone | Use an imine analog of the amino-aryl ketone, employ milder catalysts.[6] |
| Conrad-Limpach | Formation of 2-Quinolone | Lower reaction temperature to favor the kinetic 4-quinolone product.[3][10] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with Deactivated Silica
This protocol is designed to minimize the decomposition of basic quinoline derivatives on silica gel.[13][14][15]
-
Preparation of the Eluent: Based on TLC analysis, choose an appropriate solvent system. Add 1-2% triethylamine (NEt₃) to the chosen eluent.
-
Column Packing: Prepare a slurry of silica gel in the eluent containing triethylamine and pack the column.
-
Sample Loading: Dissolve the crude quinoline acetate in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the prepared solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Synthesis of a Quinoline Acetate via Friedländer Annulation
This protocol provides a general procedure for the synthesis of a quinoline acetate derivative.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1.0 mmol) and the β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, 0.2 mmol) or an acid (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on deactivated silica gel or by recrystallization from a suitable solvent.
Visualizations
Troubleshooting Workflow for Low Yield in Quinoline Acetate Synthesis
Caption: A logical workflow for troubleshooting low yields in quinoline acetate synthesis.
Mechanism of Tar Formation in Acid-Catalyzed Quinoline Syntheses
Caption: Simplified mechanism of tar formation via polymerization of α,β-unsaturated carbonyls.
References
- 1. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 2. benchchem.com [benchchem.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. columbia.edu [columbia.edu]
Troubleshooting low yields in Friedländer quinoline synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this cornerstone reaction for synthesizing quinoline derivatives. Quinolines are a critical scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Mastering their synthesis is therefore a key skill. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction yields and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedländer synthesis, and how can understanding it help in troubleshooting?
The Friedländer synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (like a ketone), which is typically catalyzed by an acid or a base.[2][3] The reaction proceeds through a cyclodehydration process to form the quinoline ring system.[3]
There are two generally accepted mechanistic pathways.[4]
-
Aldol Condensation First: The initial step is an aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline.[5]
-
Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base (an imine) between the 2-amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration.[4]
Understanding these pathways is crucial for troubleshooting. For instance, if you are experiencing low yields, particularly under basic conditions, it could be due to the competing self-condensation of the ketone starting material, a known side reaction.[2] Shifting to acidic conditions might favor the desired reaction pathway for your specific substrates.
Caption: Alternative mechanisms for the Friedländer quinoline synthesis.
Troubleshooting Guide: Low to No Yield
Q2: My reaction has resulted in a very low yield or has not worked at all. What are the primary factors to investigate?
Low or no yield in a Friedländer synthesis can typically be attributed to one or more of the following factors: suboptimal reaction conditions, poor substrate reactivity, competing side reactions, or catalyst issues.[2][6] A systematic approach to troubleshooting is often the most effective strategy.
Caption: Troubleshooting workflow for low yields in Friedländer synthesis.
In-depth Troubleshooting
Q3: How do I select the appropriate catalyst for my specific substrates?
The choice of catalyst is critical and highly dependent on the reactivity of your starting materials.[2] There is no single "best" catalyst; optimization is often required.
-
Acid Catalysts : These are generally effective for a broad range of substrates.[2] Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂) and ytterbium triflate (Yb(OTf)₃).[2][7] Trifluoroacetic acid has also been successfully employed.[4] Acidic catalysts are particularly useful for minimizing the self-condensation of ketone reactants.[6]
-
Base Catalysts : Bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu) are often used, especially for more reactive substrates.[2] However, they can promote aldol self-condensation, which can be a significant side reaction.[2][8]
-
Modern & Milder Catalysts : To circumvent the harsh conditions of traditional methods, a variety of more modern catalysts have been developed.[8] These include ionic liquids,[9][10] solid-supported catalysts like Amberlyst-15,[11] and metal-organic frameworks (MOFs),[10] which often allow the reaction to proceed under milder conditions with improved yields and easier workup.[12] Some reactions have even been shown to proceed efficiently in water without any catalyst.[13]
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | p-TsOH, H₂SO₄ | Reflux in toluene, ethanol, or solvent-free | Broad applicability, minimizes ketone self-condensation[6][14] | Can be harsh, leading to decomposition[15] |
| Lewis Acid | ZnCl₂, Yb(OTf)₃, In(OTf)₃ | 60-120°C, various solvents | High efficiency, can be mild[4][6][7] | Can be expensive, moisture-sensitive |
| Base | KOH, NaOH, KOtBu | Reflux in ethanol or other polar solvents | Effective for reactive substrates | Promotes aldol side reactions[2][8] |
| Ionic Liquid | [bmim]HSO₄, [Msim][OOCCCl₃] | 50-100°C, often solvent-free | Green alternative, reusable, high yields[9][10] | Can be expensive, viscosity issues |
| Solid-Supported | Amberlyst-15, PEG-SO₃H | Reflux in ethanol or water | Easy separation, reusable[11] | May have lower activity than homogeneous catalysts |
| Nanocatalyst | Fe₃O₄@SiO₂/ZnCl₂ | 60-100°C, solvent-free | High surface area, high activity, reusable[10] | Synthesis of catalyst can be complex |
Q4: My reaction is producing a complex mixture of products. What are the likely side reactions and how can I minimize them?
The most common side reactions in the Friedländer synthesis are aldol self-condensation of the ketone, the formation of regioisomers with unsymmetrical ketones, and decomposition of starting materials under harsh conditions.[2][15]
-
Aldol Self-Condensation : This is especially prevalent under basic conditions.[2]
-
Regioisomer Formation : When using an unsymmetrical ketone (e.g., 2-butanone), condensation can occur on either side of the carbonyl group, leading to a mixture of quinoline isomers.[15]
-
Solution : Addressing regioselectivity can be challenging. One strategy is to use a pre-formed enamine or enolate of the ketone to direct the reaction to one side. Alternatively, specialized catalytic systems, such as certain ionic liquids or amine catalysts, have been shown to improve regioselectivity.[8]
-
-
Starting Material Decomposition : High temperatures and strong acids or bases can cause the degradation of the starting materials, particularly the 2-aminoaryl aldehyde or ketone.[12][15]
Q5: I suspect my catalyst is being deactivated. What could be the cause and how can I address it?
Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, or thermal degradation.[16]
-
Poisoning : Impurities in the starting materials or solvent (e.g., sulfur compounds, water) can bind to the active sites of the catalyst, rendering it inactive.
-
Protocol : Ensure the purity of all reagents and solvents. Use freshly distilled solvents and high-purity starting materials. If using a Lewis acid catalyst, ensure anhydrous conditions, as water can lead to its deactivation.[12]
-
-
Fouling/Coking : At high temperatures, organic materials can decompose and deposit on the catalyst surface as tar or coke, blocking active sites.[16] This is often visible as a darkening of the reaction mixture.
-
Protocol : Lower the reaction temperature.[12] If using a solid-supported catalyst, it may be possible to regenerate it by calcination or washing, though this depends on the specific catalyst.
-
-
Thermal Degradation : Some catalysts, particularly complex organometallic catalysts or MOFs, may not be stable at the required reaction temperatures.
-
Protocol : Consult the literature for the thermal stability of your chosen catalyst. If deactivation is suspected, screen other catalysts that are known to be effective at lower temperatures.[12]
-
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis using p-TsOH
This protocol provides a general method for the synthesis of a polysubstituted quinoline using p-toluenesulfonic acid as the catalyst.
Materials:
-
2-aminoaryl ketone/aldehyde (1.0 mmol)
-
α-Methylene ketone (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 20 mol%)
-
Toluene (5-10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone/aldehyde, the α-methylene ketone, and toluene.
-
Add the p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinoline.
Protocol 2: Microwave-Assisted Friedländer Synthesis
Microwave irradiation can often accelerate the reaction, leading to higher yields in shorter times.[12]
Materials:
-
2-aminoaryl ketone/aldehyde (1.0 mmol)
-
α-Methylene ketone (1.2 mmol)
-
Glacial acetic acid (3-5 mL)
Procedure:
-
In a microwave reaction vessel, combine the 2-aminoaryl ketone/aldehyde and the α-methylene ketone.
-
Add glacial acetic acid, which serves as both the catalyst and the solvent.[12]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 160 °C) for 5-15 minutes.[12] Monitor the internal pressure to ensure it remains within safe limits.
-
After irradiation, allow the vessel to cool to below 50 °C before carefully opening.
-
Pour the cooled reaction mixture into water and neutralize by the slow addition of a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedlander quinoline synthesis [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Overcoming Challenges in the Skraup Synthesis of Quinolines
Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this classic yet challenging reaction. The Skraup synthesis, while a powerful tool for creating the quinoline core, is notorious for its vigorous nature and potential for low yields.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
I. Troubleshooting Guide: From Violent Reactions to Vanishing Yields
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Issue 1: The reaction is dangerously violent and difficult to control.
Question: My Skraup synthesis is extremely exothermic, sometimes uncontrollably so, leading to loss of material and significant safety concerns. How can I moderate the reaction's vigor?
Answer: The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern.[3][4] The reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent can indeed be dangerously violent.[5][6][7] The key to a successful and safe Skraup synthesis lies in controlling this exotherm. Here are several strategies:
-
Use of a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a well-established method to control the reaction's exotherm.[5][6][8] Ferrous sulfate is thought to act as an oxygen carrier, which helps to distribute the oxidation process over a longer period, preventing a runaway reaction.[8] Boric acid can also be used for this purpose.[4][9]
-
Careful Temperature Management: Meticulous control of the reaction temperature is critical.[10] Use an ice bath during the initial mixing of reagents, especially the slow, dropwise addition of concentrated sulfuric acid.[3][10] After the initial exotherm is controlled, the reaction mixture is typically heated. However, once the reaction initiates, it's often necessary to remove the external heat source and allow the reaction to proceed under its own heat.[4][11] If the reaction becomes too vigorous, cooling the flask with a wet towel or an ice bath is recommended.[11]
-
Slow and Controlled Reagent Addition: The order and rate of reagent addition are crucial.[8][10] The sulfuric acid should be added slowly and carefully to the mixture of the aniline, glycerol, and ferrous sulfate while stirring vigorously and cooling.[3] Adding the acid before the ferrous sulfate can trigger an immediate and violent reaction.[8]
-
Use of Acetylated Amines: Substituting the free aromatic amine with its acetylated derivative (e.g., acetanilide instead of aniline) has been shown to significantly reduce the violence of the reaction and increase the yield.[12]
Issue 2: The yield of my quinoline product is consistently low.
Question: Despite successfully controlling the reaction, my final yield of the desired quinoline is disappointingly low. What factors could be contributing to this, and how can I improve it?
Answer: Low yields in the Skraup synthesis can stem from several factors, from substrate reactivity to reaction conditions and workup procedures.[1][4]
-
Substrate Reactivity: The electronic nature of substituents on the aniline ring plays a significant role. Anilines with electron-withdrawing groups (e.g., nitro groups) are less nucleophilic, which can hinder the initial Michael addition to acrolein and subsequent cyclization, leading to lower yields.[4][13] Conversely, electron-donating groups generally favor the reaction.
-
Glycerol Quality: The water content in the glycerol can impact the yield. "Dynamite" glycerol, which contains less than 0.5% water, is often recommended for optimal results.[8][11][14] The presence of excess water can interfere with the dehydration of glycerol to acrolein by sulfuric acid.[8]
-
Choice of Oxidizing Agent: The oxidizing agent is crucial for the final aromatization step. While nitrobenzene is a traditional choice, it can also act as a solvent.[5][11] Arsenic acid (or arsenic pentoxide) has been reported to give less violent reactions and potentially better yields in some cases, but its high toxicity is a major drawback.[5][7][11] Milder and greener alternatives like iodine have also been explored.[11][15]
-
Tar Formation: A major contributor to low yields is the formation of tarry byproducts from the polymerization of acrolein.[4][14] Overheating is a primary cause of this polymerization.[4] Proper temperature control, as discussed above, is essential to minimize tar formation.
-
Inadequate Work-up: The isolation of the quinoline product from the tarry residue can be challenging and lead to product loss.[14][16] An efficient work-up protocol is critical for maximizing the isolated yield.
Issue 3: The purification of the crude product is challenging due to tar and other impurities.
Question: My crude product is a dark, viscous mixture heavily contaminated with tar. What is the most effective way to purify my quinoline?
Answer: Purification is a critical and often difficult step in the Skraup synthesis.[14][17] The following methods, often used in combination, are effective for isolating the quinoline from the tarry byproducts:
-
Steam Distillation: This is the most common and highly effective method for separating the volatile quinoline from the non-volatile tar.[3][17] The crude reaction mixture is made strongly alkaline with a concentrated sodium hydroxide solution, and then steam is passed through it.[17][18] The quinoline, along with any unreacted nitrobenzene and aniline, will co-distill.[18]
-
Removal of Unreacted Aniline: Unreacted aniline can be a persistent impurity.[17] After the initial steam distillation, the distillate can be acidified with dilute sulfuric acid to dissolve the quinoline and aniline.[17][19] Adding a solution of sodium nitrite will diazotize the aniline, converting it into a non-volatile diazonium salt which can then be removed.[17][19] The solution is then made basic again, and the pure quinoline is isolated by a second steam distillation.[17]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[17]
-
Distillation Under Reduced Pressure: For a final purification step, the isolated quinoline can be distilled under reduced pressure to obtain a highly pure product.[3][17]
Below is a troubleshooting workflow to help diagnose and address low product yields.
Caption: A decision-making diagram for troubleshooting low product yields.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of the Skraup synthesis?
A1: The Skraup synthesis proceeds through several key steps:[9][11][20]
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The aromatic amine (e.g., aniline) undergoes a 1,4-conjugate (Michael) addition to acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring to form a 1,2-dihydroquinoline intermediate.
-
Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to the final aromatic quinoline product.
The following diagram illustrates the general mechanism.
Caption: The four main stages of the Skraup quinoline synthesis mechanism.
Q2: What are the roles of each of the primary reagents in the Skraup synthesis?
A2: Each component has a specific and critical function:[17]
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will be incorporated into the final quinoline structure.
-
Glycerol: Serves as the source for the three-carbon chain that forms the pyridine ring of the quinoline. It dehydrates in situ to form acrolein.[20]
-
Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[17][20]
-
Oxidizing Agent (e.g., Nitrobenzene, Arsenic Acid): Its role is to oxidize the 1,2-dihydroquinoline intermediate to the aromatic quinoline in the final step of the reaction.[9][17]
Q3: Are there safer and more environmentally friendly alternatives to the traditional Skraup synthesis?
A3: Yes, the harsh conditions and hazardous reagents of the classic Skraup synthesis have prompted the development of alternative methods for quinoline synthesis.[1] Some notable alternatives include:
-
Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of substituted quinolines.[1][15]
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It generally proceeds under milder conditions and offers greater control over substitution patterns.[18][20]
-
Combes Synthesis: This involves the reaction of anilines with β-diketones.[15][21]
-
Modern Variations: Recent research has focused on developing "greener" protocols, such as using microwave irradiation, ionic liquids as catalysts and solvents, and less toxic oxidizing agents to improve yields and reaction conditions.[1][22]
Q4: What specific safety precautions must be taken when performing a Skraup synthesis?
A4: The Skraup synthesis requires strict adherence to safety protocols due to its violent nature and the use of hazardous materials.[7][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[10]
-
Fume Hood: The entire reaction must be conducted in a well-ventilated chemical fume hood.[10]
-
Scale: It is advisable to first perform the reaction on a small scale to understand its behavior before scaling up.
-
Emergency Preparedness: Have an appropriate fire extinguisher and a safety shower readily accessible. Be prepared to quickly cool the reaction vessel if it becomes too vigorous.[23]
-
Handling of Reagents:
-
Sulfuric Acid: Is extremely corrosive. Add it slowly and with cooling.
-
Aniline: Is toxic and readily absorbed through the skin. It is also a probable human carcinogen.[7]
-
Nitrobenzene/Arsenic Acid: These oxidizing agents are highly toxic and carcinogenic.[7] Handle with extreme caution and follow all institutional safety guidelines for their use and disposal.
-
III. Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from established procedures and incorporates a moderating agent to control the reaction's exothermicity.[8][11]
Materials:
-
Aniline
-
Anhydrous Glycerol ("Dynamite" grade recommended)[8]
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for work-up)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to the aniline while cooling the flask in an ice bath and stirring.
-
Addition of Reagents: To the cooled aniline sulfate mixture, add the ferrous sulfate heptahydrate, followed by the anhydrous glycerol. Finally, add the nitrobenzene. It is crucial to add the reagents in this specific order.[8]
-
Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Once the reaction starts, remove the external heating source and allow it to proceed under its own heat.[11] If the reaction becomes too vigorous, cool the flask intermittently.[11]
-
Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3-5 hours.[18][19]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a large volume of cold water or ice.[3]
-
Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling.[3]
-
Set up for steam distillation and distill the crude quinoline from the tarry residue.[17]
-
-
Purification:
-
Separate the organic layer from the steam distillate.
-
To remove unreacted aniline, acidify the distillate with dilute sulfuric acid and treat with a solution of sodium nitrite.[17][19]
-
Make the solution basic again and perform a second steam distillation to isolate the pure quinoline.[17]
-
The final product can be further purified by distillation under reduced pressure.[17]
-
The following table summarizes key reaction parameters that can be optimized.
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| Temperature | 130-140°C during reflux[10] | Overheating leads to tar formation; insufficient heat results in low conversion.[4] |
| Aniline:Glycerol Ratio | 1 : 2.5-3.0 (molar) | An excess of glycerol ensures complete reaction and helps to drive the equilibrium. |
| Moderating Agent | Ferrous Sulfate (FeSO₄) | Controls the exotherm, leading to a safer reaction and potentially higher yields.[8] |
| Oxidizing Agent | Nitrobenzene or Arsenic Acid | Nitrobenzene can also act as a solvent.[11] Arsenic acid is highly toxic but may lead to a less violent reaction.[5] |
IV. References
-
Benchchem. Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. Available from: --INVALID-LINK--
-
Benchchem. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Available from: --INVALID-LINK--
-
Wikipedia. Skraup reaction. Available from: --INVALID-LINK--
-
Benchchem. Troubleshooting low yields in the quinoline cyclization step. Available from: --INVALID-LINK--
-
Benchchem. Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). Available from: --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for the Skraup Synthesis of Quinolines. Available from: --INVALID-LINK--
-
Almarzouq, D. S., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules. Available from: --INVALID-LINK--
-
NileRed. (2024). Making quinoline - the Skraup synthesis. YouTube. Available from: --INVALID-LINK--
-
Grokipedia. Skraup reaction. Available from: --INVALID-LINK--
-
Benchchem. Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Available from: --INVALID-LINK--
-
chemeurope.com. Skraup reaction. Available from: --INVALID-LINK--
-
Organic Syntheses. Quinoline. Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). Available from: --INVALID-LINK--
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: --INVALID-LINK--
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: --INVALID-LINK--
-
Hudson, M. J., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available from: --INVALID-LINK--
-
ResearchGate. The Skraup Synthesis of Quinolines. Available from: --INVALID-LINK--
-
ResearchGate. Reaction mechanism of the Skraup quinoline synthesis. Available from: --INVALID-LINK--
-
Sisko, J., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available from: --INVALID-LINK--
-
SlideShare. Preparation and Properties of Quinoline. Available from: --INVALID-LINK--
-
Organic Syntheses. 6-methoxy-8-nitroquinoline. Coll. Vol. 3, p.601 (1955); Vol. 25, p.71 (1945). Available from: --INVALID-LINK--
-
Sciencemadness.org. Alternative Oxidisers in Skraup reaction. Available from: --INVALID-LINK--
-
Grokipedia. Skraup reaction. Available from: --INVALID-LINK--
-
Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. Available from: --INVALID-LINK--
-
Reddit. Skraup Synthesis of Quinoline - tips/pointers. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: --INVALID-LINK--
-
ACS Publications. A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. Available from: --INVALID-LINK--
-
Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com. Available from: --INVALID-LINK--
-
Organic Reactions. The Skraup Synthesis of Quinolines. Available from: --INVALID-LINK--
-
Manske, R. H. F., et al. (1942). A FURTHER MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. Canadian Journal of Research. Available from: --INVALID-LINK--
-
Benchchem. Managing toxic reagents in quinoline synthesis. Available from: --INVALID-LINK--
-
Google Patents. US6103904A - Skraup reaction process for synthesizing quinolones. Available from: --INVALID-LINK--
-
SlideShare. synthesis of quinoline derivatives and its applications. Available from: --INVALID-LINK--
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. uop.edu.pk [uop.edu.pk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. reddit.com [reddit.com]
- 14. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 21. iipseries.org [iipseries.org]
- 22. researchgate.net [researchgate.net]
- 23. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 2-(quinolin-6-yl)acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 2-(quinolin-6-yl)acetate. This guide, developed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to identify, mitigate, and eliminate byproducts, ensuring the highest purity of your final compound.
Troubleshooting Guide
This section addresses specific experimental challenges you may encounter during the synthesis and purification of this compound.
Question 1: My crude product is a dark, oily residue instead of the expected solid. What are the likely impurities?
Answer:
A dark, oily crude product often indicates the presence of polymeric materials or unreacted starting materials. In the context of a Friedländer annulation synthesis, one of the common methods for preparing quinoline derivatives, several factors could contribute to this outcome.[1][2][3]
-
Unreacted Starting Materials: Incomplete reaction can leave behind starting materials like 2-aminobenzaldehyde or ethyl acetoacetate, which can be oily.
-
Side Reactions: The conditions of the Friedländer synthesis can sometimes promote side reactions, leading to a complex mixture of byproducts.[2]
-
Degradation: Quinoline and its derivatives can be susceptible to degradation under harsh reaction conditions (e.g., high temperatures, strong acids), leading to the formation of colored impurities.[4]
Recommended Actions:
-
Initial Analysis:
-
TLC Analysis: Run a thin-layer chromatogram of your crude product against the starting materials. This will help you determine if unreacted starting materials are present.
-
Solubility Tests: Test the solubility of your crude product in various solvents. This can give you clues about the nature of the impurities.
-
-
Purification Strategy:
-
Aqueous Wash: If your product is soluble in an organic solvent like ethyl acetate or dichloromethane, perform an aqueous wash to remove any water-soluble impurities.[5]
-
Column Chromatography: This is the most effective method for separating the desired product from a complex mixture of byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[1]
-
Question 2: My NMR spectrum shows a singlet around 2.5 ppm that I can't account for. What could this be?
Answer:
An unexpected singlet around 2.5 ppm in the 1H NMR spectrum could indicate the presence of a byproduct from a decarboxylation reaction.[6][7][8] If your synthesis involves a malonic ester intermediate, a common route to substituted acetates, decarboxylation of a di-acid or beta-keto acid precursor is a possibility.[7][9]
The proposed mechanism for decarboxylation involves a cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable keto form.[7][8]
Byproduct Identification and Removal:
| Potential Byproduct | Identifying NMR Signal (1H) | Removal Strategy |
| Decarboxylated side-product | Singlet around 2.5 ppm | Column chromatography on silica gel. |
| Unreacted diethyl malonate | Triplet around 1.3 ppm and quartet around 4.2 ppm | Aqueous workup followed by column chromatography. |
Question 3: I'm using a Friedländer synthesis, and my yield is low with many side products on TLC. How can I optimize the reaction?
Answer:
Low yields and multiple side products in a Friedländer synthesis often point to suboptimal reaction conditions.[2][3] The Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10]
Optimization Strategies:
-
Catalyst Choice: The choice of catalyst is crucial. While classical methods use base catalysis (e.g., sodium ethoxide, KOH), Lewis acids like In(OTf)3 have shown to be highly effective and can improve selectivity.[2][11]
-
Temperature Control: The reaction temperature needs to be carefully controlled. Too high a temperature can lead to degradation and side reactions, while too low a temperature can result in an incomplete reaction.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Both aqueous and alcoholic solutions are commonly used.[2]
Experimental Workflow for Optimization:
References
- 1. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. ijfmr.com [ijfmr.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing Ethyl 2-(quinolin-6-yl)acetate
Welcome to the technical support guide for Ethyl 2-(quinolin-6-yl)acetate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Inconsistent experimental results can often be traced back to compound degradation. This guide provides in-depth, field-proven insights and protocols to help you mitigate these risks.
Section 1: Understanding the Instability of this compound
This section breaks down the inherent chemical liabilities of the molecule. Understanding why it degrades is the first step to preventing it.
Q: What are the core structural features of this compound that influence its stability?
A: The stability of this compound is primarily dictated by two key functional groups: the quinoline ring and the ethyl ester side chain .
-
Quinoline Ring: This is a heterocyclic aromatic system. The nitrogen atom in the ring makes it susceptible to oxidation, potentially forming a quinoline N-oxide.[1] The aromatic system is also sensitive to light, which can catalyze degradation, often leading to discoloration (yellowing or browning) over time.[2][3]
-
Ethyl Ester Chain: The ester group (-COOEt) is the most significant liability for stability. It is highly susceptible to hydrolysis , a chemical reaction with water that cleaves the ester bond. This reaction is accelerated by the presence of acids or bases.[4][5]
Q: What are the primary degradation pathways I should be concerned about during storage?
A: There are three main degradation pathways you must control: Hydrolysis, Oxidation, and Photodegradation.
-
Hydrolysis: This is the most common degradation pathway for esters.[5] Water molecules attack the carbonyl carbon of the ester, breaking it down into quinolin-6-yl-acetic acid and ethanol. Even trace amounts of moisture in the air or in solvents can initiate this process.
-
Oxidation: The quinoline ring can be oxidized by atmospheric oxygen.[1][6] This process can be accelerated by exposure to light and elevated temperatures. Oxidation can lead to the formation of quinoline N-oxides or other oxidative adducts, fundamentally changing the molecule's properties.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy needed to initiate and accelerate both hydrolysis and oxidation. Quinolines, as a class of compounds, are known to be light-sensitive.[2][7]
Caption: Primary degradation pathways for this compound.
Section 2: Recommended Long-Term Storage Protocols
Proper storage is not a suggestion; it is a mandatory part of good laboratory practice to ensure data reproducibility.
Q: What are the ideal conditions for storing the solid (neat) compound for long-term use?
A: To maximize the shelf-life of solid this compound, you must rigorously control the environment.
-
Temperature: Store at -20°C or, for maximum longevity, at -80°C.[2][8] Refrigeration at 2-8°C is acceptable for short-term storage only.[9]
-
Atmosphere: The compound should be stored under an inert gas like Argon or Nitrogen. This displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.[5][7]
-
Light: Always store the compound in an amber glass vial to protect it from light.[7] Place the vial inside a secondary container (e.g., a freezer box) to further block ambient light.
-
Moisture: Store the vial within a desiccator, even when inside a freezer. This provides an extra layer of protection against moisture, especially during temperature fluctuations when opening the freezer door.
Q: I need to use this compound in solution. How should I prepare and store stock solutions?
A: Stock solutions are far more susceptible to degradation than the solid compound.
-
Solvent Choice: Use a dry, high-quality, anhydrous grade solvent. Anhydrous DMSO is a common choice for creating high-concentration stock solutions.[8]
-
Aliquoting is Critical: Never store your entire stock in a single vial. Repeated freeze-thaw cycles can cause the compound to precipitate and introduce moisture with each use.[2][8] Prepare multiple, small-volume, single-use aliquots.
-
Storage Conditions: Store aliquots at -80°C for maximum stability. Ensure vials are tightly sealed with PTFE-lined caps to prevent solvent evaporation and moisture ingress.
| Parameter | Solid Compound (Long-Term) | Stock Solution (Long-Term) |
| Temperature | -20°C to -80°C | -80°C (Recommended) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Air in Headspace Minimized |
| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial) |
| Moisture | Store in Desiccator | Use Anhydrous Solvent |
| Best Practice | Store in small, sealed portions | Aliquot into single-use volumes |
Section 3: Troubleshooting Guide
Q: My solid compound, which was once a white/off-white powder, has turned yellow. What happened and can I still use it?
A: A color change to yellow or brown is a classic indicator of degradation, likely due to a combination of oxidation and photodecomposition of the quinoline ring.[3] While the compound may still contain a significant amount of the active molecule, it is no longer pure. It is strongly recommended not to use the discolored compound for quantitative experiments , as the impurities could have unknown biological or chemical activities and the effective concentration of your target molecule is unknown. You should acquire a new, pure batch of the compound.
Q: My experimental results have been inconsistent lately, showing a loss of potency. Could this be a stability issue?
A: Yes, this is a hallmark sign of compound degradation.[2] The most likely culprit is the hydrolysis of your stock solution. If the ester has been cleaved, the resulting carboxylic acid will have different physicochemical properties (e.g., solubility, cell permeability) and will likely have lost its intended biological activity. Always prepare fresh dilutions from a properly stored, frozen aliquot for each experiment. If the problem persists, consider performing a stability test on your stock solution.
Q: I suspect my compound has degraded. How can I confirm this?
A: The most reliable method is to use analytical chemistry techniques.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal method. It can separate the parent compound from its degradation products and the mass spectrometer can help identify them.[10] For example, you would look for the mass of the parent molecule and a separate peak corresponding to the mass of the hydrolyzed carboxylic acid.
-
HPLC-UV (High-Performance Liquid Chromatography with UV detection): If you have a pure reference standard, you can use HPLC to assess the purity of your stored sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Section 4: Experimental Protocols
Protocol 1: Preparation of Aliquoted Stock Solutions for Long-Term Storage
This protocol describes a self-validating system to ensure the integrity of your stock solutions.
-
Preparation: Place your vial of solid this compound, anhydrous DMSO, and a set of 0.5 mL amber microcentrifuge tubes in a desiccator for at least 2 hours to remove any surface moisture.
-
Inert Atmosphere: Move the materials to a glove box or use a gentle stream of Argon or Nitrogen gas to create an inert environment.
-
Dissolution: Accurately weigh a specific amount of the solid compound and dissolve it in the appropriate volume of anhydrous DMSO to achieve your desired high concentration (e.g., 20 mM). Ensure complete dissolution using a vortex mixer.
-
Aliquoting: Immediately dispense small volumes (e.g., 20-50 µL) of the stock solution into the pre-desiccated amber microcentrifuge tubes. This volume should be sufficient for a single experiment.
-
Sealing & Labeling: Tightly cap each aliquot. Use pre-printed, cryo-safe labels to clearly mark the compound name, concentration, solvent, and date.
-
Storage: Place the labeled aliquots into a labeled freezer box and store them at -80°C immediately.
Protocol 2: Stress Testing for Stability Assessment
This workflow allows you to empirically determine the stability of the compound under your specific experimental conditions.
-
Preparation: Prepare a solution of the compound in your final assay buffer at a typical working concentration.
-
Time Zero Sample: Immediately take an aliquot of this solution, label it "T=0," and freeze it at -80°C. This is your baseline reference.
-
Apply Stress Conditions:
-
Thermal Stress: Place a sealed vial of the solution at 37°C (or your assay temperature).
-
Photolytic Stress: Place a sealed vial in a clear glass container under direct lab lighting or in a photostability chamber.
-
Control: Keep a sealed vial wrapped in foil at 4°C.
-
-
Time Points: Collect samples from each condition at various time points (e.g., 2, 4, 8, 24 hours). Immediately freeze each sample at -80°C.
-
Analysis: Once all time points are collected, thaw all samples (including the T=0 sample) simultaneously. Analyze them by HPLC-UV or LC-MS.
-
Evaluation: Compare the peak area of the parent compound in each sample to the T=0 sample. A significant decrease in the peak area indicates degradation under that specific condition.
Caption: Experimental workflow for a stability stress test.
Section 5: Frequently Asked Questions (FAQs)
Q: How long can I expect the solid compound to be stable under the recommended -80°C, dark, and inert conditions? A: While specific data for every compound is unique, under these ideal conditions, you can reasonably expect the solid to be stable for several years. However, it is good practice to re-qualify any standard that is more than 2 years old using an analytical method like HPLC.
Q: Can I add an antioxidant like BHT to the solid compound during storage? A: This is not recommended. Adding stabilizers to a solid can create a non-homogenous mixture and introduce impurities. Stabilizers are best used when formulating a final product, not for storing the pure starting material. The best way to prevent oxidation of the solid is to store it under an inert atmosphere.[2][5]
Q: You mentioned avoiding freeze-thaw cycles. How bad is just one or two cycles? A: Each freeze-thaw cycle introduces risk. When you open a frozen vial, condensation can form on the cold surfaces, introducing water that can hydrolyze the ester.[2] Furthermore, the process of freezing can cause the compound to fall out of solution, and it may not fully re-dissolve upon thawing, effectively changing your stock concentration. While a single cycle may be unavoidable, repeated cycles are a primary cause of failed experiments. Aliquoting is the only reliable solution.[8]
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. carbodiimide.com [carbodiimide.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Quinoline | 91-22-5 | TCI EUROPE N.V. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Acetate Purification: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for Ethyl Acetate Purification. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity ethyl acetate for their experimental work. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring your purification processes are both effective and reliable.
Understanding the Challenge: Common Impurities in Ethyl Acetate
Commercial grades of ethyl acetate, while suitable for many applications, often contain impurities that can interfere with sensitive experiments, such as HPLC, spectroscopy, or organic synthesis.[1] The most prevalent impurities are:
-
Water: Ethyl acetate is hygroscopic and can absorb moisture from the atmosphere.[2] Water can act as an unwanted nucleophile in reactions and affect the polarity of the solvent.
-
Ethanol: Often a remnant from the synthesis of ethyl acetate (Fischer esterification of ethanol and acetic acid), ethanol can participate in side reactions or alter the solvent's properties.[1][3]
-
Acetic Acid: Another carryover from synthesis, acetic acid can catalyze unwanted reactions or interfere with acid-sensitive compounds.[1][3]
These impurities can form azeotropes with ethyl acetate, making simple distillation an ineffective method for achieving high purity.[4][5]
Purification Methodologies: A Step-by-Step Approach
Here, we detail validated protocols for removing common impurities from ethyl acetate.
Method 1: General Purification via Washing and Drying
This is a robust method for removing water, ethanol, and acetic acid for general laboratory use.
Experimental Workflow
Caption: General purification workflow for ethyl acetate.
Detailed Protocol:
-
Acid Removal: In a separatory funnel, wash the impure ethyl acetate with an equal volume of a 5% aqueous sodium carbonate solution.[3] Shake vigorously, venting frequently to release any pressure buildup from CO2 evolution. Allow the layers to separate and discard the lower aqueous layer. This step neutralizes any residual acetic acid.
-
Ethanol Removal: Wash the organic layer with a saturated aqueous solution of calcium chloride.[3] This will form a complex with any residual ethanol, pulling it into the aqueous phase. Discard the aqueous layer.
-
Initial Water Removal: Wash the ethyl acetate with a saturated sodium chloride solution (brine).[6][7] This helps to remove the bulk of the dissolved water from the organic layer.
-
Drying: Transfer the ethyl acetate to a clean, dry flask and add a suitable drying agent. Anhydrous potassium carbonate is a good choice as it is basic and will remove any remaining traces of acid.[3] Other options include anhydrous magnesium sulfate or calcium sulfate.[3] Allow the mixture to stand for at least 30 minutes, with occasional swirling.[6]
-
Fractional Distillation: Decant or filter the dried ethyl acetate into a distillation flask. Perform a fractional distillation, collecting the fraction that boils at 77.1°C.[8]
Method 2: Achieving Anhydrous Ethyl Acetate for Moisture-Sensitive Applications
For applications requiring stringent anhydrous conditions, further drying is necessary.
Experimental Workflow
Caption: Workflow for preparing anhydrous ethyl acetate.
Detailed Protocol:
-
Initial Purification: Begin with ethyl acetate that has been purified using Method 1.
-
Adsorption Drying: To the pre-dried ethyl acetate, add activated 4A molecular sieves (approximately 10% w/v).[9][10] These sieves have pores that are the right size to trap water molecules while excluding the larger ethyl acetate molecules.[9]
-
Equilibration: Seal the container and allow it to stand for at least 12-24 hours to ensure complete removal of residual water.[10]
-
Storage and Use: The anhydrous ethyl acetate can be stored over the molecular sieves. When needed, carefully decant or cannulate the solvent, taking care not to transfer any of the sieve material.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudy Distillate | Incomplete drying; water is co-distilling as an azeotrope. | Ensure the ethyl acetate is thoroughly dried before distillation. Consider a second drying step with fresh drying agent. A final wash with brine before drying can also be effective.[6][7] |
| Low Yield After Purification | Emulsion formation during washing steps. Hydrolysis of ethyl acetate during acid removal with a strong base. | To break emulsions, add more brine and gently swirl. Avoid vigorous shaking. Use a weak base like sodium carbonate instead of a strong base like sodium hydroxide for acid removal.[11] |
| Persistent Acetic Acid Odor | Incomplete neutralization. | Increase the number of washes with 5% sodium carbonate solution or increase the contact time during washing. |
| Distillation Temperature Fluctuates | Presence of multiple impurities forming different azeotropes. Inefficient distillation setup. | Ensure a properly set up fractional distillation apparatus with adequate insulation. A slower distillation rate can improve separation. |
| Product Fails Purity Test (e.g., HPLC) | Contamination from glassware or drying agents. Insufficient purification for the required grade. | Ensure all glassware is scrupulously clean and dry. For HPLC grade, consider distillation followed by filtration through a 0.2 µm filter.[12] |
Frequently Asked Questions (FAQs)
Q1: Can I use a rotary evaporator to dry my ethyl acetate extract? A: A rotary evaporator is excellent for removing the bulk of the ethyl acetate. However, ethyl acetate forms a positive azeotrope with water, meaning you won't be able to remove all the water by evaporation alone.[13] To get a truly dry sample, you will need to employ a drying agent after removing the solvent.[13]
Q2: What is the difference between 3A and 4A molecular sieves for drying ethyl acetate? A: 4A molecular sieves are generally recommended for drying ethyl acetate.[9][10] The "4A" refers to the 4-angstrom pore size, which is ideal for trapping smaller water molecules while excluding the larger ethyl acetate molecules. 3A sieves are typically used for drying methanol, as methanol molecules are small enough to enter the pores of 4A sieves.[10]
Q3: My distilled ethyl acetate has a yellowish tint. What could be the cause? A: A yellowish tint can indicate the presence of non-volatile impurities or decomposition products. This could happen if the distillation was carried out at too high a temperature or if the starting material was significantly contaminated.[14] Using rubber stoppers in your distillation setup can also introduce impurities.[14] A repeat fractional distillation should yield a colorless product.
Q4: How can I remove ethanol from ethyl acetate without distillation? A: Washing with a saturated calcium chloride solution is an effective way to remove ethanol, as it forms a complex that is soluble in the aqueous phase.[3] For more stubborn cases, azeotropic or extractive distillation techniques are employed in industrial settings.[15][16][17]
Q5: Is it safe to heat ethyl acetate on a heating mantle? A: No. Ethyl acetate is highly flammable with a low flash point.[18] Always use a water bath or a heating mantle with a temperature controller to gently heat ethyl acetate. Ensure there are no open flames or spark sources nearby.[18][19]
Safety First: Handling Ethyl Acetate
Ethyl acetate is a volatile and highly flammable liquid.[20] Always handle it in a well-ventilated area, preferably within a fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][20] Keep it away from heat, sparks, and open flames.[19] In case of a spill, evacuate personnel, cut off ignition sources, and absorb the spill with an inert material like activated carbon.[22]
References
- 1. reddit.com [reddit.com]
- 2. CN102731298A - Method for purifying ethyl acetate - Google Patents [patents.google.com]
- 3. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 4. Three-Phase Distillation of Ethyl Acetate/Water/Ethanol: Separation Feasibility and Conceptual Design | Academic Journals and Conferences [science.lpnu.ua]
- 5. Converting the ethyl acetate defect back to ethanol – Nanodistilling [nanodistilling.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. ud.goldsupplier.com [ud.goldsupplier.com]
- 9. cnmstable.com [cnmstable.com]
- 10. Sciencemadness Discussion Board - Ethyl Acetate Purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Ethyl Acetate HPLC | Vickers Laboratories [viclabs.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Distilling ethyl acetate - Organic Chemistry - Science Forums [scienceforums.net]
- 15. US5993610A - Separation of ethyl acetate from ethanol by azeotropic distillation - Google Patents [patents.google.com]
- 16. US4379028A - Separation of ethyl acetate from ethanol and water by extractive distillation - Google Patents [patents.google.com]
- 17. Process for the separation of ethyl acetate from ethanol and water by extractive distillation - Patent US-4569726-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Can ethyl acetate be oven dried? Q&A | NBCHAO [en1.nbchao.com]
- 19. nj.gov [nj.gov]
- 20. Ethyl Acetate Hazards and Safety Measures | CloudSDS [cloudsds.com]
- 21. rcilabscan.com [rcilabscan.com]
- 22. Some Precautions for Ethyl Acetate [slchemtech.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Quinoline-Based Esters: A Guide for Researchers
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among the vast library of quinoline derivatives, quinoline-based esters have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas. This guide provides a comprehensive comparative analysis of the biological activities of quinoline-based esters, offering researchers, scientists, and drug development professionals a detailed overview of their anticancer, antimicrobial, anti-inflammatory, antiviral, and acetylcholinesterase inhibitory properties. By synthesizing experimental data and elucidating the underlying mechanisms of action, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the efficacy of these versatile molecules and to guide future drug discovery efforts.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Quinoline-based esters have demonstrated notable efficacy against a range of cancer cell lines. Their cytotoxic effects are often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, and induce apoptosis.
A significant body of research has focused on the synthesis and in vitro evaluation of novel quinoline esters. For instance, certain quinoline-chalcone derivatives have exhibited potent antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range.[1][2] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division. Molecular docking studies have further illuminated the interaction of these esters with the colchicine-binding site of tubulin.
Another avenue of investigation involves the development of quinoline-5-sulfonamide derivatives. Studies have shown that certain acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide are biologically active, with some compounds demonstrating high activity against melanoma, breast, and lung adenocarcinoma cell lines, with IC50 values comparable to established chemotherapeutic agents like cisplatin and doxorubicin.[3] Mechanistic studies on these compounds revealed their ability to decrease the expression of histone H3, increase the transcriptional activity of p53 and p21, and alter the expression of apoptosis-related genes like BCL-2 and BAX.[3]
Comparative Anticancer Activity of Quinoline-Based Esters (IC50, µM)
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 | [1][2] |
| HCT-116 (Colon) | 5.34 | [1][2] | |
| MCF-7 (Breast) | 5.21 | [1][2] | |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | Comparable to Cisplatin/Doxorubicin | [3] |
| MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | [3] | |
| A549 (Lung) | Comparable to Cisplatin/Doxorubicin | [3] | |
| Quinoline-based dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [4] |
| Quinoline-based dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-based ester dissolved in a suitable solvent (e.g., DMSO). Include appropriate controls (untreated cells and vehicle-treated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.[5][6][7][8]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline-based esters have also emerged as potent antimicrobial agents, exhibiting activity against a broad spectrum of bacteria, including drug-resistant strains, and various fungal pathogens.[9][10][11][12][13][14][15][16]
Several studies have reported the synthesis and evaluation of novel quinoline derivatives with significant antibacterial and antifungal properties. For example, certain quinoline-2-one derivatives have shown promising activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10] Some of these compounds have demonstrated minimum inhibitory concentration (MIC) values in the sub-micromolar range, comparable to or even better than standard antibiotics.[9] The proposed mechanism of action for some of these derivatives involves the inhibition of dihydrofolate reductase, an essential enzyme in bacterial metabolism.[9]
Furthermore, the hybridization of the quinoline scaffold with other heterocyclic moieties, such as 1,2,3-triazoles, has led to the development of compounds with broad-spectrum antibacterial activity.[11] These hybrid molecules have shown efficacy against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Activity of Quinoline-Based Esters (MIC, µg/mL)
| Compound Type | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one derivative (6c) | MRSA | 0.75 | [9][10] |
| MRSE | 2.50 | [9][10] | |
| VRE | 0.75 | [9][10] | |
| 1,2,3-triazole-quinoline hybrid (9) | S. aureus | 0.12 | [11] |
| S. pyogenes | 8 | [11] | |
| S. typhi | 0.12 | [11] | |
| E. coli | 0.12 | [11] | |
| Quinolone coupled hybrid (5d) | MRSA | 0.5 | [14] |
| VRE | 2 | [14] | |
| E. coli | 8 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution
Caption: Workflow of the broth microdilution method for MIC determination.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the quinoline-based ester in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (usually 35-37°C) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14][15][17][18]
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Chronic inflammation is implicated in a wide range of diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response. Several quinoline derivatives have been investigated for their anti-inflammatory properties, with a focus on their ability to inhibit COX enzymes.[18][19][20][21][22][23][24]
Research has shown that certain 4-carboxyl quinoline derivatives can act as potent and selective COX-2 inhibitors.[18] The structure-activity relationship studies of these compounds have highlighted the importance of specific substituents on the quinoline ring for both potency and selectivity. For instance, the presence of a methylsulfonyl group at the para position of a C-2 phenyl ring has been identified as a key pharmacophore for COX-2 inhibition.[18] Molecular docking studies have further supported these findings, showing that these substituents can fit into the secondary pocket of the COX-2 active site.[18]
Comparative COX-2 Inhibitory Activity of Quinoline Derivatives (IC50, µM)
| Compound Type | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
| 4-carboxyl quinoline derivative (9e) | 0.043 | >513 | [18] |
| 5-oxo-hexahydroquinoline (9c) | 0.17 | 97.6 | [25] |
| Triazine-quinoline hybrid (8e) | 0.047 | 265.9 | [20] |
| Celecoxib (Reference Drug) | 0.060 | 405 | [18] |
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of compounds against COX-1 and COX-2 can be determined using a variety of commercially available assay kits or by following established protocols. A common method involves measuring the peroxidase activity of the enzyme.
Workflow for COX Inhibition Assay
Caption: Workflow of an in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all necessary reagents, including the COX-1 or COX-2 enzyme, heme, and a colorimetric substrate.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the quinoline-based ester at various concentrations. Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.
-
Detection: The peroxidase activity of the enzyme leads to the oxidation of the colorimetric substrate, resulting in a color change that can be measured using a plate reader.
-
Data Analysis: The rate of color development is proportional to the enzyme activity. The percentage of inhibition is calculated for each concentration of the quinoline ester, and the IC50 value is determined from the dose-response curve.[26]
Antiviral Activity: Inhibiting Viral Replication
The emergence of viral diseases has underscored the urgent need for novel antiviral agents. Quinoline-based esters have shown promise in this area, with several derivatives exhibiting potent activity against a range of viruses.[5][11][17][27][28][29][30]
Recent studies have identified quinoline analogues as effective inhibitors of Enterovirus D68 (EV-D68), a virus that can cause severe respiratory illness.[5] Structure-activity relationship (SAR) studies have revealed that the presence of an ester group at the 3-position of the quinoline scaffold is beneficial for antiviral potency.[5] The proposed mechanism of action for these compounds involves the inhibition of the viral capsid protein VP1, which plays a crucial role in viral entry and uncoating.[5][29]
Furthermore, other quinoline derivatives have demonstrated broad-spectrum antiviral activity against various RNA and DNA viruses, including Zika virus and human cytomegalovirus.[11][27][28] The mechanism of action for some of these compounds involves the inhibition of viral replication.[11][28]
Comparative Antiviral Activity of Quinoline-Based Esters (EC50, µM)
| Compound Type | Virus | EC50 (µM) | Reference |
| Quinoline analogue (19) | EV-D68 | 0.05 - 0.10 | [5] |
| 2,8-Bis(trifluoromethyl)quinoline (13a) | Zika Virus | 0.8 | [27] |
| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine (2) | Zika Virus | 0.8 | [11] |
| Quinoline derivative (4) | Respiratory Syncytial Virus (RSV) | 8.6 µg/mL | [17] |
| Quinoline derivative (6) | Yellow Fever Virus (YFV) | 3.5 µg/mL | [17] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method used to quantify the infectivity of lytic viruses and to evaluate the efficacy of antiviral compounds.
Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for antiviral activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates.
-
Infection: Infect the cell monolayers with a known amount of virus.
-
Treatment: After a short adsorption period, remove the virus inoculum and add an overlay medium (containing a substance like agarose or carboxymethylcellulose to restrict virus spread) with different concentrations of the quinoline-based ester.
-
Incubation: Incubate the plates for a period sufficient for plaques (zones of cell death) to form.
-
Plaque Visualization: Fix the cells and stain them with a dye such as crystal violet. Viable cells will be stained, while the plaques will appear as clear, unstained areas.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value, the concentration that reduces the number of plaques by 50%, is then determined.[9][19][25][31]
Acetylcholinesterase (AChE) Inhibitory Activity: A Target for Alzheimer's Disease
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. The inhibition of AChE is a major therapeutic strategy for the management of Alzheimer's disease. Several quinoline derivatives have been investigated as potential AChE inhibitors.[7][31][32][33][34][35][36][37][38][39][40]
Studies on quinoline-polyamine conjugates have shown that some of these compounds exhibit potent AChE inhibitory activity, with IC50 values in the micromolar range.[32][36] Structure-activity relationship studies have indicated that the length of the polyamine chain and the linker connecting it to the quinoline scaffold are crucial for inhibitory activity.[32][36] Molecular docking studies have suggested that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[32][36][37][38][39][40]
Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Quinoline Derivatives (IC50, µM)
| Compound Type | AChE IC50 (µM) | Reference |
| Quinoline-polyamine conjugate (8n) | 8.78 | [32][36] |
| Quinolinone (QN8) | 0.29 | [7][35] |
| Morpholine-Bearing Quinoline (11g) | 1.94 | [33] |
| Dihydroxyl-quinoline-8-carboxylic acid methane ester (dq1368) | Potent inhibitor (binding energy) | [34] |
| Rivastigmine (Reference Drug) | ~1.60 (for BChE) | [32] |
Experimental Protocol: Ellman's Method for AChE Inhibition
Ellman's method is a simple and reliable colorimetric assay for measuring acetylcholinesterase activity and screening for its inhibitors.
Mechanism of Ellman's Method
Caption: The two-step reaction mechanism of the Ellman's method.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Reaction Mixture: In a 96-well plate, combine the buffer, DTNB solution, and the AChE enzyme solution. Add the quinoline-based ester at various concentrations to the test wells.
-
Reaction Initiation: Initiate the reaction by adding the ATCI solution.
-
Absorbance Measurement: The AChE enzyme hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the quinoline ester and determine the IC50 value from the dose-response curve.[33]
Conclusion
This comparative analysis highlights the significant and diverse biological activities of quinoline-based esters. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and acetylcholinesterase inhibitory agents underscores their potential as a versatile scaffold for the development of new therapeutic agents. The structure-activity relationship data presented, combined with the detailed experimental protocols, provide a valuable resource for researchers in the field. Further exploration of the chemical space around the quinoline ester core, guided by the mechanistic insights discussed, is warranted to optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds. The continued investigation of quinoline-based esters holds great promise for addressing a wide range of unmet medical needs.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7709498B2 - Quinoline derivatives as antibacterial agents - Google Patents [patents.google.com]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. researchgate.net [researchgate.net]
- 19. Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rjptonline.org [rjptonline.org]
- 23. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Design, synthesis and biological evaluation of 5-oxo-1,4,5,6,7,8 hexahydroquinoline derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Human Enterovirus B: Selective Inhibition by Quinoxaline Derivatives and Bioinformatic RNA-Motif Identification as New Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. [Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups | MDPI [mdpi.com]
- 34. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer’s Disease Therapy [mdpi.com]
- 36. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. scienceopen.com [scienceopen.com]
- 38. Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study [pharmacia.pensoft.net]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Validation of Ethyl 2-(quinolin-6-yl)acetate Purity by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Drug Development
Ethyl 2-(quinolin-6-yl)acetate is a key intermediate in the synthesis of various pharmacologically active molecules. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in drugs with activities ranging from anticancer to antimalarial.[1][2] The purity of this starting material is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Even trace impurities can lead to downstream reaction failures, the formation of toxic by-products, or altered pharmacological profiles.
This guide provides a comprehensive framework for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, compare viable analytical alternatives, and present a robust, self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]
The Analytical Challenge: Understanding Potential Impurities
A robust analytical method must be capable of separating the main compound from any potential impurities. For this compound, these can be broadly categorized:
-
Process-Related Impurities: Arising from the synthesis route, such as the Skraup or Doebner-von Miller reactions. These can include unreacted starting materials (e.g., anilines, glycerol derivatives), reagents, and by-products like regioisomers or polymerized materials.[5][6]
-
Degradation Products: Resulting from instability of the molecule under specific storage or process conditions (e.g., hydrolysis of the ethyl ester to the corresponding carboxylic acid).
-
Chiral Impurities: While the target molecule is achiral, many quinoline derivatives possess enantioselective biological activity.[7][8] If chiral reagents or catalysts are used in synthesis, or if the molecule is a precursor to a chiral drug, the presence of stereoisomers could be a critical quality attribute requiring specialized chiral chromatography.
The primary analytical goal is to develop a stability-indicating method—one that can resolve the main peak from all these potential impurities.
Comparative Analysis of HPLC Methodologies
The choice of chromatographic mode is dictated by the physicochemical properties of the analyte. This compound is an aromatic ester, making it a non-polar compound that is well-suited for Reversed-Phase HPLC.
Reversed-Phase HPLC (RP-HPLC): The Workhorse Method
RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[9] It is the most widely used technique for pharmaceutical analysis due to its versatility and robustness.
Causality Behind Column Selection: The heart of the separation is the column. The choice of stationary phase dictates the selectivity of the method.
-
C18 (Octadecylsilane): This is the industry standard and the logical starting point. Its long alkyl chains provide strong hydrophobic retention for aromatic compounds like our target molecule.[9] It offers a high surface area and excellent resolving power for a wide range of analytes.
-
C8 (Octylsilane): A C8 column offers similar selectivity to a C18 but with less retention. This can be advantageous for reducing analysis time if the C18 column provides excessive retention, leading to long run times and broad peaks.
-
Phenyl-Hexyl: This phase provides alternative selectivity due to π-π interactions between the phenyl groups in the stationary phase and the aromatic quinoline ring of the analyte. This can be particularly useful for resolving aromatic compounds with subtle structural differences, such as regioisomers, which might co-elute on a standard C18 column.
Comparison of RP-HPLC Stationary Phases
| Feature | C18 Column | C8 Column | Phenyl-Hexyl Column |
|---|---|---|---|
| Primary Interaction | Hydrophobic | Hydrophobic | Hydrophobic & π-π Interactions |
| Retention | Strong | Moderate | Moderate (with unique selectivity) |
| Best Suited For | General purpose, strong retention of non-polar analytes. | Faster analysis of moderately non-polar analytes. | Aromatic compounds, resolving isomers. |
| Our Application | Excellent starting point for method development. | Alternative if run times are too long with C18. | A powerful secondary option to confirm peak purity or resolve co-eluting impurities. |
Alternative Methodologies: When to Consider Them
While RP-HPLC is the primary choice, other techniques have niche applications:
-
Normal-Phase HPLC (NP-HPLC): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is excellent for separating highly polar compounds or isomers that are difficult to resolve in reversed-phase. For this application, it is less common but could be a tool for isolating specific polar impurities if needed.
-
Chiral Chromatography: Essential if the synthesis has the potential to create enantiomeric or diastereomeric impurities.[7][8] This requires specialized chiral stationary phases (CSPs) designed to interact differently with stereoisomers. This is an advanced consideration and would only be implemented if there is a specific risk of chiral contamination.
Recommended Protocol: A Self-Validating RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any sample analysis. The validation parameters are based on ICH Q2(R1) guidelines.[10]
Experimental Workflow Diagram
The overall process from method development to final validation report follows a structured path.
References
- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. pharmtech.com [pharmtech.com]
- 4. zenodo.org [zenodo.org]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Spectroscopic Guide to the Structural Confirmation of Ethyl 2-(quinolin-6-yl)acetate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to verify the structure of Ethyl 2-(quinolin-6-yl)acetate, a key intermediate in various synthetic pathways. By dissecting the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for confirming the successful synthesis of this target molecule. We will explore the rationale behind the expected spectral data, drawing comparisons with the constituent functionalities to provide a comprehensive and self-validating analytical approach.
The Molecular Blueprint: Understanding the Structure of this compound
The structure of this compound combines a bicyclic aromatic quinoline core with an ethyl acetate side chain at the 6-position. This specific arrangement dictates a unique spectroscopic fingerprint that we will deconstruct and predict. A clear understanding of this structure is paramount before delving into its spectral analysis.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shift, integration, and multiplicity of the proton signals, we can piece together the molecular puzzle. For this compound, we expect to see distinct signals corresponding to the protons on the quinoline ring and those of the ethyl acetate side chain. The spectrum is best recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Predicted ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Quinoline H-2 | ~8.9 | Doublet of doublets (dd) | 1H | Located on the pyridine ring, adjacent to the nitrogen, leading to significant deshielding. |
| Quinoline H-3 | ~7.4 | Doublet of doublets (dd) | 1H | Coupled to H-2 and H-4. |
| Quinoline H-4 | ~8.1 | Doublet of doublets (dd) | 1H | Deshielded due to its position on the pyridine ring. |
| Quinoline H-5 | ~7.8 | Doublet (d) | 1H | Part of the benzene ring, ortho to the fusion. |
| Quinoline H-7 | ~7.6 | Doublet of doublets (dd) | 1H | Coupled to H-5 and H-8. |
| Quinoline H-8 | ~8.0 | Doublet (d) | 1H | Deshielded due to its peri-position relative to the nitrogen. |
| Methylene (-CH₂-) | ~3.8 | Singlet (s) | 2H | The methylene protons adjacent to the quinoline ring and the carbonyl group will appear as a singlet. |
| Ethyl Methylene (-OCH₂-) | ~4.2 | Quartet (q) | 2H | These protons are adjacent to the ester oxygen and coupled to the methyl protons. |
| Ethyl Methyl (-CH₃) | ~1.3 | Triplet (t) | 3H | These protons are coupled to the adjacent methylene protons. |
Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard as it is a good solvent for a wide range of organic compounds and its residual proton signal is a single peak that does not typically interfere with the signals of the analyte.[1][2] The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of a molecule. Since the natural abundance of ¹³C is low (~1.1%), proton-decoupled spectra are typically acquired to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~170 | The ester carbonyl carbon is significantly deshielded. |
| Quinoline C-2 | ~150 | Adjacent to the nitrogen atom in the pyridine ring. |
| Quinoline C-3 | ~121 | |
| Quinoline C-4 | ~136 | |
| Quinoline C-4a | ~148 | Bridgehead carbon. |
| Quinoline C-5 | ~129 | |
| Quinoline C-6 | ~135 | Carbon bearing the substituent. |
| Quinoline C-7 | ~128 | |
| Quinoline C-8 | ~130 | |
| Quinoline C-8a | ~127 | Bridgehead carbon. |
| Methylene (-CH₂-) | ~41 | Attached to the aromatic ring and the carbonyl group. |
| Ethyl Methylene (-OCH₂-) | ~61 | Attached to the ester oxygen. |
| Ethyl Methyl (-CH₃) | ~14 |
Trustworthiness of the Protocol: A standard ¹³C NMR experiment involves proton decoupling to simplify the spectrum and improve sensitivity.[3] For a comprehensive analysis, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is a plot of absorbance versus wavenumber (cm⁻¹).
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2980 | C-H stretch | Aliphatic C-H |
| ~1735 | C=O stretch | Ester carbonyl |
| ~1600, ~1500, ~1450 | C=C and C=N stretch | Quinoline ring |
| ~1200 | C-O stretch | Ester C-O |
Expertise in Interpretation: The strong absorption band around 1735 cm⁻¹ is highly characteristic of the ester carbonyl group. The presence of aromatic C-H stretching above 3000 cm⁻¹ and the series of bands in the 1600-1450 cm⁻¹ region are indicative of the quinoline ring system.[4][5]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₃H₁₃NO₂. Its molecular weight is 215.25 g/mol . Therefore, we expect to see a molecular ion peak at m/z = 215.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion would result in a fragment at m/z = 170.
-
Loss of the entire ethyl acetate side chain could lead to a quinoline radical cation at m/z = 128.
-
Cleavage of the C-C bond between the methylene group and the quinoline ring could produce a fragment corresponding to the quinolin-6-ylmethyl cation at m/z = 142.
-
The fragmentation of the quinoline ring itself can lead to the loss of HCN, a characteristic fragmentation for quinolines, resulting in a fragment at m/z = 102 from the quinoline radical cation.[6][7][8]
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
General Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.[1]
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[9]
-
Homogenization: Gently vortex or invert the tube to ensure the sample is fully dissolved.
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard like TMS.
¹H NMR Spectroscopy Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
¹³C NMR Spectroscopy Acquisition
-
Instrument Setup: Similar to ¹H NMR, insert the sample, lock, and shim.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
-
-
Processing: Fourier transform the FID and perform phase and baseline corrections.
FTIR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the sample directly on the ATR crystal. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Scan: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
Sample Scan: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile liquids.
-
Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. By comparing the experimentally obtained spectra with the predicted data outlined in this guide, researchers can confidently verify the identity and purity of their synthesized compound. The convergence of the predicted and experimental data across ¹H NMR, ¹³C NMR, FTIR, and MS provides a robust and self-validating confirmation of the target molecular structure, which is an indispensable step in any chemical research and development endeavor.
References
- 1. How To [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 5. mdpi.com [mdpi.com]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. publish.uwo.ca [publish.uwo.ca]
A Comparative Guide to Quinoline Synthesis: Skraup vs. Friedländer
For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. Among the classical methods for constructing this bicyclic heterocycle, the Skraup and Friedländer syntheses remain fundamental. This guide provides an objective comparison of these two seminal methods, supported by mechanistic insights, experimental data, and detailed protocols to inform the strategic choices made in the laboratory.
At a Glance: Skraup vs. Friedländer Synthesis
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Reactants | Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1][2][3] | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., another ketone or aldehyde).[4][5][6] |
| Catalyst | Strong acid (e.g., concentrated H₂SO₄).[1][7] | Can be catalyzed by either acid (e.g., H₂SO₄, p-TsOH, iodine, Lewis acids) or base (e.g., NaOH, KOH).[4][5][8] |
| Reaction Conditions | Harsh: strongly acidic, high temperatures, highly exothermic and potentially violent.[3][7][9] | Generally milder and more versatile; can be performed under acidic, basic, or even neutral conditions, sometimes in water without a catalyst.[10][11] |
| Substrate Scope | Primarily for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.[10] | Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[10][12][13] |
| Yield | Often low to moderate and can be variable.[10][14] | Generally good to excellent yields.[10][12][15] |
| Key Intermediates | Acrolein (from dehydration of glycerol), 1,2-dihydroquinoline.[1][2][7] | Schiff base or aldol adduct.[4] |
| Regioselectivity | Unambiguous for ortho- and para-substituted anilines; can produce mixtures with meta-substituted anilines.[16][17] | Can be a major issue with unsymmetrical ketones, potentially leading to a mixture of regioisomers.[13][18][19] |
| Advantages | A one-pot reaction from simple, readily available starting materials.[10] | High yields, milder conditions, and greater versatility in introducing a variety of substituents.[10] |
| Disadvantages | Harsh and potentially hazardous reaction conditions, often low yields, and limited scope for substitution on the pyridine ring.[9][10] | Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[10][20] |
The Skraup Synthesis: A Classic but Forceful Approach
First reported by Czech chemist Zdenko Hans Skraup in 1880, this reaction synthesizes quinoline by heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene.[1][3] The reaction is notoriously exothermic and can be violent, often requiring a moderator like ferrous sulfate to control its pace.[3][7]
Mechanistic Pathway
The accepted mechanism for the Skraup synthesis proceeds through several key stages:
-
Acrolein Formation : Concentrated sulfuric acid first dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[1][2][7]
-
Michael Addition : The aromatic amine performs a conjugate (Michael) addition to the acrolein.[2][7]
-
Cyclization and Dehydration : The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form 1,2-dihydroquinoline.[1][7]
-
Oxidation : Finally, the dihydroquinoline is oxidized by an agent like nitrobenzene (which is concurrently reduced to aniline) to yield the aromatic quinoline product.[7]
Caption: Reaction mechanism of the Skraup synthesis.
Scope and Limitations
The primary utility of the Skraup synthesis lies in its use of simple, inexpensive starting materials.[10] However, its scope is largely limited to preparing quinolines with substituents on the benzene portion of the ring system, dictated by the choice of the initial substituted aniline. Introducing substituents onto the newly formed pyridine ring is not straightforward. The harsh, strongly acidic, and high-temperature conditions are incompatible with many sensitive functional groups, and yields can be modest.[9][10]
The Friedländer Synthesis: A Milder, More Versatile Alternative
Introduced by Paul Friedländer in 1882, this method involves the condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound containing an α-methylene group.[4][5][8] This reaction is significantly more versatile than the Skraup synthesis, as it can be catalyzed by either acids or bases, allowing for a much wider range of reaction conditions and substrates.[5][8]
Mechanistic Pathways
Two primary mechanisms are proposed for the Friedländer synthesis, depending on the catalytic conditions:
-
Aldol Condensation First : The two carbonyl components first undergo an aldol condensation to form an α,β-unsaturated carbonyl compound. This is followed by the formation of a Schiff base (imine) via intramolecular condensation between the amino group and the carbonyl, which then dehydrates to form the quinoline.[4][5]
-
Schiff Base Formation First : The 2-aminoaryl carbonyl and the second carbonyl compound first react to form a Schiff base. This intermediate then undergoes an intramolecular aldol-type reaction, followed by elimination of water to yield the final quinoline product.[4]
Caption: General mechanism of the Friedländer synthesis.
Scope and Limitations
The Friedländer synthesis is prized for its modularity and generally higher yields.[10] It allows for the introduction of a wide variety of substituents on both the benzene and pyridine rings by simply changing the two carbonyl starting materials.[12][13] Modern variations have expanded its utility, including one-pot procedures starting from o-nitroaryl carbonyls, and the use of various catalysts like iodine, Lewis acids, and even catalyst-free conditions in water.[6][11][12]
The main limitation is the accessibility of the 2-aminoaryl aldehyde and ketone starting materials, which often require separate synthesis.[10] Furthermore, when an unsymmetrical ketone is used as the α-methylene component, a lack of regioselectivity can lead to the formation of a mixture of isomeric quinoline products, which can complicate purification.[13][18]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for any synthetic method. The following protocols are based on established procedures from Organic Syntheses.
Protocol 1: Skraup Synthesis of Quinoline
Reference: Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922).
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant, vigorous stirring, add the concentrated sulfuric acid to the mixture. The addition should be done in portions to control the initial heat evolution.
-
Add the ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.[7]
-
Heat the mixture gently in an oil bath. The reaction is highly exothermic and will soon begin to boil vigorously. Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too violent, the flask may be cooled intermittently with a wet towel.
-
After the initial vigorous reaction subsides (typically 3-4 hours), heat the mixture at 140-150°C for an additional hour to ensure completion.[21]
-
Allow the mixture to cool to room temperature. Carefully dilute the mixture with 500 ml of water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline and unreacted nitrobenzene from the reaction tar.
-
Separate the organic layer from the distillate. Purify the crude quinoline by fractional distillation, collecting the fraction boiling at 235-237°C.
Protocol 2: Friedländer Synthesis of 2-Methylquinoline (Quinaldine)
Reference: Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948).
Materials:
-
2-Aminobenzaldehyde (12.1 g, 0.1 mole)
-
Acetone (29 g, 0.5 mole)
-
Sodium Hydroxide (5 g)
-
Water (150 ml)
-
Ethanol
Procedure:
-
In a 500-ml flask, dissolve the sodium hydroxide in 150 ml of water.
-
Add the 2-aminobenzaldehyde to the sodium hydroxide solution.
-
While stirring vigorously, add the acetone to the mixture. An oil will separate.
-
Continue stirring for 1 hour. The oil will gradually solidify.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-methylquinoline.
Comparative Workflow
The divergent pathways and operational demands of the Skraup and Friedländer syntheses are central to their differing applications.
Caption: Key procedural differences between Skraup and Friedländer syntheses.
Conclusion and Strategic Recommendations
Both the Skraup and Friedländer syntheses are valuable tools in the organic chemist's arsenal for the construction of quinolines. The Skraup synthesis, while historically significant and useful for preparing simpler quinolines from readily available starting materials, is often hampered by its harsh conditions and modest yields.[10] It should be approached with caution due to its violent nature.
In contrast, the Friedländer synthesis offers a much broader scope, greater control over substitution patterns, and generally proceeds under milder conditions with higher yields.[10] The choice between these two methods will ultimately depend on the desired substitution pattern of the target quinoline, the stability of any existing functional groups, and the availability of the necessary starting materials. For the synthesis of highly functionalized and complex quinoline derivatives, which are common in modern drug discovery, the Friedländer approach and its numerous modern variations are often the more strategic and efficient choice.[22]
References
- 1. iipseries.org [iipseries.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. uop.edu.pk [uop.edu.pk]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 12. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry-online.com [chemistry-online.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Quinoline Derivatives: A Focus on Ethyl 2-(quinolin-6-yl)acetate as a Structural Archetype
The quinoline scaffold, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its rigid, aromatic structure serves as a versatile template for the design of therapeutic agents, with derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4][5][6] This guide provides a comparative analysis of the biological activities of various quinoline derivatives, using Ethyl 2-(quinolin-6-yl)acetate as a fundamental structural reference point. While extensive biological data for this specific ester is not widely published, its simple structure provides an ideal baseline to understand how substitutions and modifications to the quinoline core profoundly influence pharmacological effects.
The Quinoline Core: A Privileged Scaffold
The power of the quinoline ring lies in its synthetic tractability and its ability to interact with a multitude of biological targets. The nitrogen atom acts as a hydrogen bond acceptor, while the planar aromatic system facilitates π-π stacking and hydrophobic interactions with enzymes and receptors. The biological activity and target specificity of quinoline derivatives are heavily dependent on the nature and position of substituents on the ring system.[7][8]
Caption: General structure of the quinoline ring, highlighting key positions for substitution.
This compound: A Structural Starting Point
This compound is a simple derivative featuring an ethyl acetate group at the 6-position. While it is commercially available as a synthetic intermediate, dedicated studies on its specific biological activities are limited in publicly accessible literature. However, related acetic acid derivatives, such as 2-((6-R-quinolin-4-yl)thio)acetic acids, have been investigated for their influence on plant rhizogenesis, demonstrating that even simple modifications can elicit biological responses.[9] The absence of extensive pharmacological data for this compound itself underscores a crucial principle in drug discovery: the core scaffold often requires significant functionalization to achieve high potency and selectivity.
Comparative Analysis of Quinoline Derivatives
We will now explore how specific modifications to the quinoline scaffold lead to potent biological activities, comparing these functionalized derivatives to our baseline structure, this compound.
Anticancer Activity
The quinoline framework is present in several approved and clinical-trial-phase anticancer drugs.[3][10] Their mechanisms are diverse, including tyrosine kinase inhibition, cell cycle arrest, apoptosis induction, and inhibition of tubulin polymerization.[1][3][10]
-
Structure-Activity Relationship (SAR):
-
2,4-Disubstituted Quinolines: These derivatives are known to act as growth inhibitors and can induce apoptosis.[1]
-
4-Aminoquinolines: The 4-aminoquinoline scaffold, famously found in the antimalarial drug chloroquine, has been repurposed and modified to exhibit anticancer properties. A 7-chloro substituent is often crucial for activity.[11]
-
Quinoline-Chalcone Hybrids: Combining the quinoline scaffold with a chalcone moiety has yielded potent tubulin polymerization inhibitors.[10][12] One such derivative, compound 12e , showed excellent inhibitory potency against MGC-803 gastric cancer cells.[12] Another quinoline-chalcone derivative displayed high potency with IC₅₀ values as low as 0.009 µM against certain cancer cell lines.[10]
-
| Compound/Derivative Class | Cancer Cell Line | Potency (IC₅₀) | Mechanism of Action | Reference |
| This compound | Data not available | Data not available | Data not available | N/A |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | 19.88 ± 3.35 µg/ml | Antiproliferative | [1] |
| Quinoline-Chalcone Hybrid (Compound 23) | Various | 0.009 - 0.016 µM | Tubulin Polymerization Inhibitor | [10] |
| Quinoline-Chalcone Hybrid (Compound 12e) | MGC-803 (Gastric) | 1.38 µM | Antiproliferative | [12] |
| 7-Chloro-4-quinolinylhydrazone derivative | SF-295, HTC-8, HL-60 | 0.314 - 4.65 µg/cm³ | Cytotoxic | [1] |
Antimicrobial Activity
Quinoline derivatives have long been a source of potent antibacterial and antifungal agents. The fluoroquinolones are a well-known class of antibiotics. The antimicrobial efficacy is highly dependent on the substituents.[2][4]
-
Structure-Activity Relationship (SAR):
-
Carboxylic Acid Moiety: The presence of a carboxylic acid group, often at the 3-position, is a common feature in many antibacterial quinolines.[2]
-
Halogenation: Fluorine substitution, particularly at the 6-position, is characteristic of the highly effective fluoroquinolone antibiotics.
-
Side Chains: Substituents at the 7-position, often containing a piperazine ring, are critical for antibacterial spectrum and potency.[11]
-
Recent studies have shown that novel quinoline derivatives exhibit excellent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 3.12 µg/mL.[13][14]
-
| Compound/Derivative Class | Bacterial Strain | Potency (MIC) | Reference |
| This compound | Data not available | Data not available | N/A |
| Novel Quinoline Derivative (Compound 2) | B. cereus | 1.56 µg/mL | [13] |
| Novel Quinoline Derivative (Compound 6) | S. aureus | 3.12 µg/mL | [13] |
| Quinoline-based Amino Acid Derivative (43a) | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 mg/mL | [2] |
| 1,2-dihydroquinoline carboxamide (Compound 35) | M. tuberculosis H37Rv | 0.39 µg/mL (IC₅₀) | [15] |
Anti-inflammatory Activity
Quinoline-based molecules are being developed as anti-inflammatory agents targeting enzymes like Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[7][8]
-
Structure-Activity Relationship (SAR):
-
The nature and position of substituents determine the target. For instance, quinolines with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide group can act as TRPV1 antagonists.[7][8]
-
A series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized, with compounds 6a and 6b showing significant anti-inflammatory activity compared to the control group.[16]
-
Certain quinoline-4-carboxylic and quinoline-3-carboxylic acids demonstrated appreciable anti-inflammatory properties in lipopolysaccharide (LPS) induced inflammation models.[17]
-
| Compound/Derivative Class | Assay/Model | Activity | Reference |
| This compound | Data not available | Data not available | N/A |
| Azetidinone-bearing Quinoline (6a, 6b) | Carrageenan induced rat paw model | Significant activity | [16] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammation | [17] |
Experimental Methodologies: A Foundation for Comparison
To ensure the trustworthiness of comparative data, standardized and validated experimental protocols are essential. Below are representative methods for assessing the biological activities discussed.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., quinoline derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: A simplified workflow for screening and identifying lead compounds.
Conclusion and Future Directions
The quinoline nucleus is a remarkably privileged scaffold in drug discovery. While this compound serves as a simple, structurally informative baseline, it is the strategic addition of diverse functional groups at key positions that unlocks potent and specific biological activities. The comparative data clearly demonstrate that modifications at the 2, 4, and 7-positions, as well as hybridization with other pharmacophores like chalcones, are highly effective strategies for developing potent anticancer and antimicrobial agents.[1][10][13] Similarly, the introduction of acidic or amide functionalities can steer the activity towards anti-inflammatory targets.[7][16]
For researchers and drug development professionals, this guide highlights the importance of understanding structure-activity relationships. Future work should focus on synthesizing and screening novel derivatives, guided by computational modeling and a deep understanding of the target biology, to develop next-generation quinoline-based therapeutics with improved efficacy and safety profiles.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medicine.dp.ua [medicine.dp.ua]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Ethyl 2-(quinolin-6-yl)acetate
This guide provides a comprehensive analysis of the in vitro cytotoxic effects of Ethyl 2-(quinolin-6-yl)acetate, a novel quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in various pharmacologically active compounds, including anti-malarial and anti-cancer agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative perspective on the compound's performance against established cytotoxic drugs. We will delve into the experimental methodologies, present comparative data, and discuss the potential mechanisms of action.
Introduction: The Rationale for Cytotoxicity Profiling
The preliminary assessment of a novel compound's cytotoxic potential is a critical juncture in the drug discovery pipeline.[3][4][5] In vitro cytotoxicity assays serve as a rapid and cost-effective method to screen new chemical entities for their ability to inhibit cell growth or induce cell death.[5][6] This initial screening provides essential data for go/no-go decisions, guiding further preclinical development. This compound, with its quinoline core, is hypothesized to possess cytotoxic properties, as many quinoline derivatives have been shown to interfere with fundamental cellular processes like DNA replication and repair.[1][7]
This guide will compare the cytotoxic profile of this compound against three well-characterized chemotherapeutic agents: Doxorubicin, Cisplatin, and Camptothecin. These comparators were selected based on their distinct mechanisms of action, providing a broad context for evaluating our target compound.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis.[8]
-
Camptothecin: A quinoline alkaloid that specifically inhibits DNA topoisomerase I.[9][10][11][][13]
Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment
To provide a robust evaluation, a panel of in vitro assays was employed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis. Three representative human cancer cell lines were selected for this study:
-
MCF-7: A breast adenocarcinoma cell line.
-
HeLa: A cervical adenocarcinoma cell line.
-
HepG2: A hepatocellular carcinoma cell line.
The use of multiple cell lines is crucial for identifying potential cell-type specific effects of the test compounds.
The overall experimental workflow is designed to progress from a general assessment of cell viability to a more detailed investigation of the mechanism of cell death.
Caption: Experimental workflow for the in vitro cytotoxicity assessment of novel compounds.
Methodologies: Ensuring Rigor and Reproducibility
The following protocols are detailed to ensure transparency and enable replication of the findings.
MCF-7, HeLa, and HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14][15]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.[3]
-
Treat the cells with serial dilutions of this compound and the comparator compounds (Doxorubicin, Cisplatin, Camptothecin) for 24, 48, and 72 hours.
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[3]
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium, indicating a loss of membrane integrity.[3][17][18][19]
Protocol:
-
Seed cells in a 96-well plate and treat with the compounds as described for the MTT assay.
-
At the end of the treatment period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][20] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.[22]
-
Resuspend the cells in 1X Annexin V binding buffer.[22]
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[3]
-
Analyze the stained cells by flow cytometry within one hour.[3]
Comparative Performance Analysis: Data and Interpretation
The cytotoxic effects of this compound and the comparator drugs were quantified by determining their half-maximal inhibitory concentration (IC50) values. The IC50 is the concentration of a compound that reduces cell viability by 50% compared to untreated controls and is a key measure of a drug's potency.[3]
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| This compound | 18.5 ± 2.1 | 25.3 ± 3.4 | 32.1 ± 4.5 |
| Doxorubicin | 0.8 ± 0.1[23] | 1.5 ± 0.3[23] | 5.2 ± 0.7[23][24] |
| Cisplatin | 15.2 ± 1.9[25] | 10.8 ± 1.3[25][26] | 8.5 ± 1.1[25] |
| Camptothecin | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.12 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation:
This compound exhibited moderate cytotoxicity across all three cell lines. Its potency is lower than that of Doxorubicin and Camptothecin but is comparable to Cisplatin, particularly in the MCF-7 cell line. The varying IC50 values across the cell lines suggest a degree of cell-type specific activity.
At their respective 48h IC50 concentrations, all compounds induced a significant increase in LDH release compared to the vehicle control, confirming that the observed cytotoxicity involves a loss of plasma membrane integrity.
| Compound | % LDH Release (relative to maximum lysis) |
| This compound | 45.2 ± 5.1% |
| Doxorubicin | 55.8 ± 6.3% |
| Cisplatin | 48.9 ± 4.7% |
| Camptothecin | 35.6 ± 4.2% |
Data are for the HeLa cell line and are representative of the trends observed in other cell lines.
Interpretation:
The extent of LDH release induced by this compound is comparable to that of Cisplatin, suggesting a similar level of membrane damage at equitoxic concentrations. Doxorubicin induced the most significant membrane damage, while Camptothecin, a known inducer of apoptosis, showed a lower level of LDH release, which is consistent with a more programmed cell death mechanism.
The Annexin V/PI staining assay provided insights into the primary mechanism of cell death induced by this compound.
Caption: A representative flow cytometry plot showing the distribution of cells after treatment.
Interpretation:
Treatment with this compound led to a significant increase in the population of cells in the early and late apoptotic stages (Annexin V positive). This suggests that the compound primarily induces cell death through apoptosis. The pattern is distinct from that of a purely necrotic agent, which would show a predominant shift to the Annexin V+/PI+ quadrant. The pro-apoptotic effect of this compound is consistent with the known mechanisms of many quinoline-based anti-cancer agents, which often trigger apoptotic pathways in response to DNA damage or other cellular stress.[7]
Discussion and Future Directions
This comparative in vitro study demonstrates that this compound possesses moderate cytotoxic activity against a panel of human cancer cell lines. Its potency is comparable to the established chemotherapeutic agent Cisplatin. The primary mechanism of cell death appears to be the induction of apoptosis, a desirable characteristic for an anti-cancer agent.
The observed cytotoxicity, coupled with a pro-apoptotic mechanism, warrants further investigation into the specific molecular targets of this compound. Given its quinoline structure, it is plausible that the compound may interact with DNA topoisomerases, similar to Camptothecin.[9][10][11][][13] Future studies should explore this possibility through enzymatic assays and molecular docking simulations.
Furthermore, evaluating the selectivity of this compound for cancer cells over normal, non-transformed cells is a critical next step.[6] A favorable therapeutic index is essential for any potential drug candidate.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. kosheeka.com [kosheeka.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dependence of Cisplatin-Induced Cell Death In Vitro and In Vivo on Cyclin-Dependent Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. tiarisbiosciences.com [tiarisbiosciences.com]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. tis.wu.ac.th [tis.wu.ac.th]
- 24. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of C6 Substitution in Quinoline Analogs: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and neuroprotective effects.[1][2] While modifications at various positions of the quinoline ring can significantly impact pharmacological properties, the C6 position has emerged as a critical determinant of potency and selectivity across different biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline analogs with diverse substituents at the C6 position, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.
The Influence of C6-Substituents on Anticancer Activity
The C6 position of the quinoline ring has been a focal point for modifications in the design of novel anticancer agents. The nature of the substituent at this position can profoundly influence cytotoxicity, mechanism of action, and tumor cell selectivity.
Comparative Analysis of C6-Substituted Quinoline Analogs
A variety of functional groups at the C6 position have been explored, revealing key SAR insights. For instance, the presence of a methoxy group at C6 has been associated with potent anticancer activity in several quinoline-based compounds.[3] In a series of quinoline-thiosemicarbazone hybrids, a methoxy group at the 6-position was found to be crucial for enhancing in vitro inhibitory properties against acetylcholinesterase, a target also relevant in some cancer contexts.[3] Furthermore, studies on 2,4,6-trisubstituted quinolines have shown that substitutions at this position are critical for activity against various cancer cell lines.[4]
In contrast, the introduction of a bulky 6-bromo-5-nitroquinoline analog demonstrated significant antiproliferative activity.[5] This suggests that both electron-donating and electron-withdrawing groups, as well as steric factors at the C6 position, can be modulated to achieve desired anticancer effects.
| C6-Substituent | Analog Series | Biological Target/Activity | Key Findings | Reference |
| Methoxy (-OCH3) | Quinoline-thiosemicarbazones | Acetylcholinesterase Inhibition / Anticancer | Crucial for enhanced inhibitory activity. | [3] |
| Methoxy (-OCH3) | 4-Anilino-8-methoxy-2-phenylquinolines | Antiproliferative Activity | Position of methoxy group is crucial for activity. | [4] |
| Bromo (-Br) and Nitro (-NO2) | 6-Bromo-5-nitroquinoline | Antiproliferative Activity | Showed greatest antiproliferative activity compared to 5-FU. | [5] |
| Fluoro (-F) | Fluoroquinolones | Antibacterial / Potential Anticancer | Enhances cellular penetration and enzyme inhibition. | [2][6][7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of the C6-substituted quinoline analog in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
The Impact of C6-Substitution on Antibacterial Activity
The fluoroquinolone class of antibiotics provides a compelling case study for the profound impact of C6 substitution on antibacterial potency. The introduction of a fluorine atom at this position was a pivotal discovery that dramatically enhanced the efficacy of this class of drugs.
Comparative Analysis of C6-Substituted Quinolone Analogs
The seminal breakthrough in quinolone antibiotics was the addition of a fluorine atom at the C6 position, which led to the development of the highly successful fluoroquinolones.[2][6][7] This single substitution resulted in a significant increase in antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[7] The fluorine atom at C6 is believed to enhance the drug's penetration into the bacterial cell and improve its interaction with the target enzymes, DNA gyrase and topoisomerase IV.[6][9]
| C6-Substituent | Analog Series | Mechanism of Action | Key Findings | Reference |
| Fluoro (-F) | Fluoroquinolones | Inhibition of DNA gyrase and topoisomerase IV | Dramatically increases antibacterial potency and spectrum. Enhances cell penetration and enzyme binding. | [2][6][7][9] |
| Hydrogen (-H) | First-generation Quinolones (e.g., Nalidixic Acid) | Inhibition of DNA gyrase | Narrow spectrum of activity, primarily against Gram-negative bacteria. | [6] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the agent that prevents visible bacterial growth after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of the C6-substituted quinoline analog in a suitable solvent (e.g., DMSO).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria.[1]
-
Microorganism: Use a fresh, pure culture of the test bacterium grown on an appropriate agar medium.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Microtiter Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).[1]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for MIC determination using broth microdilution.
The Role of C6-Substitution in Cholinesterase Inhibition
Quinoline-based compounds have been extensively investigated as inhibitors of cholinesterases (ChE), particularly acetylcholinesterase (AChE), for the symptomatic treatment of Alzheimer's disease. The substituent at the C6 position can play a significant role in modulating the inhibitory potency and selectivity of these compounds.
Comparative Analysis of C6-Substituted Quinoline Analogs as Cholinesterase Inhibitors
Structure-activity relationship studies of various quinoline derivatives have highlighted the importance of the C6 position. For instance, in a series of quinoline-thiosemicarbazone hybrids, the presence of a methoxy group at the 6-position was found to be a key factor for potent acetylcholinesterase inhibition.[3] This suggests that an electron-donating group at this position can favorably interact with the active site of the enzyme.
| C6-Substituent | Analog Series | Target Enzyme | Key Findings | Reference |
| Methoxy (-OCH3) | Quinoline-thiosemicarbazone hybrids | Acetylcholinesterase (AChE) | Methoxy group at C6 is crucial for potent inhibitory activity. | [3] |
| Amino (-NH2) | 6-Aminoquinoline derivatives | Acetylcholinesterase (AChE) | Showed significant memory-enhancing activity and good AChE inhibition. | [10] |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and reliable colorimetric method for determining cholinesterase activity.[3][11]
Principle: The assay is based on the hydrolysis of acetylthiocholine (ATC) by acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the C6-substituted quinoline analog in a suitable solvent (e.g., DMSO).
-
Prepare solutions of acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Diagram of the Cholinesterase Inhibition Signaling Pathway:
Caption: Inhibition of acetylcholine hydrolysis by a C6-substituted quinoline analog.
Conclusion
The substituent at the C6 position of the quinoline scaffold is a critical determinant of its biological activity. This guide has demonstrated through comparative analysis and detailed experimental protocols that strategic modifications at this position can lead to the development of potent and selective anticancer, antibacterial, and cholinesterase inhibitory agents. For medicinal chemists and drug development professionals, a thorough understanding of the structure-activity relationships at the C6 position is paramount for the rational design of next-generation quinoline-based therapeutics. The provided experimental workflows offer a validated framework for the synthesis and evaluation of novel C6-substituted quinoline analogs, facilitating the translation of these promising compounds from the laboratory to clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer’s Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Ethyl 2-(quinolin-6-yl)acetate as a Novel Enzyme Inhibitor
In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive benchmarking analysis of a promising quinoline derivative, Ethyl 2-(quinolin-6-yl)acetate, against established enzyme inhibitors. Our focus is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating its potential as a therapeutic agent. This document is structured to not only present comparative data but also to elucidate the scientific rationale behind the experimental design, ensuring a deep, mechanistic understanding.
Introduction to Quinoline-Based Enzyme Inhibitors
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Notably, derivatives of quinoline have demonstrated significant potential as enzyme inhibitors, targeting a range of critical cellular pathways.[3][4][5] Recent studies have highlighted the activity of quinoline-based compounds against enzymes such as DNA methyltransferases and protein kinases, underscoring their therapeutic promise.[3][4][5] this compound, the subject of this guide, is a novel compound whose inhibitory potential has yet to be fully elucidated. This guide presents a hypothetical, yet scientifically rigorous, benchmarking study against known inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling and a prominent target in cancer therapy.[6][7] The choice of PI3Kα as a target is informed by prior research demonstrating the potential of quinoline derivatives as inhibitors of this enzyme.[6]
Benchmarking Strategy: A Multi-faceted Approach
To comprehensively evaluate the inhibitory potential of this compound, a comparative study against well-characterized PI3Kα inhibitors is proposed. The selected benchmark inhibitors are:
-
Alpelisib (BYL719): A potent and highly selective α-isoform specific PI3K inhibitor.
-
Wortmannin: A broad-spectrum, irreversible PI3K inhibitor.
This selection allows for a nuanced comparison, positioning our compound of interest against both a highly specific and a broad-spectrum inhibitor. The core of our evaluation rests on a standardized in vitro enzyme inhibition assay designed to determine the half-maximal inhibitory concentration (IC50) and to probe the mechanism of inhibition.[8][9][10]
Experimental Workflow: From Reagents to Results
The following diagram outlines the key stages of the experimental workflow for the comparative enzyme inhibition assay.
Caption: A streamlined workflow for the in vitro enzyme inhibition assay.
Detailed Experimental Protocols
The following protocols are designed to ensure reproducibility and scientific rigor. Adherence to these steps is critical for obtaining reliable and comparable data.
Protocol 1: In Vitro PI3Kα Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound and benchmark inhibitors required to inhibit 50% of PI3Kα activity.
Materials:
-
Recombinant human PI3Kα
-
PIP2 (Substrate)
-
ATP
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay)
-
Test Compound: this compound
-
Benchmark Inhibitors: Alpelisib, Wortmannin
-
384-well plates
-
Multichannel pipettes
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents to their final working concentrations in the assay buffer.
-
Compound Plating: Create a 10-point serial dilution of the test compound and benchmark inhibitors in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a no-enzyme well as a positive control (100% inhibition).
-
Enzyme Addition: Add the PI3Kα enzyme to all wells except the positive control and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add a mixture of the substrate (PIP2) and ATP to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Stop the reaction and measure the signal (e.g., luminescence) according to the detection reagent manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Protocol 2: Mechanism of Inhibition Study (Kinetic Analysis)
Objective: To elucidate the mechanism by which this compound inhibits PI3Kα (e.g., competitive, non-competitive, uncompetitive).[12]
Materials: Same as Protocol 1.
Procedure:
-
Varying Substrate Concentrations: Prepare a range of substrate (PIP2) concentrations.
-
Fixed Inhibitor Concentrations: Use fixed concentrations of this compound, typically at its IC50 and 2x IC50 values.
-
Assay Execution: For each inhibitor concentration (including a no-inhibitor control), perform the enzymatic assay across the range of substrate concentrations.
-
Data Analysis: Measure the initial reaction velocities (V) at each substrate concentration [S]. Create a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor will indicate the mechanism of inhibition.[13]
Comparative Data Summary
The following table summarizes the hypothetical (yet plausible) data obtained from the described assays.
| Compound | IC50 (nM) | Putative Mechanism of Inhibition | Notes |
| This compound | 750 | Competitive | Novel quinoline-based inhibitor with moderate potency. |
| Alpelisib (BYL719) | 5 | ATP-Competitive | High-potency, isoform-selective benchmark. |
| Wortmannin | 2 | Irreversible (Covalent) | Broad-spectrum, covalent inhibitor benchmark. |
Interpretation of Results and Mechanistic Insights
The hypothetical data suggest that this compound is a moderately potent inhibitor of PI3Kα with an IC50 value in the sub-micromolar range. While less potent than the established inhibitors Alpelisib and Wortmannin, its novel chemical scaffold presents a promising starting point for further optimization.
The kinetic analysis, visualized through a Lineweaver-Burk plot, would likely show that this compound acts as a competitive inhibitor. This is often characterized by an increase in the apparent Km with no change in Vmax, suggesting that the inhibitor competes with the substrate for binding to the enzyme's active site.[12]
Signaling Pathway Context
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. The diagram below illustrates the central role of PI3Kα in this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization and benchmarking of this compound as a novel enzyme inhibitor. The presented protocols and data, while based on a hypothetical study, are grounded in established scientific principles and methodologies.[8][14] The findings position this compound as a promising lead compound for further investigation.
Future studies should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the quinoline scaffold.
-
Selectivity Profiling: To assess the inhibitory activity against other kinase family members and PI3K isoforms.
-
Cell-based Assays: To confirm the on-target activity and evaluate the anti-proliferative effects in relevant cancer cell lines.
-
In vivo Efficacy Studies: To determine the therapeutic potential in preclinical models.
By systematically applying these methodologies, the scientific community can thoroughly evaluate the promise of this compound and other novel chemical entities in the ongoing quest for more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 3. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 13. biochem.du.ac.in [biochem.du.ac.in]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Application of Ethyl 2-(quinolin-6-yl)acetate
Introduction: In the landscape of modern medicinal chemistry and materials science, quinoline derivatives stand out as a critical class of heterocyclic compounds. Their versatile scaffold is a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents, as well as in the design of functional organic materials. Among these, Ethyl 2-(quinolin-6-yl)acetate has garnered significant interest as a key intermediate for the synthesis of more complex bioactive molecules. This guide provides a comprehensive cross-validation of experimental methodologies for the synthesis of this compound, offering a comparative analysis with a structurally related analogue, Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate. We will delve into detailed experimental protocols, comparative yield and purity data, and the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for their synthetic endeavors.
I. Synthesis of this compound via Palladium-Catalyzed Cross-Coupling
The functionalization of the quinoline core at the 6-position offers a strategic entry point for molecular elaboration. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Here, we outline a protocol for the synthesis of this compound starting from 6-bromoquinoline.
Rationale for Method Selection: The choice of a palladium-catalyzed approach is predicated on its broad substrate scope and functional group tolerance, which are paramount in multi-step synthetic campaigns. Catalytic systems based on palladium acetate in conjunction with a suitable phosphine ligand, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), are well-established for their efficacy in coupling sp²-hybridized carbon centers.[1]
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
Materials:
-
6-Bromoquinoline
-
Ethyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
A suitable base (e.g., Sodium tert-butoxide, Triethylamine)
-
Anhydrous toluene
-
Anhydrous methanol
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
High-pressure autoclave (if necessary for certain coupling partners)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a high-pressure autoclave, combine 6-bromoquinoline (1.0 eq), palladium(II) acetate (0.02 eq), and dppf (0.04 eq).
-
Solvent and Reagent Addition: Under an inert atmosphere of argon or nitrogen, add a mixture of anhydrous toluene and methanol. Subsequently, add the base (e.g., triethylamine, 2.0 eq) and ethyl acetate (1.5 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature of 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Diagram of Experimental Workflow:
Caption: Workflow for the palladium-catalyzed synthesis of this compound.
II. A Comparative Alternative: Synthesis of Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate
To provide a comprehensive evaluation, we present a comparative synthesis of a structurally related heterocyclic acetate, Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate. This compound, featuring a quinazolinone core, is also a valuable building block in medicinal chemistry. Its synthesis involves a different strategic approach, starting from anthranilic acid.[2]
Rationale for Selection: The quinazolinone scaffold is a prevalent motif in numerous biologically active compounds.[2] The synthesis of its ethyl acetate derivative provides a valuable point of comparison in terms of reaction efficiency, atom economy, and the nature of the synthetic transformations involved. This multi-step synthesis highlights a classical approach to building a heterocyclic system.
Experimental Protocol: Synthesis of Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Ammonium acetate
-
Sodium hydride (NaH)
-
Ethyl chloroacetate
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Formation of 2-methyl-4H-benzo[1][2]oxazin-4-one (I): Heat a mixture of anthranilic acid and acetic anhydride. This intermediate is moisture-sensitive and is typically used directly in the next step.
-
Formation of 2-methyl-3(H)-4-quinazolinone (II): Add ammonium acetate in situ to the freshly prepared 2-methyl-4H-benzo[1][2]oxazin-4-one.
-
N-Alkylation: In a separate flask, prepare a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C. To this, add a solution of 2-methyl-3(H)-4-quinazolinone (1.0 eq) in anhydrous DMF dropwise.
-
Reaction with Ethyl Chloroacetate: After the evolution of hydrogen gas ceases, add ethyl chloroacetate (1.1 eq) to the reaction mixture. Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate.
Diagram of Experimental Workflow:
Caption: Multi-step synthesis of Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate.
III. Comparative Analysis of Synthetic Methodologies
A direct comparison of the two synthetic routes reveals distinct advantages and considerations for each approach.
| Parameter | Palladium-Catalyzed Cross-Coupling | Multi-step Quinazolinone Synthesis |
| Starting Materials | 6-Bromoquinoline, Ethyl acetate | Anthranilic acid, Acetic anhydride, Ammonium acetate, Ethyl chloroacetate |
| Number of Steps | 1 (from bromoquinoline) | 3 |
| Key Transformation | C-C bond formation | Heterocycle formation, N-alkylation |
| Catalyst/Reagent | Palladium acetate, phosphine ligand | Sodium hydride |
| Reaction Conditions | Elevated temperature, inert atmosphere | Stepwise, from heating to room temperature |
| Potential Yield | Moderate to high | Moderate to high (cumulative over steps) |
| Purification | Column chromatography | Recrystallization or column chromatography |
| Atom Economy | Generally lower due to coupling partners and ligands | Potentially higher, depending on byproducts |
Expert Insights: The palladium-catalyzed route offers a more direct path to the quinoline target, assuming the availability of the 6-bromoquinoline starting material. This method is highly versatile and can be adapted for the introduction of various functional groups. However, the cost of the palladium catalyst and ligands can be a significant factor for large-scale synthesis. The multi-step synthesis of the quinazolinone derivative, while longer, utilizes more readily available and less expensive starting materials. The use of sodium hydride requires careful handling due to its reactivity with moisture. The choice between these methodologies will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis.
IV. Conclusion and Future Outlook
This guide has provided a detailed, comparative overview of the synthesis of this compound and a related quinazolinone derivative. By presenting step-by-step protocols, visual workflows, and a comparative analysis, we aim to equip researchers with the necessary information to make informed decisions in their synthetic strategies. The continued development of more efficient and sustainable catalytic systems for C-H activation and cross-coupling reactions will undoubtedly further refine the synthesis of these and other valuable heterocyclic compounds, paving the way for new discoveries in drug development and materials science.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Ethyl 2-(quinolin-6-yl)acetate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-(quinolin-6-yl)acetate. The following procedures are based on a thorough risk assessment of the compound's structural components—an ethyl acetate functional group and a quinoline core—in the absence of a specific Safety Data Sheet (SDS). It is imperative to treat this compound with the caution required for new or uncharacterized substances and to consult a substance-specific SDS if one becomes available.
Understanding the Hazard Profile
-
Quinoline Core: Quinoline is a heterocyclic aromatic organic compound that can be toxic if inhaled, swallowed, or absorbed through the skin.[1] It may cause irritation to the eyes, skin, and respiratory system and can be harmful to aquatic life.[1] On exposure to light, it can turn brown.[2]
-
Ethyl Acetate Moiety: Ethyl acetate is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[3][4][5] Repeated exposure may cause skin dryness or cracking.[4][6]
Therefore, this compound should be handled as a substance that is potentially toxic, an irritant to the skin and eyes, and flammable.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene preferred).[7] For tasks with a high risk of splash or when handling concentrated solutions, consider double-gloving. | To prevent skin contact and absorption. Quinoline and its derivatives can be absorbed through the skin.[1] |
| Eye and Face Protection | Safety glasses with side shields are mandatory at a minimum.[3] For splash hazards, tight-sealing safety goggles or a full-face shield worn over safety glasses are required.[7][8] | To protect against splashes that can cause serious eye irritation, a known hazard of the ethyl acetate component.[3][5][6] |
| Body Protection | A flame-resistant lab coat should be worn and kept buttoned.[8] For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended. | To protect the skin from accidental contact and to provide a barrier against spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not feasible, a fit-tested respirator (e.g., N95 or a chemical cartridge respirator) is necessary.[7][9][10] | To prevent inhalation of the compound, as quinoline can be toxic if inhaled.[1] The ethyl acetate component can also cause respiratory irritation and dizziness.[3][4][5][6] |
Operational Plan: From Receipt to Experiment
A structured workflow is essential for the safe handling of this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Receiving the Compound:
-
Upon receipt, inspect the container for any damage or leaks.
-
Ensure the supplier has provided a certificate of analysis.
-
Log the compound into your chemical inventory system.
-
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4]
-
Store separately from strong oxidizing agents, strong acids, and bases.[5][6]
-
Protect from direct sunlight, as quinoline derivatives can be light-sensitive.[2]
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use non-sparking tools to prevent ignition of flammable vapors.[3]
-
Handle with care to avoid generating dust or aerosols.
-
-
Dissolution and Use in Experiments:
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of chemical waste are crucial to ensure safety and environmental compliance.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a dedicated, labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.
-
Do not mix with incompatible waste streams.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on solvent compatibility.
-
-
Disposal:
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area.[6] Remove all sources of ignition.[3] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][5] Ventilate the area and wash the spill site after material pickup is complete. |
References
- 1. biosynce.com [biosynce.com]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. chemos.de [chemos.de]
- 5. fishersci.ca [fishersci.ca]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
